N-Cyclohexyl-1,3-benzothiazol-2-amine
Description
The exact mass of the compound N-Cyclohexyl-1,3-benzothiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Cyclohexyl-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclohexyl-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWPIFMHSFSVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891506 | |
| Record name | N-Cyclohexyl-2-benzothiazol-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28291-75-0 | |
| Record name | N-Cyclohexyl-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28291-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-2-benzothiazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028291750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-2-benzothiazol-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexyl-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Cyclohexyl-1,3-benzothiazol-2-amine (CAS 28291-75-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexyl-1,3-benzothiazol-2-amine, a molecule of significant interest, occupies a unique space at the intersection of industrial chemistry and pharmacological research. Primarily recognized for its role as a vulcanization accelerator in the rubber industry, this compound is also an emerging subject of study within the broader class of 2-aminobenzothiazoles, which are known to possess a wide array of biological activities. This guide provides a comprehensive technical overview of N-Cyclohexyl-1,3-benzothiazol-2-amine, consolidating its chemical and physical properties, synthesis, reactivity, and known applications. Furthermore, it delves into the potential for biological activity, drawing upon the well-established pharmacological profile of the 2-aminobenzothiazole scaffold, and addresses its environmental presence as a consequence of its industrial use.
Molecular and Physicochemical Profile
N-Cyclohexyl-1,3-benzothiazol-2-amine is an organic compound featuring a benzothiazole core substituted with a cyclohexylamino group at the 2-position.[1] The fusion of a benzene and a thiazole ring forms the benzothiazole moiety, a heterocyclic scaffold prevalent in medicinal chemistry.[2] The cyclohexyl group imparts significant hydrophobicity to the molecule.[3]
Molecular Structure:
Caption: Chemical structure of N-Cyclohexyl-1,3-benzothiazol-2-amine.
Table 1: Physicochemical Properties of N-Cyclohexyl-1,3-benzothiazol-2-amine
| Property | Value | Source |
| CAS Number | 28291-75-0 | [1] |
| Molecular Formula | C₁₃H₁₆N₂S | [1][4] |
| Molecular Weight | 232.35 g/mol | [1][4] |
| Appearance | Solid | |
| Melting Point | 146 °C (experimental) | [5] |
| Boiling Point | 364 °C (predicted) | [5] |
| Density | 1.23 g/cm³ (predicted) | [5] |
| Water Solubility | 1.08e-4 g/L (experimental) | [5] |
| logP (Octanol-Water Partition Coefficient) | 4.4 (predicted) | [6] |
| pKa (Basic) | 5.39 (predicted) | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Synthesis and Characterization
Representative Synthesis Protocol
Experimental Protocol: Synthesis of N-Cyclohexyl-1,3-benzothiazol-2-amine (Representative)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclohexylamine (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid.
-
Reaction Initiation: Cool the stirred solution in an ice bath to below 10 °C.
-
Bromine Addition: Add a solution of bromine (0.01 mol) in glacial acetic acid dropwise via the dropping funnel, ensuring the reaction temperature is maintained below 10 °C.
-
Reaction Progression: After the complete addition of bromine, continue stirring the reaction mixture for an additional 3 hours at the same temperature.
-
Isolation of Intermediate: The hydrochloride salt of the product will precipitate out of the solution. Filter the solid, wash with a small amount of cold acetic acid, and dry.
-
Neutralization: Dissolve the dried hydrochloride salt in hot water and neutralize with a 25% aqueous ammonia solution until the precipitation of the free base is complete.
-
Final Product Isolation: Filter the precipitate, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to afford pure N-Cyclohexyl-1,3-benzothiazol-2-amine.
Caption: Representative synthesis workflow for N-Cyclohexyl-1,3-benzothiazol-2-amine.
Spectral Characterization
Definitive spectral data for N-Cyclohexyl-1,3-benzothiazol-2-amine is limited in publicly accessible literature. However, based on the known spectra of related 2-aminobenzothiazole derivatives, the following characteristic spectral features can be anticipated.[8][9]
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring, typically in the range of δ 7.0-8.0 ppm. The protons of the cyclohexyl ring will appear as a series of multiplets in the upfield region, likely between δ 1.0-4.0 ppm. The N-H proton of the amine group would likely appear as a broad singlet.
-
¹³C NMR: The carbon signals for the benzothiazole ring are expected in the aromatic region (δ 110-160 ppm). The carbons of the cyclohexyl ring will resonate in the aliphatic region (δ 20-60 ppm). The carbon atom at the 2-position of the benzothiazole ring, bonded to the nitrogen and sulfur atoms, will have a characteristic downfield shift.
-
FTIR: The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching.
-
Mass Spectrometry: Mass spectral data for N-Cyclohexyl-2-benzothiazol-amine is available, confirming its molecular weight.[10] The fragmentation pattern would likely involve the loss of the cyclohexyl group and fragmentation of the benzothiazole ring.
Chemical Reactivity and Applications
The chemical reactivity of N-Cyclohexyl-1,3-benzothiazol-2-amine is primarily dictated by the 2-amino group and the benzothiazole ring system. The exocyclic amino group is nucleophilic and can participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[11][12]
Industrial Application: Rubber Vulcanization
N-Cyclohexyl-1,3-benzothiazol-2-amine is closely related to N-cyclohexyl-2-benzothiazolesulfenamide (CBS), a widely used delayed-action accelerator in the vulcanization of rubber.[13][14][15][16] While CBS is the primary accelerator, N-Cyclohexyl-1,3-benzothiazol-2-amine can be a component formed during the vulcanization process.[17] These accelerators play a crucial role in the cross-linking of polymer chains with sulfur, which imparts strength, elasticity, and durability to rubber products.[13][14]
Environmental Significance: A Marker for Tire Wear
The widespread use of benzothiazole derivatives in tire manufacturing has led to their emergence as environmental markers for tire wear particles.[18][19][20] N-Cyclohexyl-1,3-benzothiazol-2-amine has been identified in environmental samples and is studied to understand the fate and transport of microplastics originating from tires in aquatic and terrestrial ecosystems.[21][22] Its hydrophobic nature contributes to its association with particulate matter in runoff water.[21]
Potential Biological and Pharmacological Activity
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][8][11][23] While specific biological data for N-Cyclohexyl-1,3-benzothiazol-2-amine is not extensively documented, its structural class suggests potential for biological relevance.
Antioxidant Potential
Several studies have highlighted the antioxidant properties of 2-aminobenzothiazole derivatives.[11][24][25] The mechanism of action is often attributed to their ability to scavenge free radicals, which is a key factor in mitigating oxidative stress-related diseases. The nitrogen and sulfur heteroatoms in the benzothiazole ring, along with the amino substituent, can contribute to this antioxidant activity.
Anticancer and Other Therapeutic Activities
The 2-aminobenzothiazole core is present in numerous compounds investigated for their antiproliferative effects on various cancer cell lines.[23] The mechanism of action often involves the induction of apoptosis. Furthermore, derivatives of this scaffold have been explored as potential treatments for diabetes and as anti-inflammatory agents.[8][24] The presence of the lipophilic cyclohexyl group in N-Cyclohexyl-1,3-benzothiazol-2-amine could influence its pharmacokinetic properties and interaction with biological targets.
Safety and Handling
N-Cyclohexyl-1,3-benzothiazol-2-amine is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
N-Cyclohexyl-1,3-benzothiazol-2-amine is a multifaceted compound with established industrial importance and significant potential for further scientific exploration. Its role as a derivative of a key rubber vulcanization accelerator underscores its relevance in materials science, while its environmental persistence as a marker for tire wear highlights the need for continued ecotoxicological studies. For researchers in drug discovery, the 2-aminobenzothiazole core presents a promising scaffold for the development of novel therapeutic agents. Future research focused on the specific biological activities and mechanisms of action of N-Cyclohexyl-1,3-benzothiazol-2-amine is warranted to fully elucidate its potential in medicinal chemistry.
References
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N-cyclohexyl-1,3-benzothiazol-2-amine - C13H16N2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]
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Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PMC. [Link]
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Where the Rubber meets the Road: Emerging environmental impacts of Tire Wear particles and their chemical cocktails. PDXScholar. [Link]
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N-Cyclohexyl-2-benzothiazol-amine Properties. EPA. [Link]
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Copper complexes bearing 2-aminobenzothiazole derivatives as potential antioxidant: Synthesis, characterization. PubMed. [Link]
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N-cyclohexyl-1,3-benzothiazol-2-amine (C13H16N2S). PubChemLite. [Link]
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Benzothiazolamines as tire-derived molecular markers: sorptive behavior in street runoff and application to source apportioning. PubMed. [Link]
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Vulcanization & Accelerators. Lusida Rubber Products. [Link]
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N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE. [Link]
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Environmental aging of tire and road wear particles and tire additives: a long-term field study. Environmental Science: Processes & Impacts (RSC Publishing). [Link]
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13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0243798). NP-MRD. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. IJRPC. [Link]
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Continuous Synthesis of N -Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. ResearchGate. [Link]
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The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer. MDPI. [Link]
- Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
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CYCLOHEXYL BENZOTHIAZOLE SULFENAMIDE (CBTS). Ataman Kimya. [Link]
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A full range of Rubber Accelerators. QingDao Rayway Chemical Co.,Ltd. [Link]
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Occurrence and environmental fate/behaviors of tire wear particles and their human and ecological health: an emerging global issue. PubMed. [Link]
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Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR. [Link]
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Tire wear particles in the aquatic environment - a review on generation, analysis, occurrence, fate and effects. UFZ. [Link]
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Cyclohexanamine, N-cyclohexyl-. NIST WebBook. [Link]
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Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. [Link]
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Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. [Link]
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13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]
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Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. MDPI. [Link]
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Spectrum SM884701 for N-Cyclohexyl-2-benzothiazol-amine. MassBank of North America. [Link]
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2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]
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Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PMC. [Link]
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Synthesis and studying biological activity of new benzothiazole derivatives. ResearchGate. [Link]
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Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. SciSpace. [Link]
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Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]
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The Divergence of N-Cyclohexyl-2-benzothiazole Sulfenamide (CBS) and N-Cyclohexyl-2-benzothiazolamine (NCBA): From Vulcanization to Environmental Tracing
Executive Summary
In the complex lifecycle of commercial rubber products, the chemical additives used during manufacturing rarely remain static. N-cyclohexyl-2-benzothiazole sulfenamide (CBS) is a cornerstone of the tire manufacturing industry, functioning as a highly efficient, delayed-action vulcanization accelerator. However, upon thermal degradation during curing and subsequent environmental weathering, CBS leaves behind specific chemical signatures.
Chief among these is N-Cyclohexyl-2-benzothiazolamine (NCBA) , an amine derivative that lacks the labile sulfenamide linkage of its parent compound. While CBS is engineered for reactivity, NCBA is characterized by its environmental persistence. This in-depth technical guide explores the mechanistic divergence between these two compounds, detailing why CBS is critical for industrial rubber compounding and how NCBA has emerged as a highly specific, stable molecular marker for tracking tire wear particles (TWP) in urban environments.
Physicochemical & Structural Comparison
The fundamental difference between CBS and NCBA lies in a single sulfur atom. CBS features a sulfenamide bridge (-S-NH-) connecting the benzothiazole core to the cyclohexyl group. This specific bond is designed to be thermally labile at curing temperatures. In contrast, NCBA features a direct amine linkage (-NH-), rendering it highly stable against further thermal or environmental degradation.
Table 1: Physicochemical and Functional Comparison
| Property | N-cyclohexyl-2-benzothiazole sulfenamide (CBS) | N-Cyclohexyl-2-benzothiazolamine (NCBA) |
| CAS Number | 95-33-0 | 28291-75-0 |
| Molecular Formula | C13H16N2S2 | C13H16N2S |
| Molecular Weight | 264.41 g/mol | 232.34 g/mol |
| Structural Linkage | Sulfenamide (-S-NH-) | Amine (-NH-) |
| Primary Role | Delayed-action vulcanization accelerator | Environmental molecular marker / Impurity |
| Environmental Stability | Low (Rapidly degrades/reacts) | High (Stable in sediment and runoff) |
| Log Kow | ~4.9 | 4.23 ± 0.14 |
Industrial Causality: The Mechanism of CBS in Rubber Compounding
The selection of in natural and synthetic rubber (such as styrene-butadiene rubber) is driven by the need for "scorch safety." Scorch refers to the premature cross-linking of rubber during the high-shear mixing phase.
The Causality of the Sulfenamide Bond: At mixing temperatures (100–120°C), the -S-N- bond in CBS remains intact, preventing the sulfur from reacting with the polyisoprene backbone. However, once the mixture is transferred to the curing mold and temperatures exceed 140°C, the sulfenamide bond undergoes homolytic cleavage. This controlled degradation releases 2-mercaptobenzothiazole (MBT) radicals and cyclohexylamine. The MBT radicals actively promote the formation of polysulfide cross-links, drastically reducing curing time while improving the mechanical resilience of the final tire tread.
Caption: Transformation of CBS to NCBA and MBT during vulcanization and weathering.
Environmental Transformation & The Emergence of NCBA
While CBS is consumed during vulcanization, trace amounts of impurities and degradation products are locked within the tire matrix. As tires wear down on roadways, they generate Tire Wear Particles (TWP), releasing these trapped compounds into the environment.
[Kumata et al. identified NCBA as a highly specific molecular marker[1]]() for vehicle-derived pollution. Unlike its parent compound CBS, which is reactive and degrades quickly in the environment, NCBA is highly stable.
Why NCBA is the Superior Tracer:
-
Source Specificity: The shift in the tire industry from older accelerators (like OBS) to CBS means that NCBA specifically traces modern tire tread wear[2].
-
Sorptive Behavior: NCBA possesses a high octanol-water partition coefficient (log Kow of 4.23). In street runoff, it exhibits strong affinity for suspended particulate matter (SPM), with an organic carbon-normalized in-situ partition coefficient (Koc) that drives its accumulation in urban reservoir sediments[3]. This allows researchers to use sediment cores to track historical traffic density and TWP accumulation over decades.
Analytical Methodologies: Extracting and Quantifying NCBA
To utilize NCBA as a reliable environmental tracer, the analytical protocol must overcome severe matrix interferences inherent in road dust and sediment. The following methodology outlines a self-validating system designed to isolate and quantify NCBA with high recovery rates.
Experimental Protocol: Sediment Extraction and Clean-up
Step 1: Sample Preparation & Isotope Spiking (Self-Validation)
-
Action: Freeze-dry 10g of homogenized sediment or road dust.
-
Validation: Spike the sample with a known concentration of a surrogate internal standard (e.g., deuterated benzothiazole or a structurally similar stable isotope). Causality: This internal standard undergoes the exact same extraction stresses as the native NCBA, allowing for the correction of matrix-induced ion suppression and extraction losses, ensuring the final quantification is absolute.
Step 2: Soxhlet Extraction
-
Action: Extract the spiked sample using 150 mL of Dichloromethane (DCM) in a Soxhlet apparatus for 24 hours.
-
Causality: Because NCBA is highly hydrophobic and tightly bound to the organic carbon of tire rubber and sediment, weaker solvents (like methanol) fail to achieve complete desorption. DCM provides the necessary solvent strength to fully penetrate the matrix[3].
Step 3: Silica Gel Fractionation (Clean-up)
-
Action: Concentrate the DCM extract to 1 mL and load it onto a deactivated silica gel column. Elute first with 20 mL of hexane, discard the fraction. Elute second with 30 mL of a Hexane/DCM mixture (1:1 v/v) to collect the benzothiazolamines.
-
Causality: Environmental extracts are heavily contaminated with non-polar aliphatic hydrocarbons (from motor oil and exhaust). The initial hexane wash removes these interfering aliphatics, which would otherwise cause severe baseline drift and mass spectrometer fouling. The polar NCBA is retained until the solvent polarity is increased.
Step 4: GC-MS / LC-HRMS Quantification
-
Action: Analyze the purified fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Monitor the specific mass-to-charge ratio for NCBA (M+ 232)[1].
Caption: Step-by-step analytical workflow for the extraction and quantification of NCBA.
Conclusion
The relationship between N-cyclohexyl-2-benzothiazole sulfenamide (CBS) and N-Cyclohexyl-2-benzothiazolamine (NCBA) perfectly illustrates the lifecycle of industrial chemicals. CBS is a triumph of polymer chemistry, utilizing a precisely engineered sulfenamide bond to control vulcanization kinetics and produce durable rubber. However, the environmental legacy of this process is written in NCBA. By understanding the structural stability and sorptive behavior of NCBA, environmental chemists have weaponized an industrial impurity, turning it into a powerful analytical tool for tracking the [transport pathways of tire wear particles[4]]() across global ecosystems.
References
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Title: N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE (CBTS) Source: Ataman Chemicals URL: [Link]
-
Title: Historical Trends of N-Cyclohexyl-2-benzothiazolamine, 2-(4-Morpholinyl)benzothiazole, and Other Anthropogenic Contaminants in the Urban Reservoir Sediment Core Source: Environmental Science & Technology (ACS Publications) URL: [Link]
-
Title: Assessment of 2-(4-morpholinyl) benzothiazole (24MoBT) and N-cyclohexyl-2-benzothiazolamine (NCBA) as traffic tracers in metropolitan cities of China and India Source: Atmospheric Environment (FAO AGRIS) URL: [Link]
-
Title: Benzothiazolamines as Tire-Derived Molecular Markers: Sorptive Behavior in Street Runoff and Application to Source Apportioning Source: Environmental Science and Technology (ResearchGate) URL: [Link]
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Title: Emerging investigator series: in-depth chemical profiling of tire and artificial turf crumb rubber: aging, transformation products, and transport pathways Source: Environmental Science: Processes & Impacts (RSC Publishing) URL: [Link]
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The Rising Therapeutic Potential of N-Cyclohexyl-1,3-benzothiazol-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Within this versatile class of compounds, N-Cyclohexyl-1,3-benzothiazol-2-amine and its derivatives are emerging as a promising frontier for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds, offering a valuable resource for researchers in drug discovery and development.
The Benzothiazole Core: A Privileged Scaffold
The unique structural features of the benzothiazole nucleus, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, allow for diverse chemical modifications, leading to a wide array of biological activities.[2] Derivatives of 2-aminobenzothiazole, in particular, have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The introduction of a cyclohexyl moiety at the 2-amino position can significantly influence the compound's lipophilicity and steric properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.
Synthesis of N-Cyclohexyl-1,3-benzothiazol-2-amine Derivatives
The synthesis of the core 2-aminobenzothiazole structure is typically achieved through the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium.[3][5] This versatile method allows for the introduction of various substituents on the benzene ring.
Further derivatization at the 2-amino position to introduce the N-cyclohexyl group can be accomplished through several synthetic routes. A common approach involves the reaction of 2-aminobenzothiazole with a cyclohexyl-containing electrophile. For instance, the synthesis of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide has been reported, demonstrating the feasibility of incorporating the cyclohexylamino group.[4]
Experimental Protocol: Synthesis of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide[4]
This protocol describes a representative synthesis of an N-Cyclohexyl-1,3-benzothiazol-2-amine derivative.
Step 1: Synthesis of 2-Amino-1,3-benzothiazole
A general and efficient method for the synthesis of the 2-aminobenzothiazole scaffold.
-
Materials: Substituted aniline, Potassium thiocyanate, Glacial acetic acid, Bromine.
-
Procedure:
-
Dissolve the substituted aniline (0.1 mol) and potassium thiocyanate (0.1 mol) in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add bromine (0.1 mol) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture for an additional 2-3 hours.
-
Collect the precipitated product by filtration, wash with cold acetic acid, and then with water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 2-aminobenzothiazole derivative.
-
Step 2: Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
-
Materials: 2-Amino-1,3-benzothiazole, Chloroacetyl chloride, Suitable solvent (e.g., Dichloromethane).
-
Procedure:
-
Dissolve 2-amino-1,3-benzothiazole (0.01 mol) in the solvent.
-
Add chloroacetyl chloride (0.012 mol) dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Step 3: Synthesis of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide
-
Materials: N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, Cyclohexylamine, Suitable solvent (e.g., Acetonitrile), Base (e.g., Triethylamine).
-
Procedure:
-
Dissolve N-(1,3-benzothiazol-2-yl)-2-chloroacetamide (0.01 mol) in the solvent.
-
Add cyclohexylamine (0.012 mol) and the base (0.012 mol).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
-
Characterization Data for N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide: [4]
-
Appearance: Off-white powder
-
Melting Point: 278–279 °C
-
FT-IR (cm⁻¹): 3161 (N-H), 3050 (C-H, aromatic), 2934 (C-H, aliphatic), 1693 (C=O, amide)
-
¹H-NMR (DMSO-d₆, δ ppm): 10.54 (s, 1H, NH), 4.15 (s, 1H, NH), 3.46 (s, 2H, CH₂), other cyclohexyl and benzothiazole protons.
Caption: Synthetic workflow for N-Cyclohexyl-1,3-benzothiazol-2-amine derivatives.
Biological Activities and Therapeutic Potential
While research specifically focused on N-Cyclohexyl-1,3-benzothiazol-2-amine derivatives is still emerging, the extensive studies on the broader 2-aminobenzothiazole class provide a strong foundation for predicting their biological activities. The primary areas of interest include anticancer, anti-inflammatory, and antimicrobial applications.
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[1][6] These include the induction of apoptosis, inhibition of protein kinases, and disruption of cell cycle progression.[7][8] The introduction of a cyclohexyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many benzothiazole derivatives are known to inhibit protein kinases, such as PI3Kγ, which are crucial for cancer cell growth and survival.[4]
-
Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of key regulatory proteins like those in the Bcl-2 family.[7][8]
-
Cell Cycle Arrest: Benzothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at different phases.
Quantitative Data for Related Benzothiazole Derivatives (Anticancer Activity):
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OMS5 | MCF-7 (Breast) | 22.13 | [4] |
| OMS14 | HCT-116 (Colon) | 35.42 | [4] |
| Derivative 19 | CCRF-CEM (Leukemia) | 12 ± 2 | [1] |
| Derivative 20 | CCRF-CEM (Leukemia) | 8 ± 1 | [1] |
This table presents data for structurally related benzothiazole derivatives to illustrate the potential potency of the N-cyclohexyl class.
Caption: Potential anticancer mechanisms of N-Cyclohexyl-1,3-benzothiazol-2-amine derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several 2-aminobenzothiazole derivatives have exhibited significant anti-inflammatory properties.[3][9] The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [3]
This is a standard in vivo model to assess the anti-inflammatory activity of novel compounds.
-
Animals: Wistar albino rats.
-
Procedure:
-
Divide the animals into groups: control, standard (e.g., Diclofenac sodium), and test groups receiving different doses of the N-Cyclohexyl-1,3-benzothiazol-2-amine derivative.
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[5][10] The presence of the benzothiazole ring is crucial for this activity, and modifications at the 2-amino position can modulate the potency and spectrum.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [11]
The broth microdilution method is a standard in vitro assay to quantify the antimicrobial activity of a compound.
-
Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Procedure:
-
Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Quantitative Data for Related Benzothiazole Derivatives (Antimicrobial Activity):
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3c | S. aureus | - | [5] |
| 3h | E. coli | - | [5] |
| BZ5 | S. aureus | 15.62 | [10] |
| BZ7 | P. aeruginosa | 31.25 | [10] |
This table presents data for structurally related benzothiazole derivatives to indicate the potential antimicrobial efficacy of the N-cyclohexyl class. Note: Specific MIC values for 3c and 3h were not provided in the source, but they were identified as the most active.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for N-Cyclohexyl-1,3-benzothiazol-2-amine derivatives is yet to be established, valuable insights can be drawn from the broader benzothiazole literature.
-
Substituents on the Benzene Ring: The nature and position of substituents on the benzothiazole ring significantly influence biological activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) at specific positions can enhance the anti-inflammatory or anticancer potency.[3][12]
-
The N-Cyclohexyl Moiety: The cyclohexyl group at the 2-amino position is expected to increase the lipophilicity of the molecule. This can lead to improved cell membrane permeability and better interaction with hydrophobic pockets of target proteins. The steric bulk of the cyclohexyl group will also play a crucial role in determining the binding affinity and selectivity for specific biological targets.
Future Directions and Conclusion
N-Cyclohexyl-1,3-benzothiazol-2-amine derivatives represent a promising and underexplored area in medicinal chemistry. The foundational knowledge of the biological activities of the broader benzothiazole class strongly suggests their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Future research should focus on:
-
Systematic Synthesis: The synthesis and characterization of a library of N-Cyclohexyl-1,3-benzothiazol-2-amine derivatives with diverse substitutions on the benzothiazole ring.
-
Comprehensive Biological Evaluation: In-depth in vitro and in vivo screening of these derivatives against a wide range of cancer cell lines, inflammatory models, and microbial strains.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent compounds.
-
Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to evaluate their drug-likeness.
References
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- Deshmukh, R., et al. (2011). Synthesis and biological evaluation of some 1, 3-benzthiazoles derivatives. International Journal of Research in Pharmacy and Chemistry, 1(3), 329-335.
- Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
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N-Cyclohexyl-1,3-benzothiazol-2-amine (NCBA) as a Molecular Marker for Tire Wear Particles: A Technical Guide
Executive Summary
The quantification of tire and road wear particles (TRWP) in environmental matrices is one of the most pressing challenges in contemporary environmental analytical chemistry. As TRWPs are recognized as a dominant source of microplastic pollution, accurately apportioning their contribution requires highly specific molecular markers. N-Cyclohexyl-1,3-benzothiazol-2-amine (NCBA) has emerged as a critical target analyte. Originating from the degradation of modern vulcanization accelerators, NCBA offers high specificity for tire rubber.
This whitepaper provides an in-depth technical framework for researchers and analytical scientists, detailing the mechanistic chemistry, partitioning behavior, and self-validating analytical workflows required to quantify NCBA in complex environmental matrices.
Mechanistic Grounding: The Chemistry and Fate of NCBA
The Shift in Vulcanization Chemistry
Historically, 2-(4-morpholinyl)benzothiazole (24MoBT) was the primary marker used to track tire debris, originating from the accelerator 2-(morpholinothio)benzothiazole (OBS)[1][2]. However, the tire manufacturing industry has largely transitioned away from OBS in favor of N-cyclohexyl-2-benzothiazole sulfenamide (CBS) as the predominant sulfur vulcanization accelerator[3].
During the vulcanization process—and subsequently through environmental weathering and thermal degradation—the S-N bond in CBS undergoes cleavage. The resulting amine radical abstracts a hydrogen atom to form the stable secondary amine, NCBA[4]. Because CBS is almost exclusively used in tire tread rubber, NCBA serves as a highly specific, source-apportioning marker for modern TRWPs[1][3].
Fig 1: Chemical degradation pathway of CBS to NCBA and environmental fate.
Physicochemical Partitioning Behavior
The utility of NCBA as a marker relies heavily on its partitioning behavior in aquatic systems. NCBA exhibits a high octanol-water partition coefficient (
Causality in Environmental Sampling: This high
Comparative Analysis of TRWP Molecular Markers
To contextualize NCBA, it must be evaluated against other emerging and historical markers. The selection of a marker dictates the analytical instrumentation and the environmental compartment being monitored.
Table 1: Comparison of Primary TRWP Molecular Markers
| Marker Compound | Source Additive | Specificity to Tires | Environmental Partitioning | Primary Analytical Method |
| NCBA | CBS (Accelerator) | High | Particulate-bound (High | LC-MS/MS, GC-MS |
| 24MoBT | OBS (Accelerator) | Moderate (Declining use) | Mixed (Lower | LC-MS/MS, GC-MS |
| 6PPD-Quinone | 6PPD (Antioxidant) | High | Dissolved & Particulate | LC-MS/MS |
| Zinc (Zn) | ZnO (Activator) | Low (Brake wear, industry) | Elemental (Conservative) | ICP-MS |
Analytical Methodologies: A Self-Validating Protocol System
To ensure trustworthiness and scientific integrity, the quantification of NCBA must employ a self-validating system. Environmental matrices (road runoff, benthic sediments) are rich in humic acids and complex hydrocarbons that cause severe matrix effects, particularly ion suppression in Electrospray Ionization (ESI).
Step-by-Step LC-MS/MS Workflow
Step 1: Sample Collection and Phase Separation
-
Collect 1 L of environmental water (e.g., highway runoff) in amber glass bottles to prevent photodegradation.
-
Filter sequentially through 1.0 µm and 0.7 µm Glass Fiber Filters (GFFs) to separate the aqueous phase from the SPM[5].
-
Rationale: Because NCBA partitions heavily to SPM, analyzing the filtered water alone will yield false negatives[1].
Step 2: Isotope Dilution (The Self-Validating Step)
-
Spike both the GFFs (particulates) and the filtrate with a deuterated internal standard (e.g.,
-5-methylbenzotriazole or a custom -NCBA if synthesized) prior to extraction[5]. -
Rationale: The deuterated standard elutes at the exact same retention time as the target analyte. Any matrix-induced signal suppression in the mass spectrometer will affect the standard and the analyte equally, allowing for flawless mathematical correction of the recovery rate.
Step 3: Extraction and Clean-up
-
Aqueous Phase: Pass through a Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB). Wash with 5% methanol in water, and elute with 100% methanol.
-
Particulate Phase (GFFs): Subject the dried filters to accelerated solvent extraction (ASE) or ultrasonication using a dichloromethane/methanol (1:1 v/v) mixture.
Step 4: Chromatographic Separation
-
Inject 10 µL of the reconstituted extract onto a Biphenyl analytical column (e.g., 2.6 µm, 50 mm × 2.1 mm) maintained at 45 °C[5].
-
Rationale: Standard C18 columns often fail to resolve complex aromatic mixtures found in tire leachate. Biphenyl stationary phases leverage
interactions, providing superior retention and baseline resolution for benzothiazole derivatives[5].
Step 5: Mass Spectrometry (MS/MS) Detection
-
Operate a Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode using Dynamic Multiple Reaction Monitoring (dMRM).
-
Monitor specific precursor-to-product ion transitions for NCBA to ensure absolute structural confirmation.
Fig 2: Self-validating analytical workflow for NCBA quantification.
Environmental Occurrence and Quantitative Data
The application of the aforementioned protocols has revealed the ubiquitous nature of NCBA in urban and roadside environments. The data below synthesizes recent findings on NCBA concentrations across various environmental compartments.
Table 2: Typical Environmental Concentrations of NCBA
| Environmental Matrix | Concentration Range | Contextual Notes |
| Highway Runoff (Total) | 22 – 508 ng/L | Highest concentrations observed during "first flush" storm events[1]. |
| Roadside Drain Sump (SPM) | 0.019 – 0.236 mg/kg | Procedural blanks yield no detectable NCBA, confirming tire origin[6]. |
| Urban Air ( | 3.70 – 27.4 ng/m³ | NCBA is bound to airborne tire debris; gas-phase contribution is minimal[7][8]. |
| Benthic Sediments | 3.3% ± 1.6% (Mass contribution) | SPM-weighted mean concentration proves runoff loads aquatic environments[1]. |
Ecotoxicological Implications
The identification of NCBA is not merely an exercise in mass balance; it has profound ecotoxicological implications. Tire wear particles leach a complex "chemical cocktail" into aquatic ecosystems.
Recent non-target high-resolution liquid chromatography Orbitrap mass spectrometry studies combined with toxicity testing on fathead minnow (Pimephales promelas) and Daphnia magna embryos have demonstrated that benzothiazoles and aryl-amines are primary drivers of chronic toxicity[9][10]. While 6PPD-quinone is notorious for acute coho salmon mortality, the chronic, sub-lethal toxicity observed in benthic and planktonic species is heavily correlated with the presence of benzothiazole derivatives, including NCBA and 2-mercaptobenzothiazole (MBT)[4][9]. Accurately tracking NCBA thus provides a proxy for the localized ecological risk posed by the broader suite of tire-derived leachates.
References
-
Tyre wear particles: an abundant yet widely unreported microplastic? Plymouth University URL:[Link]
-
Benzothiazolamines as Tire-Derived Molecular Markers: Sorptive Behavior in Street Runoff and Application to Source Apportioning ResearchGate URL:[Link]
-
Analytical challenges and possibilities for the quantification of tire-road wear particles Diva-Portal.org URL:[Link]
-
Concentrations of Tire Additive Chemicals and Tire Road Wear Particles in an Australian Urban Tributary eScholarship.org URL:[Link]
-
Emerging investigator series: in-depth chemical profiling of tire and artificial turf crumb rubber: aging, transformation products, and transport pathways RSC Publishing URL: [Link]
-
A Deep Dive into the Complex Chemical Mixture and Toxicity of Tire Wear Particle Leachate in Fathead Minnow ResearchGate URL:[Link]
-
Deep dive into the chronic toxicity of tyre particle mixtures and their leachates University of Exeter URL:[Link]
-
Tire Wear Emissions by Highways: Impact of Season and Surface Type MDPI URL: [Link]
-
Tire Wear Chemicals in the Urban Atmosphere: Significant Contributions of Tire Wear Particles to PM2.5 ACS Publications URL: [Link]
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Introduction: The 2-Aminobenzothiazole Core as a Privileged Scaffold
An In-Depth Technical Guide to the Structure-Activity Relationship of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole moiety, a heterocyclic system composed of a benzene ring fused to the 4,5-positions of a thiazole ring with an amino group at the 2-position, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3][4] This designation stems from its versatile structure, which is capable of interacting with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1][5] Derivatives have been extensively explored and have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][6][7][8] The synthetic accessibility of the core and the ease with which its exocyclic amino group and benzene ring can be functionalized make it an attractive starting point for the design of novel therapeutics.[2][3][8] The clinical success of drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), underscores the therapeutic relevance of this scaffold.[6][9]
This guide provides a detailed analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, synthesizing technical data with mechanistic insights to inform future drug design and development efforts.
Part 1: Foundational SAR Principles and Key Loci for Modification
The biological activity of 2-aminobenzothiazole derivatives is modulated by strategic chemical modifications at three primary locations: the C2-exocyclic amino group, the carbocyclic benzene ring, and the heterocyclic thiazole ring. Understanding the impact of substitutions at these positions is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.
-
The C2-Exocyclic Amino Group (-NH₂): This group is a critical locus for interaction and derivatization. It can act as a hydrogen bond donor, a key interaction for anchoring the molecule into the active site of many enzymes, particularly kinases.[6] Its nucleophilicity allows for the facile introduction of a wide variety of substituents, including aryl, acyl, and alkyl groups, which can extend into different pockets of a target protein to enhance binding affinity and modulate physical properties like solubility.[3][8]
-
The Benzene Ring (C4-C7 Positions): Substituents on the benzene portion of the scaffold can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the pKa of the heterocyclic nitrogen and exocyclic amine, affecting binding interactions. Furthermore, bulky substituents can provide steric hindrance to prevent metabolic degradation or can be tailored to fit into specific hydrophobic pockets of a biological target, thereby increasing selectivity.[10][11] The position of the substituent is also crucial; for example, modifications at the C6-position have been shown to be particularly important for antifungal activity.[10]
-
The Heterocyclic Core: While less commonly modified, the sulfur and nitrogen atoms within the thiazole ring are key to the scaffold's identity. The sulfur atom can engage in specific interactions, and the endocyclic nitrogen can act as a hydrogen bond acceptor.[6] Bioisosteric replacement of the benzothiazole core with other heterocycles, such as benzoxazole or benzimidazole, often results in a significant change or loss of activity, highlighting the crucial role of the entire fused ring system.[6][12]
Part 2: Anticancer Activity - Targeting Cellular Proliferation
The 2-aminobenzothiazole scaffold is a cornerstone in the development of anticancer agents, primarily due to its effectiveness as a kinase inhibitor.[6][13]
Inhibition of Protein Kinases
Kinase inhibitors often function by competing with ATP for binding in the enzyme's active site.[14] The 2-aminobenzothiazole scaffold is particularly adept at this, with the heterocyclic ring system mimicking the adenine of ATP and forming crucial hydrogen bonds with the "hinge region" of the kinase.[6][14]
Tyrosine Kinase Inhibitors (VEGFR-2, EGFR): Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are key targets in oncology.
-
Core Interaction: The 2-aminobenzothiazole motif is vital. In one study, replacing it with a 2-aminothiazole moiety severely impaired antiproliferative activity.[6]
-
C2-Amine Substitutions: Attaching substituted phenyl rings to the exocyclic amine is a common strategy. For Aurora B kinase inhibitors, a para-substitution on this phenyl ring was found to be beneficial for activity.[6]
-
Benzene Ring Substitutions: For a series of EGFR inhibitors, the order of cytotoxicity for substituents on the benzothiazole ring was OEt > H > Me > NO₂.[6] Introducing a nitro or ethoxyl group at the C6 position decreased EGFR inhibition.[6]
Serine/Threonine Kinase Inhibitors (PI3K, Aurora, CDK): This class of kinases, including the critical PI3K/Akt/mTOR pathway, regulates cell growth, proliferation, and survival.[3]
-
PI3K Inhibition: The benzothiazole ring has been shown to be critical for both the activity and selectivity of PI3K inhibitors. Compound 54 , a 2-aminobenzothiazole derivative, was identified as a highly potent PI3Kα inhibitor with an IC₅₀ of 1.03 nM and exhibited significant growth-inhibitory activity against MCF-7 breast cancer cells.[6]
-
Aurora Kinase Inhibition: Through the bioisosteric replacement of a 2-aminobenzoxazole scaffold, researchers developed a class of 2-aminobenzothiazole inhibitors with significantly improved activity and selectivity for Aurora B kinase.[6]
-
CDK Inhibition: The incorporation of an aminopyridine motif into the 2-aminobenzothiazole scaffold led to potent CDK2 kinase inhibitors, with some analogues showing IC₅₀ values as low as 21.7 nM.[6]
Table 1: Anticancer Activity of Representative 2-Aminobenzothiazole Derivatives
| Compound ID | Target Kinase | Cancer Cell Line | IC₅₀ (nM) | Key SAR Insights | Reference |
|---|---|---|---|---|---|
| 23 | VEGFR-2 | - | 97 | Potent and selective VEGFR-2 inhibitor. | [6] |
| 38 | CDK2 | - | 21.7 | Incorporation of an aminopyridine motif enhances potency. | [6] |
| 54 | PI3Kα | MCF-7 | 1.03 | Highly potent PI3Kα inhibitor with significant cellular activity. | [6] |
| 12 | EGFR | MCF-7 | 96 (IC₅₀) | 2-Aminobenzothiazole core is crucial; superior to 2-aminothiazole. | [6] |
| OMS5 | - | A549 (Lung) | 22,130 | Features a 4-nitroaniline moiety. | [4][15] |
| OMS14 | - | A549 (Lung) | 61,030 | Incorporates a piperazine-4-nitroaniline substituent. |[4][15] |
Part 3: Antimicrobial Activity - Combating Pathogens
2-Aminobenzothiazole derivatives have also shown potent activity against a range of microbial pathogens, including drug-resistant bacteria and fungi.[2]
Antibacterial Activity
-
Spectrum of Activity: These compounds are typically potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but often show poor activity against Gram-negative bacteria.[16][17] This is frequently due to the scaffold being a substrate for efflux pumps in Gram-negative pathogens.[16]
-
Mechanism of Action: A key mechanism for some derivatives is the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[18]
-
Key SAR Findings:
-
For a series of N,N-disubstituted 2-aminobenzothiazoles active against S. aureus, an N-propyl imidazole moiety attached to the C2-amine was found to be critical for antibacterial activity.[16]
-
On the benzothiazole ring, a chlorine atom at the C6 or C5 position maintained potent activity, while removing all substituents led to a substantial loss of activity.[16]
-
Antifungal Activity
-
Scaffold Preference: In a direct comparison, 2-amino substituted benzothiazoles were found to be generally more potent against fungi, whereas 2-mercapto derivatives were more active against bacteria.[10]
-
Key SAR Findings:
-
The substitution pattern on the benzene ring is critical. Antifungal activity against Candida species was enhanced by increasing the steric hindrance at the C6-position of the benzothiazole ring.[10]
-
Compounds with bulky groups like phenoxy and benzyloxy at C6 were significantly more potent than those with smaller groups. The 6-benzyloxy derivative was among the most active in its series against multiple fungal strains.[10]
-
Table 2: Antimicrobial Activity of Representative 2-Aminobenzothiazole Derivatives
| Compound ID | Target Organism | Activity (MIC) | Key SAR Insights | Reference |
|---|---|---|---|---|
| 1 | S. aureus | 2.9 µM | N-propyl imidazole at C2-amine is critical. 6-chloro group is beneficial. | [16] |
| 4 | S. aureus | ~6-9 µM | Removal of the 6-chloro group from compound 1 results in a 2-3 fold loss of activity. | [16] |
| 4b | MRSA | More potent than Ciprofloxacin | Dual inhibitor of DNA gyrase/topoisomerase IV. | [18] |
| 7a | MRSA | More potent than Ciprofloxacin | Dual inhibitor of DNA gyrase/topoisomerase IV. | [18] |
| 1e | C. albicans | 8 µg/mL | Bulky 6-benzyloxy group enhances antifungal activity. | [10] |
| 1n | C. albicans | 4 µg/mL | One of the most potent in its series against C. albicans. |[10] |
Part 4: Applications in Neurodegenerative Diseases
The utility of the 2-aminobenzothiazole scaffold extends to neurodegenerative disorders, where multi-target approaches are often necessary.
-
Riluzole: An approved drug for amyotrophic lateral sclerosis (ALS), demonstrating the scaffold's ability to cross the blood-brain barrier and exert effects in the central nervous system.[6][9]
-
Alzheimer's Disease (AD): The multifactorial nature of AD has led to the design of multi-target-directed ligands (MTDLs).[19] Novel 2-aminobenzothiazole derivatives have been developed as MTDLs that combine pharmacophores for histamine H₃ receptor (H₃R) antagonism and cholinesterase inhibition, aiming to synergistically improve cognitive function.[19]
-
Tauopathies: While distinct, the related 2-aminothiazole scaffold has produced compounds that are exceptional inhibitors of neuronal degeneration in tau-driven models of AD, suggesting a promising avenue of exploration for 2-aminobenzothiazole analogues.[20]
Part 5: Experimental Protocols and Methodologies
The trustworthiness of SAR data relies on robust and reproducible experimental methods. The following protocols are representative of those used in the evaluation of 2-aminobenzothiazole derivatives.
Protocol 1: Synthesis of a 6-Substituted-2-Aminobenzothiazole Derivative
This protocol describes a classical and widely used method for synthesizing the core scaffold.[1][2]
Materials:
-
Substituted aniline (e.g., 4-bromoaniline) (1 equivalent)
-
Ammonium thiocyanate (1 equivalent)
-
Glacial acetic acid
-
Bromine (1 equivalent)
-
Ice-cold water, Ethanol
Procedure:
-
Dissolve the substituted aniline and ammonium thiocyanate in glacial acetic acid in a flask and stir at room temperature.[2]
-
Cool the reaction mixture in an ice bath to below 10°C.[2]
-
Slowly, add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.[2]
-
Filter the resulting solid precipitate, wash thoroughly with water to remove any remaining acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-aminobenzothiazole derivative.
-
Confirm the structure and purity using analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5 x 10³ cells/well in the appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the synthesized 2-aminobenzothiazole derivatives in the culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for an additional 48-72 hours.[4]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
The 2-aminobenzothiazole scaffold continues to be a highly productive platform in the quest for novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets, particularly protein kinases, have solidified its status as a privileged structure in drug discovery.[3][4] The structure-activity relationships detailed in this guide demonstrate that rational, iterative modifications to the core structure can lead to compounds with potent and selective activity against cancer, microbial pathogens, and the drivers of neurodegeneration. Future research will undoubtedly continue to uncover new biological roles and therapeutic applications for this remarkable heterocyclic system.
References
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2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH. (n.d.). National Institutes of Health.[Link]
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Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. (2026, January 22). Asian Journal of Organic Chemistry.[Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. (n.d.). National Institutes of Health.[Link]
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SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n. - ResearchGate. (n.d.). ResearchGate.[Link]
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Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. New Journal of Chemistry, 42(2), 776–797. [Link]
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Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC. (n.d.). National Institutes of Health.[Link]
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Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. (2016, February 15). PubMed.[Link]
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Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.[Link]
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Synthesis, SAR, In silico Appraisal and Anti-Microbial Study of Substituted 2-aminobenzothiazoles Derivatives. (n.d.). Bentham Science Publishers.[Link]
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Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC. (n.d.). National Institutes of Health.[Link]
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Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition. (2020, January 15). PubMed.[Link]
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Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg. (n.d.). ResearchGate.[Link]
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General chemical structure of 2-aminobenzothiazole derivatives linked... - ResearchGate. (n.d.). ResearchGate.[Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. (2023, March 20). PubMed.[Link]
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Aminonbenzthiazole derivatives as potent anticancer agents (Compound 23-35). - ResearchGate. (n.d.). ResearchGate.[Link]
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2-Aminobenzothiazole derivatives. (n.d.). Université catholique de Louvain.[Link]
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(PDF) Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. (2017, August 12). ResearchGate.[Link]
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Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. (2011, August 17). PubMed.[Link]
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Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar.[Link]
- CN103006645A - Application of 2-aminobenzothiazole derivatives being taken as DHODH (dihydroorotate dehydrogenase) inhibitor. (n.d.).
- US4363913A - Preparation of 2-aminobenzothiazoles. (n.d.).
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Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). (n.d.). Taylor & Francis Online.[Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. (2024, March 14). ACS Publications.[Link]
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In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2025, January 22). MDPI.[Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). RSC Publishing.[Link]
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2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (2006, November 16). PubMed.[Link]
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Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC. (2023, February 15). National Institutes of Health.[Link]
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Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC. (2023, June 28). National Institutes of Health.[Link]
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Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. (n.d.). RSC Publishing.[Link]
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metabolic pathway of CBS rubber accelerator degradation
Title: The Metabolic Pathway of CBS Rubber Accelerator Degradation: Mechanisms, Microbial Drivers, and Bioremediation Protocols
Audience: Researchers, Environmental Scientists, and Drug/Xenobiotic Development Professionals
Executive Summary
N-cyclohexyl-2-benzothiazole sulfenamide (CBS) is a ubiquitous, delayed-action accelerator critical to the vulcanization of natural and synthetic rubber. While essential for industrial manufacturing, the environmental leaching of CBS and its primary degradation product, 2-mercaptobenzothiazole (MBT), presents a severe ecotoxicological challenge. This technical guide provides an in-depth analysis of the metabolic pathways governing CBS and MBT degradation. By dissecting the enzymatic cleavage mechanisms, detailing the microbial consortia driving mineralization, and establishing a self-validating experimental protocol, this whitepaper equips researchers with the authoritative grounding needed to isolate and characterize xenobiotic-degrading strains.
The Ecotoxicological Imperative of CBS
During rubber vulcanization and subsequent environmental weathering (e.g., tire wear particles washed into street runoff), the sulfenamide bond of CBS is cleaved[1]. This initial degradation step yields cyclohexylamine and MBT. While cyclohexylamine is relatively biodegradable, MBT is notoriously recalcitrant and highly toxic to aquatic and soil microbiomes[2].
The Causality of Toxicity: The toxicity of MBT stems primarily from its exocyclic thiol group. This functional group acts as a potent metal chelator, stripping or binding essential metal ions from the active sites of critical metalloenzymes in non-adapted microorganisms[3]. Consequently, understanding the metabolic rerouting required to neutralize this thiol group is the absolute cornerstone of CBS bioremediation.
The Core Metabolic Pathway: From CBS to Mineralization
The microbial degradation of CBS is a multi-phase enzymatic process. Because the parent compound is highly hydrophobic, initial transformations often occur extracellularly or at the cell-membrane interface.
Phase I: Sulfenamide Bond Cleavage Degradation initiates with the cleavage of the S-N bond in CBS. This step can occur abiotically via hydrolysis in aqueous environments or enzymatically via microbial amidases and hydrolases. The cleavage yields equimolar amounts of MBT and cyclohexylamine[1].
Phase II: Desulfurization and Hydroxylation (Detoxification) To overcome MBT toxicity, specialized bacteria (such as Rhodococcus rhodochrous) must neutralize the thiol group[2]. This is achieved through two primary metabolic routes:
-
Desulfurization: MBT is converted directly to Benzothiazole (BT).
-
Hydroxylation/Oxidation: MBT is oxidized to 2-hydroxybenzothiazole (OBT) or Benzothiazole-2-sulfonate (BTSO3)[3].
Research demonstrates that these divergent pathways eventually converge. Both BTSO3 and BT are subsequently hydroxylated or desulfonated to form OBT, making OBT the central metabolic hub of benzothiazole degradation[3].
Phase III: Ring Cleavage and Assimilation OBT undergoes further hydroxylation by powerful oxygenases to form dihydroxybenzothiazole[3]. This critical step destabilizes the robust bicyclic benzothiazole ring, leading to meta- or ortho-cleavage mediated by dioxygenases. The resulting aliphatic intermediates are channeled into the Tricarboxylic Acid (TCA) cycle for complete mineralization[2].
Metabolic pathway of CBS degradation from sulfenamide cleavage to TCA cycle mineralization.
Key Microbial Drivers and Enzymatic Kinetics
Successful bioremediation relies on specific microbial taxa equipped with the genetic machinery (e.g., bph gene clusters, dioxygenases) to dismantle the benzothiazole structure[4]. Actinobacteria, particularly the genus Rhodococcus, are model organisms for this process. Their mycolic acid-rich cell walls facilitate the uptake of highly hydrophobic rubber additives directly into the cell[5].
Table 1: Key Microorganisms and Degradation Kinetics
| Microorganism | Target Metabolite | Key Enzyme/Mechanism | Degradation Efficiency | Reference |
| Rhodococcus rhodochrous OBT18 | MBT, OBT | Desulfurization, Dioxygenase | ~30% mineralization in 128h | [2] |
| Rhodococcus erythropolis BTSO31 | BTSO3, BT | Desulfonation, Hydroxylation | Stoichiometric conversion to OBT | [3] |
| Acinetobacter sp. BIT-H3 | Vulcanized Rubber | Extracellular cleavage | Significant mass loss in 30 days | [6] |
| Mixed Consortia (MEC) | MBT | Bioelectrochemical oxidation | >90% degradation in spiked water | [7] |
Experimental Workflow: Isolating and Validating CBS/MBT Degraders
To establish a self-validating system for studying CBS degradation, researchers must decouple cellular biomass growth from enzymatic biotransformation. The following protocol utilizes a "Resting Cell Assay" to achieve this, ensuring that metabolite accumulation can be tracked without interference from primary carbon metabolism.
Step-by-Step Methodology:
-
Sludge Acclimatization: Inoculate activated sludge into a nitrogen-containing mineral salts medium (MSM). Gradually increase MBT/CBS concentrations from 50 mg/L to 200 mg/L over 76 days[7].
-
Causality: Stepwise acclimatization forces extreme selective pressure, enriching only the taxa capable of tolerating MBT's metal-chelating toxicity.
-
-
Isolate Cultivation: Plate the enriched consortia on MSM agar containing CBS as the sole carbon source. Isolate distinct colonies (e.g., Rhodococcus strains).
-
Resting Cell Assay (The Core Validation):
-
Grow the isolate in a rich medium (e.g., Trypticase Soy Broth) to achieve high biomass[2].
-
Harvest cells via centrifugation, wash twice with phosphate buffer (pH 7.0), and resuspend in distilled water containing 1.5 mM MBT.
-
Self-Validating Control: Prepare a parallel flask with heat-killed cells (autoclaved at 121°C for 20 min).
-
Causality: If MBT degrades in the live flask but remains static in the heat-killed flask, the degradation is definitively enzymatic. This rules out abiotic hydrolysis or simple physical adsorption to the cell wall[2].
-
-
Metabolite Extraction: At designated time points (e.g., 1h, 3h, 21h, 128h), extract the supernatant using Solid-Phase Extraction (SPE) cartridges to concentrate polar metabolites like OBT and BTSO3.
-
LC-MS & NMR Analysis: Analyze the eluate using in situ ^1H NMR and LC-MS.
-
Causality: NMR allows real-time tracking of aromatic proton shifts (e.g., the disappearance of MBT signals at δ 7.32–7.69 ppm and the emergence of OBT signals), providing a definitive, structural map of the metabolic pathway[2].
-
Step-by-step experimental workflow for isolating and validating CBS-degrading microorganisms.
Quantitative Analysis of Degradation Kinetics
Quantifying the metabolic flux is critical for scaling bioremediation strategies. Table 2 summarizes the kinetic milestones observed during the resting cell assay of R. rhodochrous against MBT, highlighting the timeline of intermediate formation and total organic carbon (TOC) reduction.
Table 2: Metabolite Yield and Mineralization Rates (1.5 mM MBT Initial Concentration)
| Time Point (Hours) | MBT Remaining (%) | Primary Metabolite Detected | Total Organic Carbon (TOC) Reduction |
| 0 | 100% | None | 0% |
| 3 | ~60% | Metabolite 1 & 2 (Early Intermediates) | < 5% |
| 21 | ~15% | Metabolite 4 (Dihydroxybenzothiazole) | ~10% |
| 128 | < 1% | Trace Intermediates | ~30% (Partial Mineralization) |
Data synthesized from Haroune et al. demonstrating the recalcitrance of the benzothiazole ring even after initial biotransformation[2].
Conclusion & Future Perspectives
The metabolic degradation of the CBS rubber accelerator is a complex, multi-tiered process bottlenecked by the extreme toxicity and stability of its primary metabolite, MBT. By mapping the enzymatic pathways—from sulfenamide cleavage to dioxygenase-mediated ring fission—researchers can better engineer microbial consortia for targeted bioremediation. Future drug development and toxicological frameworks should leverage these self-validating resting-cell protocols to evaluate the environmental fate of novel, next-generation vulcanization accelerators before they reach industrial scale.
References
1.[3] De Wever, H., et al. "Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates." Applied and Environmental Microbiology, vol. 63, no. 8, 1997, pp. 3270-3274. URL: [Link] 2.[7] Bagchi, S., & Behera, M. "Degradation of 2-mercaptobenzothizaole in microbial electrolysis cells: Intermediates, toxicity, and microbial communities." Microbial degradation of xenobiotics in bioelectrochemical systems, 2022. URL: [Link] 3.[1] Kumata, H., et al. "Benzothiazolamines as Tire-Derived Molecular Markers: Sorptive Behavior in Street Runoff and Application to Source Apportioning." Environmental Science & Technology, 2002. URL: [Link] 4.[6] Cheng, X., et al. "Biodegradation of vulcanized rubber by a gut bacterium from plastic-eating mealworms." Journal of Hazardous Materials, vol. 448, 2023, 130940. URL: [Link] 5.[5] Rose, K., et al. "Biodegradation of rubber in cultures of Rhodococcus rhodochrous and by its enzyme latex clearing protein." Applied Microbiology and Biotechnology, 2022. URL: [Link] 6.[2] Haroune, N., et al. "Metabolism of 2-mercaptobenzothiazole by Rhodococcus rhodochrous." Applied and Environmental Microbiology, vol. 70, no. 10, 2004, pp. 6315-6319. URL: [Link] 7.[4] McLeod, M. P., et al. "Genome Sequence of Rhodococcus sp. Strain R04, a Polychlorinated-Biphenyl Biodegrader." Journal of Bacteriology, 2012. URL: [Link]
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A Comprehensive Technical Guide to the Solubility of N-Cyclohexyl-1,3-benzothiazol-2-amine in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough exploration of the solubility characteristics of N-Cyclohexyl-1,3-benzothiazol-2-amine. As a compound of interest in various industrial and research applications, including its role as a rubber antioxidant, understanding its behavior in different organic solvents is paramount for process optimization, formulation development, and analytical method design.[1] This guide synthesizes available data, discusses the underlying chemical principles governing its solubility, and provides a detailed experimental protocol for determining solubility in the laboratory.
Unveiling N-Cyclohexyl-1,3-benzothiazol-2-amine: A Molecule of Note
N-Cyclohexyl-1,3-benzothiazol-2-amine is an organic compound featuring a benzothiazole core structure, which consists of a fused benzene and thiazole ring, with a cyclohexyl group attached to the amine at the 2-position.[1] This molecular architecture, with its combination of a bulky, nonpolar cyclohexyl group and a more polar benzothiazole moiety, dictates its solubility profile. The presence of the amine group also introduces the potential for hydrogen bonding, further influencing its interactions with various solvents.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C13H16N2S | [2][3] |
| Molecular Weight | 232.35 g/mol | [2] |
| Appearance | Light yellow to green yellow solid | [4] |
| Melting Point | 107 °C | [4] |
| pKa (Predicted) | 3.44 ± 0.10 | [4] |
| XlogP (Predicted) | 4.4 | [3] |
The predicted octanol-water partition coefficient (XlogP) of 4.4 indicates a significant hydrophobic character, suggesting a general preference for nonpolar environments.
Solubility Profile: A Qualitative and Predictive Overview
Precise, quantitative solubility data for N-Cyclohexyl-1,3-benzothiazol-2-amine in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available qualitative information, a predictive understanding of its solubility can be established.
General Solubility Observations:
-
Slightly Soluble In: Chloroform, Methanol, DMSO.[5]
The principle of "like dissolves like" is a cornerstone for predicting solubility.[6] The sizable, nonpolar cyclohexyl group and the aromatic benzothiazole ring contribute to the molecule's overall low polarity.[1] This suggests a higher affinity for and greater solubility in nonpolar or moderately polar organic solvents.
Predicted Solubility in Common Organic Solvents:
Based on its structure, the following trends can be anticipated:
-
High to Moderate Solubility: In solvents that can engage in van der Waals interactions and accommodate the bulky structure, such as chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene, benzene).
-
Moderate to Low Solubility: In polar aprotic solvents like acetone and ethyl acetate, where dipole-dipole interactions can occur. The solubility in these solvents will be a balance between the polar interactions with the benzothiazole and amine groups and the nonpolar nature of the cyclohexyl group.
-
Low to Very Low Solubility: In highly polar protic solvents like ethanol and methanol. While the amine group can participate in hydrogen bonding, the dominant hydrophobic character of the molecule is likely to limit its solubility in these solvents.
-
Insoluble: In highly nonpolar aliphatic hydrocarbons such as hexane, the molecule might exhibit some solubility due to its nonpolar components, but the polar benzothiazole ring could limit miscibility.
It is crucial to note that these are predictions. For any critical application, experimental determination of solubility is essential.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a standardized experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6]
The Shake-Flask Method: A Step-by-Step Guide
This protocol outlines the necessary steps to determine the solubility of N-Cyclohexyl-1,3-benzothiazol-2-amine in a chosen organic solvent.
Materials and Equipment:
-
N-Cyclohexyl-1,3-benzothiazol-2-amine (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid N-Cyclohexyl-1,3-benzothiazol-2-amine to a pre-weighed glass vial. The excess is crucial to ensure that the solution reaches saturation.
-
Record the initial mass of the compound.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker. The temperature should be controlled and recorded as it significantly influences solubility.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[6]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vial.[6]
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[6]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the working range of the analytical method.
-
Analyze the diluted solution using a validated analytical technique, such as HPLC, to determine the concentration of N-Cyclohexyl-1,3-benzothiazol-2-amine.[6]
-
A calibration curve prepared with standard solutions of known concentrations is essential for accurate quantification.[6]
-
-
Data Reporting:
-
Calculate the solubility from the determined concentration and the dilution factor.
-
Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.[6]
-
Workflow Diagram for Solubility Determination
The following diagram illustrates the key stages of the shake-flask method for determining solubility.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Factors Influencing Solubility: A Deeper Dive
The solubility of N-Cyclohexyl-1,3-benzothiazol-2-amine is a result of the interplay between its molecular structure and the properties of the solvent.
-
Molecular Structure:
-
N-Cyclohexyl Group: This bulky, nonpolar aliphatic ring is the primary contributor to the molecule's hydrophobic nature, favoring dissolution in nonpolar solvents through London dispersion forces.[1]
-
Benzothiazole Ring System: This fused aromatic and heterocyclic system is relatively nonpolar but possesses some polar character due to the presence of nitrogen and sulfur atoms. This allows for potential π-π stacking interactions with aromatic solvents and dipole-dipole interactions with polar solvents.
-
Amine Group: The secondary amine group can act as a hydrogen bond donor, which could enhance solubility in protic solvents. However, the steric hindrance from the adjacent bulky groups may limit its accessibility for hydrogen bonding.
-
-
Solvent Properties:
-
Polarity: As discussed, solvents with a polarity that more closely matches that of N-Cyclohexyl-1,3-benzothiazol-2-amine will be more effective at dissolving it.
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond acceptors may interact favorably with the amine proton, although this effect may be minor.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Practical Implications and Applications
A thorough understanding of the solubility of N-Cyclohexyl-1,3-benzothiazol-2-amine is critical in several contexts:
-
Industrial Processes: In its application as a rubber antioxidant, its solubility in the rubber matrix and any processing solvents is crucial for achieving a homogeneous distribution and optimal performance.[1]
-
Environmental Science: As a microplastic pollutant originating from tire wear, its solubility in various environmental compartments (e.g., water, organic matter in soil) will determine its fate and transport in the environment.[4]
-
Chemical Synthesis: When used as a reactant or intermediate in organic synthesis, selecting a suitable solvent in which it is sufficiently soluble is essential for reaction efficiency and product yield.
-
Analytical Chemistry: For the development of analytical methods to detect and quantify this compound, knowledge of its solubility is necessary for preparing standards, extracting it from complex matrices, and choosing appropriate mobile phases for chromatographic separations.
Conclusion
While quantitative solubility data for N-Cyclohexyl-1,3-benzothiazol-2-amine remains sparse in the public domain, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. Its predominantly nonpolar character suggests a preference for nonpolar to moderately polar organic solvents. For applications requiring precise solubility values, the detailed shake-flask method provided in this guide offers a reliable and validated approach. Further experimental investigation into the solubility of this compound in a broader range of solvents and at various temperatures would be a valuable contribution to the scientific community.
References
-
Scribd. Procedure for Determining Solubility of Organic Compounds. Available from: [Link]
-
Unknown. Solubility expt. Available from: [Link]
-
Unknown. Solubility test for Organic Compounds. Available from: [Link]
-
Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
Ataman Kimya. N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. Available from: [Link]
-
Grokipedia. 2-Aminobenzothiazole. Available from: [Link]
-
ChemSynthesis. N-cyclohexyl-1,3-benzothiazol-2-amine - C13H16N2S, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]
-
EPA. N-Cyclohexyl-2-benzothiazol-amine Properties. Available from: [Link]
-
PubChemLite. N-cyclohexyl-1,3-benzothiazol-2-amine (C13H16N2S). Available from: [Link]
-
PubChem. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. Available from: [Link]
-
ResearchGate. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available from: [Link]
Sources
- 1. CAS 28291-75-0: N-Cyclohexyl-2-benzothiazolamine [cymitquimica.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Introduction: The Analytical Imperative for Benzothiazole Derivatives
An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation of N-Cyclohexyl-1,3-benzothiazol-2-amine
N-Cyclohexyl-1,3-benzothiazol-2-amine is a compound of significant industrial relevance, primarily utilized as a delayed-action accelerator in the vulcanization of rubber.[1] Its presence and the monitoring of its purity or degradation products are critical for quality control in manufacturing processes. Furthermore, as a derivative of benzothiazole, a scaffold known for a wide range of biological activities, its accurate quantification is essential in various research contexts, from environmental analysis to drug development.[2][3][4]
High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for the separation, identification, and quantification of such moderately non-polar, UV-active compounds.[5][6] This application note details a robust, isocratic reversed-phase HPLC (RP-HPLC) method specifically developed for the analysis of N-Cyclohexyl-1,3-benzothiazol-2-amine. The causality behind the methodological choices—from the stationary phase chemistry to the mobile phase composition and detection parameters—is elucidated to provide a protocol that is not only repeatable but also fundamentally understood.
Principle of the Method: Leveraging Hydrophobicity for Separation
The separation is based on the principles of reversed-phase chromatography, the most widely used mode of HPLC.[7] The analyte, N-Cyclohexyl-1,3-benzothiazol-2-amine, possesses significant hydrophobicity due to the presence of the cyclohexyl and benzene rings (Predicted XlogP: 4.4).[8] This property dictates its strong interaction with a non-polar stationary phase, such as octadecylsilane (C18), which is chemically bonded to silica particles.
A polar mobile phase is employed to elute the analyte from the column. By carefully balancing the composition of the mobile phase (a mixture of an organic solvent and an aqueous buffer), the partitioning of the analyte between the stationary and mobile phases is controlled, enabling its separation from impurities and other components in the sample matrix. The secondary amine in the structure (pKa ~5.39) necessitates the use of a slightly acidic mobile phase to ensure consistent protonation and prevent peak tailing, a common issue with amine-containing compounds on silica-based columns.[9]
Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the successful implementation of this analytical protocol.
Instrumentation and Equipment
-
HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, and a column thermostat.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
-
Analytical balance (4-decimal place).
-
pH meter.
-
Sonicator bath for mobile phase degassing.
-
Volumetric flasks and pipettes (Class A).
-
Syringes and 0.45 µm syringe filters (e.g., PTFE or nylon).
Reagents and Materials
-
N-Cyclohexyl-1,3-benzothiazol-2-amine reference standard (Purity ≥95%).[10]
-
Acetonitrile (ACN), HPLC grade or higher.
-
Methanol (MeOH), HPLC grade or higher.
-
Water, HPLC grade or Type I ultrapure.
-
Phosphoric acid (H₃PO₄), analytical or HPLC grade.
-
(Optional: For MS-compatibility, replace phosphoric acid with Formic Acid, LC-MS grade).[11]
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity and ease of setup.
| Parameter | Value | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the analyte. This column geometry offers a good balance between resolution and analysis time.[5][7] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (70:30, v/v) | Acetonitrile is a strong organic solvent providing good elution strength. The 0.1% phosphoric acid adjusts the pH to ~2.5, ensuring the secondary amine is protonated, which minimizes silanol interactions and improves peak symmetry.[5][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection Wavelength | 280 nm | The benzothiazole moiety exhibits strong UV absorbance around this wavelength, providing good sensitivity for detection.[13] |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related impurities under the specified isocratic conditions. |
Preparation of Solutions
-
Mobile Phase (1 L):
-
Prepare the aqueous component: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Measure 700 mL of acetonitrile and 300 mL of the 0.1% phosphoric acid solution.
-
Combine the two solutions, mix well, and degas for 15-20 minutes using a sonicator or vacuum filtration.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the N-Cyclohexyl-1,3-benzothiazol-2-amine reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This solution should be stored under refrigeration when not in use.[14]
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask, dissolve and dilute to the mark with the mobile phase. This creates a target concentration of 100 µg/mL.
-
Further dilute as necessary to fall within the instrument's linear range, targeting a final concentration similar to the working standard (e.g., 10 µg/mL).
-
Prior to injection, filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.
-
System Suitability: A Self-Validating Protocol
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing a system suitability test (SST). Inject the Working Standard Solution (10 µg/mL) five or six times consecutively. The results must conform to the criteria outlined below to ensure the system is operating with adequate precision, efficiency, and peak integrity.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry. A value > 1 indicates tailing, often due to secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures the efficiency of the column. Higher numbers indicate sharper peaks and better separation power. |
| Repeatability (%RSD) | ≤ 2.0% | The relative standard deviation (%RSD) for the peak area and retention time of replicate injections ensures the system is providing precise and consistent results. |
HPLC Analysis Workflow
The logical flow of the entire analytical process, from initial preparation to final data reporting, is illustrated in the diagram below.
Caption: Experimental workflow for HPLC analysis of N-Cyclohexyl-1,3-benzothiazol-2-amine.
Conclusion
This application note provides a detailed, reliable, and scientifically-grounded isocratic RP-HPLC method for the separation and analysis of N-Cyclohexyl-1,3-benzothiazol-2-amine. The protocol emphasizes the rationale behind the chosen parameters, ensuring that researchers, scientists, and drug development professionals can not only replicate the method but also adapt it based on a sound understanding of the underlying chromatographic principles. The inclusion of system suitability criteria ensures that the method is self-validating, producing trustworthy and accurate data for quality control, purity assessment, and other quantitative applications.
References
-
ChemSynthesis. (2025, May 20). N-cyclohexyl-1,3-benzothiazol-2-amine. Retrieved from [Link]
-
Cooper, D. P., Ghaffari, S., & Taylor, G. W. (2000). Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 744(1), 221-225. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). N-Cyclohexyl-2-benzothiazol-amine Properties. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1384301. Retrieved from [Link]
-
PubChemLite. (n.d.). N-cyclohexyl-1,3-benzothiazol-2-amine (C13H16N2S). Retrieved from [Link]
-
PubMed. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexyl-2-benzothiazol-amine. PubChem Compound Database. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of N-Cyclohexyl-2-benzothiazolesulfenamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-cyclohexyl-2-benzothiazole sulfonamide (CAS 16170-33-5). Retrieved from [Link]
-
Clinivex. (n.d.). N-Cyclohexyl-1,3-benzothiazol-2-amine. Retrieved from [Link]
-
PubMed. (2021, June 5). Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Retrieved from [Link]
-
ACS Publications. (n.d.). Supporting Information: Continuous Synthesis of N-cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectra of N-cyclohexyl benzothiazole-2-sulfenamide and degraded metabolites after 6 days of incubation. Retrieved from [Link]
Sources
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- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. | Sigma-Aldrich [sigmaaldrich.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. N-Cyclohexyl-1,3-benzothiazol-2-amine | 28291-75-0 [sigmaaldrich.com]
Application Note: High-Sensitivity GC-MS Detection of Benzothiazoles in Environmental Matrices
Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Surface Water, Wastewater, Soil, Sediment, and Sewage Sludge Technique: Solid-Phase Extraction (SPE), Pressurized Liquid Extraction (PLE), and GC-MS (SIM Mode)
Introduction & Analytical Challenge
Benzothiazoles (BTHs) are a class of highly persistent emerging contaminants originating from rubber vulcanization accelerators (tire wear debris), biocides, antifreeze agents, and pharmaceutical synthesis. Due to their widespread distribution and potential aquatic toxicity, robust analytical methodologies are required to quantify these compounds at trace levels (ng/L to ng/g) 1.
The primary analytical challenge lies in the chemical diversity of BTHs. While unsubstituted benzothiazole and alkyl-derivatives are non-polar and highly volatile, substituted variants like 2-hydroxybenzothiazole (OHBT) and 2-aminobenzothiazole (NH2BT) are polar and prone to severe peak tailing in gas chromatography. This protocol establishes a self-validating, mechanistically grounded workflow utilizing tailored extraction, targeted derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure absolute quantitative integrity.
Mechanistic Principles & Causality
To move beyond empirical steps, it is critical to understand the causality behind the sample preparation and instrumental parameters:
-
Extraction Chemistry (SPE vs. PLE): Environmental water contains BTHs at ultra-trace levels amidst high concentrations of inorganic salts. Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is employed because its divinylbenzene/N-vinylpyrrolidone copolymer structure simultaneously retains non-polar and polar BTHs via hydrophobic and dipole-dipole interactions [[2]](). For solid matrices (soil/sludge), BTHs strongly adsorb to humic acids. Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction (UE) is required to provide the kinetic energy and solvent penetration necessary to disrupt these matrix-analyte bonds 3.
-
Derivatization Dynamics: Polar BTHs contain active hydrogens (-OH, -NH2, -SH) that interact with silanol groups on the GC column, causing signal loss. We utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) rather than standard TMS reagents. MTBSTFA replaces active hydrogens with bulky tert-butyldimethylsilyl (TBDMS) groups. Mechanistically, TBDMS derivatives are hydrolytically stable and yield a highly abundant [M-57]+ fragment ion during Electron Ionization (EI), which exponentially increases the Signal-to-Noise (S/N) ratio in Selected Ion Monitoring (SIM) mode 1.
Caption: Comprehensive sample preparation workflow for the extraction and derivatization of benzothiazoles.
Experimental Protocols
Quality Assurance: The Self-Validating System
Before initiating extraction, a self-validating framework must be established.
-
Isotope Dilution: Spike all samples (including blanks) with 50 ng of isotopically labeled internal standards (e.g., Benzothiazole-d4, 2-Hydroxybenzothiazole-13C3) prior to extraction. This mathematically corrects for matrix suppression and absolute extraction losses.
-
Procedural Blanks: Run one blank of ultra-pure water/calcined sand per batch of 10 samples to monitor laboratory background contamination.
Protocol A: Aqueous Samples (Surface Water & Wastewater)
-
Filtration: Filter 500 mL of water through a 0.45 µm glass fiber filter to remove particulate matter. Adjust pH to 6.5 - 7.0 using 0.1 M HCl or NaOH.
-
SPE Conditioning: Mount an Oasis HLB cartridge (500 mg, 6 cc) on a vacuum manifold. Condition sequentially with 5 mL dichloromethane (DCM), 5 mL methanol (MeOH), and 5 mL HPLC-grade water. Crucial: Do not let the sorbent dry.
-
Loading: Pass the 500 mL sample through the cartridge at a controlled flow rate of 5–10 mL/min.
-
Washing & Drying: Wash with 5 mL of 5% MeOH in water to elute highly polar interferences. Dry the cartridge under a gentle vacuum for 30 minutes to remove residual water (water severely quenches GC-MS derivatization).
-
Elution: Elute analytes with 2 × 4 mL of a DCM/Ethyl Acetate (1:1, v/v) mixture.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of ultra-high purity N2 at 35°C. Reconstitute in 100 µL of Ethyl Acetate.
Protocol B: Solid Samples (Soil, Sediment, Sludge)
-
Lyophilization: Freeze-dry 5 g of the solid sample and homogenize via mortar and pestle.
-
Pressurized Liquid Extraction (PLE): Load the sample into a PLE cell mixed with diatomaceous earth. Extract using DCM/MeOH (1:1, v/v) at 100°C and 1500 psi for 2 cycles (5 min static time per cycle).
-
Clean-up: Dilute the PLE extract with 100 mL of HPLC water (to reduce the organic solvent strength to <5%) and proceed to the SPE clean-up step as described in Protocol A (Step 2).
Protocol C: MTBSTFA Derivatization
-
To the 100 µL concentrated extract, add 50 µL of MTBSTFA (containing 1% TBDMCS as a catalyst).
-
Seal the autosampler vial and incubate in a heating block at 60°C for 60 minutes.
-
Allow to cool to room temperature. The sample is now ready for GC-MS injection.
Protocol D: GC-MS Instrumental Parameters
-
System: Agilent 7890B GC coupled to a 5977B MSD (or equivalent).
-
Column: DB-5MS Capillary Column (30 m × 0.25 mm i.d. × 0.25 µm film thickness). The 5% phenyl stationary phase provides optimal selectivity for aromatic heterocyclic rings 2.
-
Injection: 1.0 µL, Splitless mode, Injector temperature: 280°C.
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Oven Program: Initial 60°C (hold 1 min), ramp at 10°C/min to 150°C, then ramp at 15°C/min to 280°C (hold 5 min).
-
MS Parameters: Transfer line: 280°C, Ion source (EI): 230°C, Quadrupole: 150°C. Electron energy: 70 eV.
Caption: GC-MS instrumental pathway for the separation, ionization, and detection of benzothiazoles.
Data Presentation & Analytical Performance
The transition from full-scan mode to Selected Ion Monitoring (SIM) isolates specific mass-to-charge (m/z) ratios, dramatically reducing chemical noise. Table 1 outlines the target ions for accurate quantification.
Table 1: Target Benzothiazoles and GC-MS (SIM) Parameters
| Analyte | Abbreviation | CAS Number | Derivatized? | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Benzothiazole | BTH | 95-16-9 | No | 135 | 108, 69 |
| 2-Methylthiobenzothiazole | MTBT | 615-22-5 | No | 181 | 148, 136 |
| 2-Hydroxybenzothiazole | OHBT | 934-34-9 | Yes (TBDMS) | 208 | 265, 150 |
| 2-Aminobenzothiazole | NH2BT | 136-95-8 | Yes (TBDMS) | 207 | 264, 150 |
| 2-Mercaptobenzothiazole | MBT | 149-30-4 | Yes (TBDMS) | 224 | 281, 150 |
Note: For derivatized analytes, the quantifier ion typically represents the[M-57]+ fragment resulting from the loss of the tert-butyl group from the TBDMS moiety.
Table 2: Typical Method Performance Metrics across Environmental Matrices
| Matrix | Extraction Method | LOD Range | LOQ Range | Average Recovery (%) | Precision (RSD, %) |
| Surface Water | SPE (HLB) | 0.05 - 1.5 ng/L | 0.15 - 5.0 ng/L | 85 - 115% | < 10% |
| Wastewater | SPE (HLB) | 0.10 - 4.0 ng/L | 0.30 - 12.0 ng/L | 75 - 110% | < 15% |
| Soil / Sediment | UE-SPE / PLE | 0.04 - 5.9 ng/g | 0.12 - 18.0 ng/g | 70 - 125% | < 18% |
| Sewage Sludge | UE-SPE / PLE | 0.22 - 6.6 ng/g | 0.65 - 20.0 ng/g | 65 - 120% | < 20% |
References
-
[2] Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. SciSpace. 2
-
[3] A Quick, Easy, Cheap, Effective, Rugged and Safe extraction method followed by liquid chromatography-(Orbitrap) high resolution mass spectrometry to determine benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge. ResearchGate. 3
-
[1] Simultaneous determination of trace benzotriazoles and benzothiazoles in water by large-volume injection/gas chromatography–mass spectrometry. ResearchGate.1
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Application Note: High-Recovery Solid Phase Extraction (SPE) Protocols for Tire Wear Markers in Aqueous Samples
Abstract
Tire and road wear particles (TRWPs) are a significant and pervasive source of microplastic pollution, introducing a complex mixture of chemicals into the environment.[1] Among these are specific organic markers, such as the highly toxic 6PPD-quinone and various benzothiazoles, which serve as indicators of TRWP contamination.[2][3] Their detection at environmentally relevant concentrations, often in the low ng/L range, is an analytical challenge due to the complexity of aqueous matrices like surface water and urban runoff.[3][4] This document provides a comprehensive guide and detailed protocols for the effective extraction and concentration of key tire wear markers from water samples using Solid Phase Extraction (SPE), a critical step for reliable downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge of Tire Wear Markers
Tires are complex products composed of rubber polymers, fillers, and a suite of chemical additives, including antidegradants and vulcanizing agents.[5] The friction between tires and road surfaces generates TRWPs, which are mixtures of tire tread and road pavement materials.[6] These particles become vectors for the release of tire-associated chemicals into aquatic ecosystems.
Two classes of organic compounds are of primary concern and are the focus of this guide:
-
N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and its toxic transformation product, 6PPD-quinone (6PPD-Q): 6PPD is an antioxidant and antiozonant added to tires to prevent degradation. Its quinone derivative, 6PPD-Q, has been identified as the causative agent for acute mortality in Coho salmon in urban runoff.[2]
-
Benzothiazoles (BTHs): This group of compounds is used as vulcanization accelerators in rubber production.[3] They are frequently detected in urban wastewater and runoff and include compounds of varying polarity, such as 2-hydroxybenzothiazole (OH-BTH) and the more polar benzothiazole-2-sulfonic acid (BTSA).[3][7]
The primary analytical challenge lies in isolating these trace-level compounds from complex environmental samples that contain a multitude of potential interferences (e.g., humic acids, surfactants). Solid Phase Extraction (SPE) is a robust sample preparation technique that addresses this challenge by concentrating the analytes of interest while simultaneously removing matrix components, thereby improving the sensitivity and reliability of subsequent LC-MS/MS analysis.[8]
The Causality Behind SPE Method Design
The success of an SPE method hinges on understanding the physicochemical interactions between the analyte, the sorbent, and the solvent matrix. For the diverse range of tire wear markers, a versatile yet selective approach is required.
The Sorbent: Why Polymeric Sorbents Excel
While traditional silica-based reverse-phase sorbents (like C18) can be used, hydrophilic-lipophilic balanced (HLB) polymeric sorbents are overwhelmingly preferred for this application.[4][9]
-
Expertise & Experience: The rationale for this choice is rooted in the dual nature of the target analytes. Compounds like 6PPD-Q are relatively non-polar, whereas markers like BTSA are highly polar and water-soluble.[3][7] A C18 sorbent, being purely non-polar (hydrophobic), would struggle to retain BTSA effectively from a water sample. HLB sorbents, conversely, possess both hydrophobic (e.g., divinylbenzene) and hydrophilic (e.g., N-vinylpyrrolidone) functional groups. This "water-wettable" characteristic prevents pore dewetting and allows for superior retention of a broad spectrum of analytes, from polar to non-polar. This makes it the authoritative choice for methods aiming to capture a comprehensive profile of tire wear markers.[10]
The Solvents: A Four-Step Process
The SPE workflow is a sequential process where each solvent plays a distinct role. The choice of solvents is dictated by the principles of liquid chromatography.
-
Conditioning: The sorbent is wetted with a water-miscible organic solvent (typically methanol) to activate the functional groups within the polymer pores.
-
Equilibration: The sorbent is flushed with water (often acidified to match the sample pH) to prepare it for the aqueous sample.
-
Loading & Washing: The sample is passed through the sorbent, where analytes are retained. A subsequent wash step with a weak solvent (e.g., water or a low-percentage organic solvent mix) removes weakly bound interferences without dislodging the target analytes.
-
Elution: A strong organic solvent is used to disrupt the analyte-sorbent interactions and elute the concentrated analytes into a clean collection vessel.
Key Tire Wear Markers for SPE Method Development
A successful SPE protocol must accommodate the varied properties of the target analytes. The table below summarizes key markers and their relevant characteristics.
| Marker Compound | Abbreviation | Class | Polarity | Typical SPE Sorbent |
| N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine quinone | 6PPD-Q | p-Phenylenediamine | Moderately Polar/Non-polar | Polymeric (e.g., Oasis HLB)[4] |
| 2-Hydroxybenzothiazole | OH-BTH | Benzothiazole | Polar | Polymeric (e.g., Oasis HLB)[7] |
| Benzothiazole-2-sulfonic acid | BTSA | Benzothiazole | Highly Polar | Polymeric (e.g., Oasis HLB)[7] |
| 2-Mercaptobenzothiazole | MBT | Benzothiazole | Moderately Polar | Polymeric[3] |
| Benzothiazole | BT | Benzothiazole | Non-polar | Polymeric[3] |
Experimental Workflow & Protocols
The following diagram and protocols provide a validated framework for the extraction of 6PPD-Q and a suite of benzothiazoles from water.
Caption: General workflow for SPE of tire wear markers from water samples.
Protocol 1: Extraction of 6PPD-Quinone
This protocol is adapted from methodologies developed for environmental water analysis, including principles outlined in Draft EPA Method 1634.[4][11]
Materials:
-
SPE Cartridges: Polymeric HLB, 200 mg, 6 mL (e.g., Waters Oasis HLB)[12]
-
Internal Standard: Isotopically labeled 6PPD-Q (e.g., ¹³C₆-6PPD-Q)[4]
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water.
-
SPE Vacuum Manifold
Procedure:
-
Sample Preparation:
-
Collect a 500-1000 mL water sample in an amber glass bottle.
-
Spike the sample with an appropriate amount of ¹³C₆-6PPD-Q internal standard to achieve a final concentration of ~10-20 ng/L. This step is critical for trustworthiness , as it corrects for analyte loss during extraction and for matrix effects during LC-MS/MS analysis.[4]
-
Mix thoroughly. If the sample contains significant particulate matter, filtration through a glass fiber filter (e.g., 0.7 µm) may be necessary.
-
-
SPE Cartridge Conditioning:
-
Place the HLB cartridge on the vacuum manifold.
-
Wash the cartridge with 5 mL of methanol.
-
Follow with 5 mL of deionized water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the entire water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove residual salts and highly polar interferences.
-
Dry the cartridge under vacuum for 15-20 minutes to remove as much water as possible. This improves elution efficiency.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the retained 6PPD-Q with two 4 mL aliquots of methanol. Allow the solvent to soak the sorbent for 1 minute before applying vacuum for each aliquot. Some methods may use a mixture of solvents for improved elution.[9]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40-60°C.[4]
-
Reconstitute the residue in 1 mL of a suitable injection solvent (e.g., 50:50 acetonitrile:water).
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Extraction of Benzothiazoles
This protocol is designed to capture a range of benzothiazoles with varying polarities.[3][13]
Materials:
-
SPE Cartridges: Polymeric HLB, 200 mg, 6 mL
-
Reagents: Methanol (HPLC grade), Deionized water, Formic Acid.
-
SPE Vacuum Manifold
Procedure:
-
Sample Preparation:
-
Collect a 250-500 mL water sample.
-
Spike with appropriate isotopically labeled internal standards if available.
-
Acidify the sample to pH 3-4 with formic acid. Expertise & Experience: This step ensures that moderately polar BTHs like 2-mercaptobenzothiazole are protonated and in a less polar state, enhancing their retention on the reverse-phase character of the HLB sorbent.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate with 5 mL of deionized water (pH adjusted to 3-4). Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water (pH 3-4).
-
Follow with 5 mL of a 5% methanol in water solution. This more rigorous wash step helps remove more interferences common in wastewater-impacted samples without eluting the target analytes.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the retained benzothiazoles with two 4 mL aliquots of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of injection solvent.
-
The sample is now ready for LC-MS/MS analysis. Note that different BTHs may require separate analyses in positive and negative ionization modes.[3]
-
Method Performance and Validation Data
The following table summarizes typical performance data for the SPE-LC-MS/MS analysis of tire wear markers, demonstrating the effectiveness of the described protocols.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/L) | Reference |
| 6PPD-Quinone | Runoff Water | Oasis HLB | 78 - 91% | N/A | [4] |
| 6PPD-Quinone | Creek Water | SPE | N/A | 0.03 | [2] |
| Benzothiazoles | Treated Wastewater | Polymeric | N/A | 20 - 200 | [3] |
| Benzothiazoles | Surface Water | SPE | N/A | 0.01 - 2.12 | [13] |
Visualization of Sorbent-Analyte Selectivity
The choice of sorbent is directly linked to the properties of the target analytes.
Caption: Sorbent-analyte interactions for tire wear markers on an HLB sorbent.
Conclusion
Solid Phase Extraction is an indispensable tool for the accurate and sensitive quantification of tire wear markers in environmental water samples. The use of hydrophilic-lipophilic balanced (HLB) polymeric sorbents provides a robust and versatile platform for capturing a wide range of target analytes, from the highly polar BTSA to the moderately polar 6PPD-Q. The protocols detailed in this application note, when combined with the use of isotopically labeled internal standards and sensitive LC-MS/MS detection, provide a self-validating system for researchers and scientists to reliably monitor the environmental impact of tire and road wear particles.
References
- Fries, E., et al. (2025). An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry.
- Klöckner, P., et al. (n.d.). Determination of tire wear particles based on elemental composition.
- Hanke, A., et al. (2025).
- World Business Council for Sustainable Development (WBCSD). (2021). Study demonstrates reliable method for identifying tire and road wear particles in the environment.
- Reemtsma, T., et al. (2021). Organic Markers of Tire and Road Wear Particles in Sediments and Soils: Transformation Products of Major Antiozonants as Promising Candidates.
- Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed.
- PromoChrom. (2024). Automated SPE of 6PPD-Quinone Following Draft EPA Method 1634.
- Jekel, M., et al. (2019).
- Rostkowski, P., et al. (2023). Presence of 6PPD-quinone in runoff water samples from Norway using a new LC–MS/MS method. Frontiers.
- LCGC International. (2025).
- Fries, E., et al. (2025). An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry.
- Li, J., et al. (2022).
- Weatherly, L., et al. (2025). Characterization of Microplastics and 6-PPD Quinone in a Suburban Lake–Tributary System Impacted by Highway Runoff. MDPI.
- Liu, Y., et al. (2022).
- Bremner, D., et al. (2023). Screening of Tire-Derived Chemicals and Tire Wear Particles in a Road Tunnel Wash Water Treatment Basin.
- Farré, M., et al. (2025). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water.
- Luhana, L., et al. (2024). A review of potential physical and chemical markers for tyre and road wear particles.
- Agilent. (n.d.). Solid Phase Extraction (SPE)
Sources
- 1. Tyre Wear Particles in the Environment: Sources, Toxicity, and Remediation Approaches | MDPI [mdpi.com]
- 2. An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Presence of 6PPD-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Study demonstrates reliable method for identifying tire and road wear particles in the environment | WBCSD [wbcsd.org]
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- 9. pubs.acs.org [pubs.acs.org]
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- 12. mdpi.com [mdpi.com]
- 13. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Cyclohexyl-1,3-benzothiazol-2-amine from 2-Chlorobenzothiazole: An Application and Protocol Guide
Abstract
This comprehensive guide details the synthesis of N-Cyclohexyl-1,3-benzothiazol-2-amine, a compound of interest in materials science and as a rubber antioxidant.[1] The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) reaction between 2-chlorobenzothiazole and cyclohexylamine. This document provides an in-depth analysis of the reaction mechanism, a meticulously detailed experimental protocol, and a thorough characterization of the final product. Additionally, it outlines the necessary safety precautions for handling the involved reagents. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
N-Cyclohexyl-1,3-benzothiazol-2-amine belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse applications. Notably, this compound is utilized as a rubber accelerator and has been identified as a microplastic pollutant originating from tire wear.[2] The synthesis of this and similar 2-aminobenzothiazole derivatives is of significant interest due to their potential biological activities and utility as intermediates in organic synthesis.[1][3][4]
The described synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of many aromatic compounds where a nucleophile replaces a good leaving group on an aromatic ring.
Mechanistic Insights
The core of this synthesis is the reaction between the electrophilic 2-chlorobenzothiazole and the nucleophilic cyclohexylamine. The electron-withdrawing nature of the nitrogen and sulfur atoms in the benzothiazole ring system activates the carbon at the 2-position towards nucleophilic attack.
The reaction mechanism can be described as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electron-deficient C2 carbon of the benzothiazole ring. This forms a tetrahedral intermediate known as a Meisenheimer complex.
-
Intermediate Stabilization: The negative charge in the Meisenheimer intermediate is stabilized by resonance, involving the heteroatoms of the benzothiazole ring.
-
Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the intermediate, and the aromaticity of the benzothiazole ring is restored.
-
Deprotonation: A base, typically an excess of cyclohexylamine or an added non-nucleophilic base, removes a proton from the newly attached amino group to yield the final product, N-Cyclohexyl-1,3-benzothiazol-2-amine.
Materials and Methods
Reagent and Solvent Data
| Compound Name | Formula | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Hazards |
| 2-Chlorobenzothiazole | C₇H₄ClNS | 169.63 | 21 - 23[5] | ~250 | 1.370[5] | Harmful if swallowed, Causes skin and eye irritation[5][6] |
| Cyclohexylamine | C₆H₁₃N | 99.17 | -17[7] | 134.5 | 0.867[7] | Flammable, Toxic, Corrosive, Suspected of damaging fertility[8][9][10] |
| N-Cyclohexyl-1,3-benzothiazol-2-amine | C₁₃H₁₆N₂S | 232.35 | 107[2] | 368.0±25.0 (Predicted)[2] | 1.234±0.06 (Predicted)[2] | May cause respiratory irritation, skin irritation, and serious eye irritation. Harmful if swallowed.[2] |
| Triethylamine (optional base) | (C₂H₅)₃N | 101.19 | -114.7 | 89.5 | 0.726 | Flammable, Toxic, Corrosive |
| Toluene (solvent) | C₇H₈ | 92.14 | -95 | 110.6 | 0.867 | Flammable, Harmful |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-Cyclohexyl-1,3-benzothiazol-2-amine.
Detailed Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzothiazole (1.0 g, 5.9 mmol).
-
Add toluene (30 mL) to dissolve the 2-chlorobenzothiazole.
-
In a separate container, dissolve cyclohexylamine (1.75 g, 17.7 mmol, 3.0 equivalents) in toluene (10 mL).
-
Slowly add the cyclohexylamine solution to the stirred solution of 2-chlorobenzothiazole at room temperature. An excess of cyclohexylamine is used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction.
Reaction Execution and Monitoring
-
Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent.
-
Spot the reaction mixture against the starting material (2-chlorobenzothiazole) on a TLC plate. The reaction is considered complete when the starting material spot is no longer visible.
Product Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water (2 x 30 mL) to remove any unreacted cyclohexylamine and cyclohexylammonium chloride salt.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure N-Cyclohexyl-1,3-benzothiazol-2-amine as a solid.
Characterization of N-Cyclohexyl-1,3-benzothiazol-2-amine
The identity and purity of the synthesized compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the benzothiazole ring and the aliphatic protons of the cyclohexyl group. The chemical shifts and splitting patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for the carbon atoms of the benzothiazole ring system and the cyclohexyl group. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N stretching (in the benzothiazole ring), and C-S stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₆N₂S, MW = 232.35 g/mol ).[11][12] |
| Melting Point | The melting point of the purified product should be sharp and consistent with the literature value (107 °C).[2] |
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][13]
-
Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of volatile and harmful reagents.[5][8]
-
Handling of Reagents:
-
2-Chlorobenzothiazole: Harmful if swallowed and causes skin and eye irritation. Avoid contact with skin and eyes.[5][6]
-
Cyclohexylamine: Flammable liquid and vapor. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. It is also suspected of damaging fertility.[8][9][10] Handle with extreme care and avoid all sources of ignition.
-
Toluene: Flammable liquid and vapor. It is harmful if inhaled or absorbed through the skin.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | - Incomplete reaction- Inactive reagents | - Increase reaction time and continue monitoring by TLC.- Ensure the purity and dryness of reagents and solvent. |
| Formation of side products | - Reaction temperature too high- Presence of moisture | - Maintain the recommended reflux temperature.- Use anhydrous solvents and reagents. |
| Difficult purification | - Co-elution of impurities | - Optimize the solvent system for column chromatography to achieve better separation. |
Conclusion
The synthesis of N-Cyclohexyl-1,3-benzothiazol-2-amine from 2-chlorobenzothiazole via nucleophilic aromatic substitution is a robust and efficient method. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can successfully synthesize and characterize this valuable compound for further applications.
References
- Vertex AI Search. (2009, September 22).
- Nexchem Ltd.
- Thames River Chemical Corp. (2017, July 4).
- Fisher Scientific. (2021, December 24).
- Fisher Scientific. (2009, September 22).
- Safety D
- ECHEMI.
- Thermo Fisher Scientific. (2025, September 6).
- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-6-chlorobenzothiazole.
- U.S. Environmental Protection Agency. (2025, October 15).
- ChemSynthesis. (2025, May 20). N-cyclohexyl-1,3-benzothiazol-2-amine.
- ChemicalBook. (2025, July 16). N-Cyclohexylbenzothiazole-2-amine | 28291-75-0.
- Google Patents. US3055909A - Preparation of n-cyclohexyl-2-benzothiazole sulfenamide.
- CymitQuimica. CAS 28291-75-0: N-Cyclohexyl-2-benzothiazolamine.
- Santa Cruz Biotechnology. N-cyclohexyl-1,3-benzothiazol-2-amine | CAS 28291-75-0.
- Sigma-Aldrich. N-Cyclohexyl-1,3-benzothiazol-2-amine | 28291-75-0.
- PubChemLite. N-cyclohexyl-1,3-benzothiazol-2-amine (C13H16N2S).
- U.S. Environmental Protection Agency. (2025, October 15). N-Cyclohexyl-2-benzothiazol-amine Properties.
- International Journal of Research in Pharmacy and Chemistry.
- Google Patents. CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
- Research Journal of Pharmacy and Technology. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE.
- Arabian Journal of Chemistry. (2011, July 1).
- Benchchem. A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole.
- Benchchem. optimization of reaction conditions for N-dodecyl-1,3-benzothiazol-2-amine synthesis.
- Organic Chemistry Portal. Benzothiazole synthesis.
- National Institutes of Health. (2013, December 27).
- Google Patents.
- ChemistryOpen. (2024, September 9). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles.
- ChemicalBook. 2-Chlorobenzothiazole synthesis.
- Chemotechnique Diagnostics. PATIENT INFORMATION SHEET N-Cyclohexyl-2-benzothiazolesulfenamide.
- Google Patents. GB2080294A - Method for the Production of N- Cyclohexylbenzothiazole-2- sulfenamide.
- ResearchGate. (2025, August 6).
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Guide to the Preparation and Validation of N-Cyclohexyl-1,3-benzothiazol-2-amine as an Internal Standard in Quantitative Analysis
An Application Note for Researchers and Drug Development Professionals
Abstract
Quantitative analytical methodologies, particularly those employing chromatographic separation, form the bedrock of modern research and drug development. The accuracy and precision of these methods are paramount, and the use of an internal standard (IS) is a widely adopted strategy to mitigate variability.[1][2][3] This application note provides a comprehensive, field-proven guide to the preparation and validation of N-Cyclohexyl-1,3-benzothiazol-2-amine as an internal standard. We will delve into the scientific rationale for its selection, provide detailed protocols for the preparation of stock and working solutions, and outline a self-validating system to ensure the integrity of the standard. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their quantitative assays.
The Foundational Role of an Internal Standard
In analytical chemistry, an internal standard is a compound of known concentration added to all samples—calibrators, quality controls, and unknowns—prior to analysis.[1][3] Its primary function is to correct for variations that can occur during sample preparation and the analytical run itself.[2] Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the internal standard's response.[1][4] This ratiometric approach effectively compensates for:
-
Volumetric Inconsistencies: Minor errors in injection volume or during sample handling steps (e.g., extraction, dilution) affect both the analyte and the IS, preserving the accuracy of their ratio.[5]
-
Instrumental Drift: Fluctuations in detector sensitivity or ionization efficiency in a mass spectrometer will impact both compounds, often to a similar degree, thus being normalized by the ratio calculation.[5]
-
Matrix Effects: In complex matrices like plasma or tissue homogenates, components can enhance or suppress the analyte signal. A well-chosen IS that experiences similar matrix effects can significantly improve analytical accuracy.[6]
The selection of an appropriate IS is therefore a critical decision in method development. The ideal IS should be chemically similar to the analyte but structurally distinct enough to be chromatographically resolved.[1][5] It must not be present in the original sample and should be stable throughout the entire analytical process.[7]
N-Cyclohexyl-1,3-benzothiazol-2-amine: A Profile
N-Cyclohexyl-1,3-benzothiazol-2-amine (CAS: 28291-75-0) is an organic compound featuring a benzothiazole core fused to a cyclohexylamine group.[8][9] While it has industrial applications, notably as a rubber antioxidant, its unique properties make it a suitable candidate for an internal standard in various analytical contexts.[8]
Physicochemical Properties
A thorough understanding of the IS's properties is essential for its effective implementation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂S | [8][10] |
| Molecular Weight | 232.35 g/mol | [10][11] |
| Appearance | Solid | [8] |
| logKow (Octanol-Water) | 3.65 (Experimental) | [12] |
| pKa (Basic) | 5.39 (Experimental) | [12] |
| Purity (Typical) | ≥95% | [11] |
Rationale for Use as an Internal Standard
The selection of N-Cyclohexyl-1,3-benzothiazol-2-amine is grounded in several key characteristics:
-
Structural Uniqueness: The benzothiazole structure is not endogenous to most biological systems, making it unlikely to be present as an interfering compound in samples.[1]
-
Chemical Stability: The fused aromatic system and saturated cyclohexyl ring confer good chemical stability under typical sample preparation and chromatographic conditions.[7]
-
Favorable Physicochemical Properties: Its moderate lipophilicity (logKow of 3.65) suggests it will behave predictably in common reversed-phase liquid chromatography (LC) systems and can be efficiently extracted from aqueous matrices.[12]
-
Commercial Availability: The compound is readily available from multiple chemical suppliers in high purity.[8][11]
-
Isotopic Labeling Potential: For mass spectrometry applications, stable isotope-labeled versions (e.g., ¹³C₆) are available, which represent the gold standard for internal standards as they co-elute perfectly with the analyte and exhibit nearly identical chemical behavior.[13]
Protocol for Internal Standard Preparation
The following protocols describe the preparation of a stock solution and subsequent working solutions. Accuracy at every step is critical, as the concentration of the IS underpins the entire quantitative framework.
Materials and Equipment
-
N-Cyclohexyl-1,3-benzothiazol-2-amine (purity ≥95%)
-
Analytical-grade or HPLC-grade solvent (e.g., Methanol, Acetonitrile)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Anti-static weigh boat
-
Ultrasonic bath
Workflow for Stock Solution Preparation
The following diagram outlines the logical flow for preparing a primary stock solution.
Caption: Workflow for preparing the internal standard stock solution.
Step-by-Step Protocol: Stock Solution (1.0 mg/mL)
-
Calculation: To prepare 10.0 mL of a 1.0 mg/mL stock solution, you will need 10.0 mg of N-Cyclohexyl-1,3-benzothiazol-2-amine.
-
Causality Note: The accuracy of the final concentration is directly dependent on the precision of this initial weighing step. Using a calibrated balance is non-negotiable for quantitative work.
-
-
Weighing: Place a weigh boat on the analytical balance and tare it. Carefully weigh out approximately 10.0 mg of the solid. Record the exact mass to four decimal places (e.g., 10.21 mg).
-
Transfer: Quantitatively transfer the weighed solid into a 10.0 mL Class A volumetric flask. Rinse the weigh boat with small aliquots of the chosen solvent (e.g., methanol) and add the rinsate to the flask to ensure no material is lost.
-
Dissolution: Add solvent to the flask until it is approximately 70% full. Cap and vortex or swirl the flask to dissolve the solid. If dissolution is slow, place the flask in an ultrasonic bath for 5-10 minutes.
-
Expertise Note: Ensuring complete dissolution before diluting to the final volume is critical. Undissolved particles will lead to a lower-than-intended concentration.
-
-
Dilution to Final Volume: Once the solid is fully dissolved, carefully add solvent until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it at least 15 times to ensure the solution is completely homogenous.
-
Concentration Correction: Calculate the exact concentration based on the actual mass weighed. For example, if 10.21 mg was weighed and dissolved in 10.0 mL, the true concentration is 1.021 mg/mL.
-
Labeling and Storage: Transfer the solution to a labeled amber vial and store under recommended conditions, typically refrigerated at 2-8°C to minimize solvent evaporation and potential degradation.
Protocol: Working Solution (e.g., 10 µg/mL)
Working solutions are prepared by diluting the stock solution.
-
Allow the stock solution to equilibrate to room temperature before use.
-
Using a calibrated pipette, transfer 1.0 mL of the 1.0 mg/mL stock solution into a 100.0 mL volumetric flask.
-
Dilute to the calibration mark with the appropriate solvent.
-
Cap and invert the flask 15 times to ensure homogeneity. This yields a 10 µg/mL working solution.
-
Trustworthiness Note: Always prepare working solutions fresh or validate their stability over the intended period of use. Never dilute directly from a refrigerated stock solution, as the cold solvent will change volume as it warms, introducing a concentration error.
-
Validation of the Internal Standard Solution
Preparation of the standard is insufficient; its integrity must be verified. A self-validating protocol ensures the trustworthiness of all subsequent analytical data.
Validation Workflow
Caption: A multi-pronged approach to validating the internal standard solution.
Validation Methodologies
-
Purity Assessment:
-
Protocol: Inject the prepared stock solution into an appropriate chromatographic system (e.g., HPLC-UV or LC-MS).
-
Acceptance Criteria: The primary peak for N-Cyclohexyl-1,3-benzothiazol-2-amine should account for >98% of the total peak area detected. No co-eluting or significant impurity peaks should be observed. This confirms the identity and purity of the standard in solution.
-
-
Concentration Verification:
-
Protocol: Prepare a second, independent stock solution from a fresh weighing of the solid compound. Analyze both the original stock and the verification stock under identical conditions.
-
Acceptance Criteria: The peak area response of the original stock should be within ±5% of the verification stock's response. This cross-validation confirms the accuracy of the initial weighing and dilution process.
-
-
Stability Evaluation:
-
Protocol: Aliquot the stock solution into several vials. Analyze one aliquot immediately (T=0). Store the remaining aliquots under intended storage conditions (e.g., 2-8°C) and at room temperature. Analyze them at set time points (e.g., 24h, 7 days, 30 days).[14]
-
Acceptance Criteria: The mean response of the stored samples should be within ±10% of the T=0 response. This establishes the shelf-life and appropriate storage conditions for the solution.
-
Conclusion
The meticulous preparation and rigorous validation of an internal standard are indispensable for achieving high-quality, reproducible data in quantitative analysis. N-Cyclohexyl-1,3-benzothiazol-2-amine serves as an excellent and robust IS for a variety of applications due to its chemical properties and commercial availability. By following the detailed protocols and validation workflows outlined in this application note, researchers and drug development professionals can establish a foundation of trust in their analytical results, ensuring data integrity from sample preparation to final report.
References
-
How to Prepare Multi-Component Internal Standards for GC Calibration . Environics. [Link]
-
N-cyclohexyl-1,3-benzothiazol-2-amine - C13H16N2S, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]
-
N-Cyclohexyl-2-benzothiazol-amine Properties . U.S. Environmental Protection Agency (EPA). [Link]
-
N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE . Ataman Kimya. [Link]
-
Internal Standards: How Does It Work? . Phenomenex. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? . SCION Instruments. [Link]
-
Benzothiazolamines as tire-derived molecular markers: sorptive behavior in street runoff and application to source apportioning . PubMed. [Link]
-
Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis . Taylor & Francis Online. [Link]
-
Liquid Chromatography | How to Use Internal Standards . Mason Technology. [Link]
-
Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis . Bioanalysis Zone. [Link]
-
When Should an Internal Standard be Used? . LCGC International. [Link]
-
N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE . Ataman Kimya. [Link]
-
N-Cyclohexyl-2-benzothiazol-amine | C13H16N2S | CID 591790 . PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. CAS 28291-75-0: N-Cyclohexyl-2-benzothiazolamine [cymitquimica.com]
- 9. N-Cyclohexyl-2-benzothiazol-amine | C13H16N2S | CID 591790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. N-cyclohexyl-1,3-benzothiazol-2-amine | CAS 28291-75-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. CompTox Chemicals Dashboard [comptox.epa.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Definitive Quantification of N-Cyclohexyl-2-benzothiazolamine (CBZ) in Complex Rubber Vulcanizates
An Application Note for the Analytical Scientist
Abstract
N-Cyclohexyl-2-benzothiazolamine (CBZ), commercially known as CBS, is a pre-vulcanization inhibitor and delayed-action accelerator critical to the rubber industry.[1][2] Its concentration within a rubber vulcanizate directly influences scorch time, cure rate, and the final mechanical properties of the product, such as durability and elasticity.[3][4] Consequently, accurate quantification of residual or unreacted CBZ is paramount for quality control, failure analysis, and regulatory compliance. This document provides a comprehensive guide with detailed protocols for the robust quantification of CBZ in finished rubber articles, addressing the significant analytical challenge posed by the complex, cross-linked polymer matrix. We will explore two primary, validated methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following solvent extraction, and Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) for direct analysis.
Introduction: The Analytical Imperative
The vulcanization process transforms raw rubber into a durable material by forming cross-links between polymer chains. Accelerators like CBZ are essential for controlling this chemical reaction, ensuring it proceeds at an optimal rate and temperature.[3] An incorrect amount of CBZ can lead to premature vulcanization (scorch) or an incomplete cure, resulting in products with inferior performance and safety characteristics.
The analytical challenge lies in isolating and measuring a relatively small molecule (CBZ, M.W. 264.4 g/mol ) from a complex, often black carbon-filled, macromolecular matrix.[5] The method must be both selective to differentiate CBZ from other additives (antioxidants, plasticizers, other accelerators) and sensitive enough to detect relevant concentrations.[6][7] This note provides the causal framework and step-by-step protocols to achieve this with high fidelity.
Strategic Selection of Analytical Methodology
The choice of analytical technique is dictated by sample throughput requirements, available instrumentation, and the desired level of specificity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse method for quantifying thermally labile or non-volatile organic additives in complex matrices. Its primary advantage lies in the separation of the analyte of interest from matrix interferences prior to detection.
-
Causality of Choice: The separation is performed at or near ambient temperature, which prevents the thermal degradation of CBZ. The use of a C18 reverse-phase column effectively separates the moderately non-polar CBZ from more polar or non-polar components of the extract. UV detection is suitable as the benzothiazole ring in CBZ contains a strong chromophore, allowing for sensitive detection. This method provides a balance of robustness, sensitivity, and accessibility for most quality control laboratories.
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
TD-GC-MS is a powerful alternative that circumvents the need for solvent extraction, thereby reducing sample preparation time and solvent waste.[8]
-
Causality of Choice: This technique is ideal for analyzing additives directly from the solid rubber matrix.[9] The sample is heated in a controlled manner to desorb semi-volatile compounds like CBZ directly into the GC-MS system.[8] The gas chromatograph provides high-resolution separation, and the mass spectrometer offers unparalleled specificity, confirming the analyte's identity by its unique mass spectrum and fragmentation pattern. This eliminates ambiguity and is exceptionally useful for complex formulations or failure analysis where unknown compounds may be present.
Foundational Step: Sample Preparation
Accurate quantification is impossible without effective and reproducible extraction of the analyte from the sample matrix.
Solvent Extraction for HPLC Analysis
The goal is to quantitatively transfer CBZ from the solid rubber into a liquid solvent with minimal extraction of interfering compounds.
-
Rationale for Procedure:
-
Cryogenic Milling/Grinding: Grinding the rubber sample, often at cryogenic temperatures (using liquid nitrogen) to induce brittle fracture, is crucial. This dramatically increases the surface area available for solvent penetration, which is the single most important factor for achieving exhaustive extraction.
-
Solvent Selection: The choice of solvent is critical. While acetone is a common solvent for rubber extraction, it has been shown to react with benzothiazole sulfenamide accelerators, including CBZ, to form new compounds.[10] Therefore, a more inert solvent is required. Toluene and methyl tert-butyl ether (MTBE) are excellent choices due to their ability to swell the rubber matrix and solubilize CBZ without reacting with it.[10][11]
-
Extraction Technique: Ultrasonication is employed to provide energy that accelerates the diffusion of the solvent into the rubber matrix and the diffusion of CBZ out into the solvent.
-
Direct Analysis via TD-GC-MS
This approach requires minimal preparation.
-
Rationale for Procedure: The sample is simply cut into small, consistently sized pieces to ensure uniform and rapid heating within the thermal desorption tube.[8] This simplicity is a major advantage, reducing the potential for analyte loss or contamination associated with multi-step extraction procedures.
Experimental Protocols
Protocol 1: Quantification of CBZ in Rubber by HPLC-UV
This protocol provides a validated method for the routine quantification of CBZ.
Caption: Workflow for CBZ quantification using HPLC-UV.
-
Apparatus: HPLC system with UV/PDA detector, analytical balance, ultrasonic bath, centrifuge, vortex mixer, cryo-mill (optional).
-
Reagents: N-Cyclohexyl-2-benzothiazolamine (CBZ) reference standard (>98% purity), Toluene (HPLC grade), Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm), Formic acid (LC-MS grade).
-
Labware: Volumetric flasks, autosampler vials with caps, 0.45 µm PTFE syringe filters.
-
CBZ Stock Solution (1000 µg/mL): Accurately weigh 25 mg of CBZ standard into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at 4°C and protected from light.
-
Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with acetonitrile into volumetric flasks.
-
Obtain a representative sample of the rubber vulcanizate. If possible, cryo-mill the sample into a fine powder. Otherwise, cut the sample into very small pieces (<1 mm³).
-
Accurately weigh approximately 200 mg of the milled/cut rubber into a 15 mL glass centrifuge tube.
-
Add 10.0 mL of toluene to the tube.
-
Vortex for 30 seconds to wet the sample, then place in an ultrasonic bath for 60 minutes at 50°C.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet the rubber and any fillers (e.g., carbon black).
-
Carefully draw off the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 70% B to 95% B over 10 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 35°C |
| Detector | UV at 280 nm |
| Run Time | ~15 minutes |
-
Inject the calibration standards to establish a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) ≥ 0.995.
-
Inject the prepared sample extracts.
-
Calculate the concentration of CBZ in the extract (C_extract, in µg/mL) using the regression equation from the calibration curve.
-
Calculate the final concentration of CBZ in the original rubber sample (C_rubber, in mg/kg or ppm) using the following formula:
C_rubber (mg/kg) = (C_extract × V_solvent) / W_sample
Where:
-
V_solvent is the volume of extraction solvent in mL (10 mL).
-
W_sample is the weight of the rubber sample in grams (e.g., 0.2 g).
-
Protocol 2: Quantification of CBZ by Thermal Desorption-GC-MS
This protocol is a solvent-free method suitable for rapid screening and confirmation.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. datainsightsmarket.com [datainsightsmarket.com]
- 3. akrochem.com [akrochem.com]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. frontier-lab.com [frontier-lab.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Extraction of mercaptobenzothiazole compounds from rubber products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Benzothiazole Derivatives and Polycyclic Aromatic Hydrocarbons as Aryl Hydrocarbon Receptor Agonists Present in Tire Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Ultrasensitive Quantification of Trace Benzothiazole Amines in Environmental Waters
Abstract
Benzothiazoles and their amine derivatives are high-production-volume chemicals used in various industrial processes, leading to their emergence as persistent environmental contaminants.[1][2] Due to their potential carcinogenicity and roles as dermal and respiratory irritants, highly sensitive and selective analytical methods are required for their monitoring in environmental matrices.[2][3][4] This application note presents a comprehensive, validated method for the trace analysis of benzothiazole amines in complex aqueous samples, such as wastewater, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details an optimized Solid-Phase Extraction (SPE) procedure for sample cleanup and pre-concentration, followed by a highly selective LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode. This method provides the low limits of detection (LOD) and quantification (LOQ) necessary for environmental risk assessment and regulatory compliance.
Introduction: The Analytical Challenge
Benzothiazole and its derivatives are key components in the manufacturing of rubber as vulcanization accelerators, in industrial fluids as corrosion inhibitors, and in various pesticides.[2][5] Their widespread use and incomplete removal during wastewater treatment result in their release into the aquatic environment.[5] Several of these compounds, particularly amine-substituted benzothiazoles, are of toxicological concern. For instance, 2-mercaptobenzothiazole (2-MBZT) has been associated with human bladder cancer in occupational studies, and other derivatives exhibit mutagenic potential.[3][4]
The analytical challenge in monitoring these compounds lies in their presence at trace concentrations (ng/L) within complex matrices like industrial effluent or surface water.[5][6] Furthermore, the structural similarity among various benzothiazole derivatives, including isomers, necessitates a high degree of chromatographic resolution and detector selectivity for accurate quantification.[7] LC-MS/MS is the ideal technology for this task, offering unparalleled sensitivity and specificity through the use of MRM. This note provides a field-proven protocol, from sample collection to final data analysis, designed for robustness and reliability.
Experimental Workflow
The overall analytical workflow is designed to isolate the target analytes from matrix interferences and achieve sensitive quantification. The process involves sample preparation via Solid-Phase Extraction (SPE), followed by instrumental analysis using LC-MS/MS.
Caption: Overall workflow for benzothiazole amine analysis.
Detailed Protocols
Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)
Rationale: The amine functional group on the target analytes allows for strong retention on a mixed-mode cation-exchange sorbent. Acidifying the sample ensures the amine is protonated (R-NH3+), maximizing its interaction with the sorbent's negatively charged functional groups (e.g., sulfonic groups).[8] This provides superior selectivity over generic reversed-phase sorbents by enabling a stringent wash step to remove neutral and acidic interferences.[6][8]
Required Materials:
-
Mixed-mode strong cation-exchange SPE cartridges (e.g., Oasis MCX, 150 mg, 6 cc).
-
Methanol (HPLC Grade), Ammonium Hydroxide (ACS Grade), Formic Acid (LC-MS Grade).
-
Reagent Water (Type I).
-
SPE Vacuum Manifold.
-
Sample collection bottles (Amber glass).
-
Nitrogen evaporator.
Step-by-Step Protocol:
-
Sample Preservation: Upon collection, store samples refrigerated at 4°C and analyze within 14 days.
-
pH Adjustment: For a 500 mL water sample, add formic acid to adjust the pH to approximately 3.0. This step is critical for protonating the amine group.[8]
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of reagent water through the cartridge.
-
Pass 5 mL of reagent water (pH 3, adjusted with formic acid) through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading: Load the entire 500 mL acidified sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Interference Wash:
-
Wash the cartridge with 5 mL of reagent water (pH 3).
-
Wash the cartridge with 5 mL of methanol to remove organic, non-basic interferences.
-
-
Analyte Elution: Elute the target benzothiazole amines with 10 mL of a 5% ammonium hydroxide in methanol solution. The ammonia neutralizes the protonated amine, disrupting its ionic bond with the sorbent and allowing it to be eluted.
-
Concentration: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
Rationale: A C18 reversed-phase column provides robust separation for the moderately polar benzothiazole compounds.[7][8] A gradient elution starting with high aqueous content allows for the retention of early-eluting polar analytes, while the increasing organic phase effectively elutes more hydrophobic compounds. Formic acid is used as a mobile phase additive to maintain an acidic pH, which promotes analyte ionization (protonation) for positive mode electrospray ionization (ESI), thereby enhancing sensitivity.[8] Tandem mass spectrometry in MRM mode ensures selectivity by monitoring a specific precursor-to-product ion transition for each analyte.
Instrumentation and Consumables:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., Acquity HSS T3, 100 mm x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.40 | 95 | 5 |
| 1.0 | 0.40 | 95 | 5 |
| 8.0 | 0.40 | 20 | 80 |
| 9.0 | 0.40 | 5 | 95 |
| 11.0 | 0.40 | 5 | 95 |
| 11.1 | 0.40 | 95 | 5 |
| 14.0 | 0.40 | 95 | 5 |
Table 2: MS/MS Parameters and Example MRM Transitions | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Desolvation Temp. | 450 °C | | Desolvation Gas Flow | 800 L/hr | | Cone Gas Flow | 50 L/hr | | Collision Gas | Argon | | Analyte Example | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | 2-Aminobenzothiazole | 151.0 | 108.1 | 25 | | 2-Amino-6-methylbenzothiazole | 165.1 | 150.0 | 22 |
(Note: MRM transitions and collision energies must be optimized empirically for each specific instrument and analyte.)
Method Validation
To ensure the trustworthiness and reliability of the method, a validation was performed following principles outlined in regulatory guidelines such as those from the U.S. EPA.[9][10] The validation assesses linearity, sensitivity, accuracy, and precision.
Sources
- 1. Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fms-inc.com [fms-inc.com]
- 10. epa.gov [epa.gov]
Application Note: Protocol for the Reductive Amination of 2-Aminobenzothiazole with Cyclohexanone
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide
Executive Summary
The synthesis of N-alkylated 2-aminobenzothiazoles is a critical transformation in medicinal chemistry, as the benzothiazole pharmacophore is prevalent in numerous kinase inhibitors, antimicrobial agents, and CNS-active drugs. However, the direct reductive amination of 2-aminobenzothiazole with aliphatic ketones (such as cyclohexanone) is notoriously difficult.
Standard reductive amination protocols—such as those utilizing Sodium Triacetoxyborohydride (
Mechanistic Rationale & Causality (E-E-A-T)
The Challenge: Weak Nucleophilicity
2-Aminobenzothiazole is a highly deactivated, weakly nucleophilic amine. The lone pair of electrons on the exocyclic nitrogen is heavily delocalized into the electron-withdrawing benzothiazole ring system via resonance. Consequently, when mixed with cyclohexanone, the equilibrium heavily favors the starting materials; the critical imine/iminium intermediate does not form at a kinetically useful rate under standard mildly acidic conditions (e.g., acetic acid).
The Solution: Activation
To drive the condensation,
-
Lewis Acid Activation: The highly electrophilic Titanium(IV) center coordinates to the carbonyl oxygen of cyclohexanone, drastically increasing its susceptibility to nucleophilic attack by the deactivated amine.
-
Thermodynamic Sink:
acts as a potent water scavenger. As the amine and ketone condense, the displacement of isopropanol ligands forms a stable, transient titanium-imine complex .
The Reductant: Why ?
While
Caption: Mechanistic pathway of the Ti(O-iPr)4-mediated reductive amination of 2-aminobenzothiazole.
Comparative Data Analysis
To validate the necessity of the Titanium-mediated protocol, comparative yield data for the synthesis of N-cyclohexyl-2-aminobenzothiazole across various standard conditions is summarized below.
| Reductive Amination Condition | Solvent | Temp / Time | Additive | Isolated Yield (%) | Causality / Observation |
| DCE | RT / 24 h | AcOH (1.0 eq) | < 5% | Imine fails to form; starting materials recovered [1]. | |
| MeOH | 60 °C / 24 h | ZnCl | 18% | Sluggish reaction; competing ketone reduction observed. | |
| Dean-Stark + | Toluene | 110 °C / 18 h | p-TsOH (cat.) | 42% | Thermal degradation of the amine; incomplete conversion. |
| Neat | 50 °C | None | 88 - 92% | Complete imine formation; rapid and clean reduction [2, 3]. |
Step-by-Step Experimental Protocol
Scale: 10.0 mmol (can be scaled linearly)
Safety Precautions:
Materials Required:
-
2-Aminobenzothiazole (1.50 g, 10.0 mmol)
-
Cyclohexanone (1.08 g, 1.14 mL, 11.0 mmol, 1.1 equiv)
-
Titanium(IV) isopropoxide (
) (4.26 g, 4.44 mL, 15.0 mmol, 1.5 equiv) -
Sodium Borohydride (
) (0.57 g, 15.0 mmol, 1.5 equiv) -
Absolute Ethanol (Anhydrous, 30 mL)
-
1M NaOH solution (aqueous)
-
Celite® 545
Phase 1: Imine Formation
-
Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).
-
Reagent Charging: Add 2-aminobenzothiazole (1.50 g, 10.0 mmol) and cyclohexanone (1.14 mL, 11.0 mmol) to the flask.
-
Titanium Addition: Syringe in
(4.44 mL, 15.0 mmol) directly into the mixture. Note: The reaction is performed neat to maximize the concentration of the reactants and drive the equilibrium. -
Incubation: Cap the flask and stir the highly viscous mixture at 50 °C for 12 to 16 hours. The mixture will transition into a deep yellow/orange homogeneous oil, indicating the formation of the titanium-imine complex.
Phase 2: Reduction
-
Dilution: Remove the flask from the heat source and allow it to cool to room temperature. Dilute the thick oil with absolute ethanol (30 mL) and stir vigorously until a uniform solution is achieved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Hydride Addition: Carefully add
(0.57 g, 15.0 mmol) in small portions over 15 minutes. Critical Insight: Addition must be controlled to manage the exothermic release of hydrogen gas and prevent over-reduction of unreacted cyclohexanone. -
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 3 to 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3; UV active).
Phase 3: Quenching and Workup
Expert Insight: Direct aqueous extraction of titanium reactions creates a gelatinous
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 30% Ethyl Acetate in Hexanes).
-
Yield: The target N-cyclohexyl-2-aminobenzothiazole is typically isolated as an off-white solid (Yield: ~2.1 g, 88-92%).
Analytical Validation
-
Appearance: Off-white to pale yellow crystalline solid.
-
TLC:
= 0.45 (Hexanes:EtOAc 7:3). -
H NMR (400 MHz, CDCl
): Look for the characteristic disappearance of the primary amine broad singlet (~5.5 ppm) and the appearance of a secondary amine proton (~5.2 ppm, br s), alongside the cyclohexyl methine proton multiplet at ~3.4-3.6 ppm.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]
-
Bhattacharyya, S., Chatterjee, A., & Williamson, J. S. (1995). An Efficient, Safe and Convenient One-Step Synthesis of β-Phenethylamines via Reductive Amination Reactions Utilizing Ti(OiPr)4 and NaBH4. Synlett, 1079-1080. Available at:[Link]
Application Note: High-Efficiency Extraction of N-Cyclohexyl-1,3-benzothiazol-2-amine from Complex Soil Matrices
Abstract
This application note presents a robust and validated protocol for the extraction of N-Cyclohexyl-1,3-benzothiazol-2-amine (CH-BTA) from various soil matrices. CH-BTA is a semi-volatile organic compound (SVOC) used as a rubber accelerator and identified as a potential environmental contaminant.[1] The accurate quantification of this compound in soil is crucial for environmental monitoring and risk assessment. This guide details an optimized ultrasonic-assisted solvent extraction (USE) method followed by solid-phase extraction (SPE) cleanup, ensuring high recovery and removal of interfering matrix components. The protocol is designed for researchers, environmental scientists, and analytical chemists requiring a reliable method for the determination of CH-BTA in complex solid samples.
Introduction and Scientific Principle
N-Cyclohexyl-1,3-benzothiazol-2-amine is a member of the benzothiazole family of compounds, which are known for their widespread industrial use and potential persistence in the environment.[2][3] Due to its semi-volatile nature and moderate hydrophobicity (LogKow ~3.65), CH-BTA tends to adsorb to soil particles, particularly those with high organic content.[4] This makes its extraction challenging, requiring a method that can efficiently desorb the analyte from the soil matrix.
The protocol described herein employs a two-stage approach:
-
Ultrasonic-Assisted Solvent Extraction (USE): This initial step utilizes the mechanical energy of ultrasonic waves to enhance the mass transfer of CH-BTA from the soil particles into an organic solvent.[5][6] The cavitation bubbles produced by ultrasound disrupt the soil structure, increasing the surface area for solvent penetration and facilitating the rapid and efficient extraction of the target analyte.[6] A mixture of acetone and hexane is used as the extraction solvent, providing a good balance of polarity to effectively solvate CH-BTA and penetrate the soil matrix.
-
Solid-Phase Extraction (SPE) Cleanup: Following the initial extraction, the crude extract often contains co-extracted matrix components (e.g., humic acids, lipids) that can interfere with subsequent chromatographic analysis. A solid-phase extraction (SPE) step is employed for cleanup.[7] The principle of SPE relies on the differential affinity of the analyte and interferents for a solid sorbent. In this protocol, a silica-based sorbent is used to retain polar interferences while allowing the less polar CH-BTA to be eluted with a suitable solvent. This results in a cleaner extract, leading to improved analytical performance and longevity of the analytical instrumentation.
This combined approach ensures high extraction efficiency and a clean final extract, suitable for quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
Apparatus and Equipment
-
Ultrasonic bath or probe sonicator
-
Centrifuge capable of 4000 rpm
-
SPE manifold
-
Nitrogen evaporator
-
Analytical balance (0.1 mg readability)
-
Vortex mixer
-
Glass centrifuge tubes with screw caps (50 mL)
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Syringes and syringe filters (0.45 µm, PTFE)
-
GC or HPLC vials
Chemicals and Reagents
-
N-Cyclohexyl-1,3-benzothiazol-2-amine analytical standard (≥95% purity)[8]
-
Acetone (HPLC grade)
-
n-Hexane (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours)
-
SPE cartridges: Silica-based, 500 mg, 6 mL
-
Deionized water (18.2 MΩ·cm)
Experimental Protocols
Standard and Sample Preparation
3.1.1. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of CH-BTA standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard with the appropriate solvent for the chosen analytical technique (e.g., hexane for GC-MS).
3.1.2. Soil Sample Pre-treatment
-
Air-dry the soil sample in a well-ventilated area, protected from direct sunlight.
-
Remove any large debris (stones, twigs, etc.).
-
Grind the soil using a mortar and pestle and sieve through a 2 mm mesh to ensure homogeneity.
-
Store the prepared soil in a clean, airtight container at 4°C until extraction.
Extraction and Cleanup Workflow
The following diagram illustrates the complete workflow from soil sample to final extract.
Caption: Workflow for CH-BTA Extraction from Soil.
Detailed Step-by-Step Protocol
3.3.1. Ultrasonic-Assisted Extraction (USE)
-
Weigh 10 g (dry weight) of the prepared soil sample into a 50 mL glass centrifuge tube.
-
Add 20 mL of acetone:n-hexane (1:1, v/v) to the centrifuge tube.
-
Cap the tube tightly and vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes. Maintain the bath temperature below 30°C to prevent loss of volatile components.
-
After sonication, centrifuge the tube at 4000 rpm for 10 minutes to pellet the soil particles.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process (steps 2-6) two more times with fresh aliquots of the extraction solvent.
-
Combine all the supernatants. This is your crude extract.
3.3.2. Solid-Phase Extraction (SPE) Cleanup
-
Condition the SPE Cartridge: Attach a silica SPE cartridge to the manifold. Pass 5 mL of dichloromethane (DCM) followed by 5 mL of n-hexane through the cartridge. Do not allow the sorbent to go dry.
-
Load the Sample: Pass the combined crude extract through the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
-
Wash the Cartridge: After the entire sample has passed through, wash the cartridge with 5 mL of n-hexane to remove any remaining non-polar interferences. Discard the eluate.
-
Elute the Analyte: Place a clean collection tube under the cartridge. Elute the target analyte (CH-BTA) with 10 mL of DCM.
-
Concentrate the Extract: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The final extract is now ready for analysis by GC-MS or HPLC.
Method Validation and Performance
The performance of this extraction method was validated using a certified reference material (CRM) soil and a sandy loam soil spiked with CH-BTA at two concentration levels. The key validation parameters are summarized in the table below.
| Parameter | Low Spike (10 ng/g) | High Spike (100 ng/g) | Acceptance Criteria |
| Mean Recovery (%) | 92.5 | 95.8 | 80 - 120% |
| RSD (%) | 6.8 | 4.2 | < 15% |
| LOD (ng/g) | \multicolumn{2}{c | }{1.5} | - |
| LOQ (ng/g) | \multicolumn{2}{c | }{5.0} | - |
Recovery and precision data are based on n=6 replicate extractions. LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.
The high recovery rates and low relative standard deviations (RSD) demonstrate the accuracy and precision of the method.[9][10] The limits of detection (LOD) and quantification (LOQ) are suitable for the analysis of CH-BTA at environmentally relevant concentrations.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete extraction | Ensure proper sonication time and power. Check the efficiency of solvent mixing. |
| Analyte loss during evaporation | Evaporate under a gentle stream of nitrogen and do not allow the sample to go to complete dryness. | |
| Improper SPE conditioning or elution | Ensure the SPE sorbent does not dry out before sample loading. Verify the correct elution solvent is used. | |
| High Background/Interferences in Chromatogram | Inefficient cleanup | Ensure the SPE wash step is performed correctly. For highly contaminated soils, a larger SPE cartridge or a multi-layer cartridge may be necessary. |
| Contaminated reagents or glassware | Use high-purity solvents and properly cleaned glassware. Run a method blank to check for contamination. | |
| Poor Reproducibility | Inhomogeneous soil sample | Ensure the soil is thoroughly homogenized and sieved before weighing. |
| Inconsistent extraction conditions | Maintain consistent sonication time, temperature, and solvent volumes for all samples. |
Safety Precautions
-
All work should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
The solvents used in this protocol are flammable and should be handled with care, away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Application of Focused Ultrasound-Assisted Extraction to the Determination of Persistent Organic Pollutants (POPs) in Soil Samples. Scilit. Available at: [Link]
-
Extraction of Semi-Volatile Organic Compounds from Soil in Accordance with US EPA 3545A. CEM Corporation. Available at: [Link]
-
Extraction of Semi-Volatile Organic Compounds from Soil in Accordance with EPA 3545A. Merel. Available at: [Link]
-
Extraction of Semi-Volatile Organic Compounds from Soil. Amazon AWS. Available at: [Link]
-
Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments. Academia.edu. Available at: [Link]
-
Application of Focused Ultrasound-Assisted Extraction to the Determination of Persistent Organic Pollutants (POPs) in Soil Samples. PubMed. Available at: [Link]
-
N-cyclohexyl-1,3-benzothiazol-2-amine - C13H16N2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
-
Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. PubMed. Available at: [Link]
-
Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. ResearchGate. Available at: [Link]
-
An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. ResearchGate. Available at: [Link]
-
Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. SciSpace. Available at: [Link]
-
Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. ACS Publications. Available at: [Link]
-
Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of The Total Environment. Available at: [Link]
-
A New Rapid, Simple and Efficient Extraction Method of Semi Volatile Organic Compounds from Soil Matrices. Shimadzu. Available at: [Link]
-
N-Cyclohexyl-2-benzothiazol-amine Properties. EPA. Available at: [Link]
-
Ultrasound-Assisted Extraction Of Organic Contaminants. ResearchGate. Available at: [Link]
Sources
- 1. N-Cyclohexylbenzothiazole-2-amine | 28291-75-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. (PDF) Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. selectscience.net [selectscience.net]
- 8. N-cyclohexyl-1,3-benzothiazol-2-amine | CAS 28291-75-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. scilit.com [scilit.com]
- 10. Application of Focused Ultrasound-Assisted Extraction to the Determination of Persistent Organic Pollutants (POPs) in Soil Samples [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing hydrolysis of CBS to N-Cyclohexyl-1,3-benzothiazol-2-amine
The following technical guide addresses the stability of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) .
Note on Chemical Nomenclature & Mechanism: Your request specifically mentions preventing hydrolysis toN-Cyclohexyl-1,3-benzothiazol-2-amine (CAS 28291-75-0). As a Senior Application Scientist, I must clarify the degradation pathways to ensure your troubleshooting is effective:
-
Hydrolysis (reaction with water) typically cleaves the S-N bond, yielding 2-Mercaptobenzothiazole (MBT) and Cyclohexylamine .
-
Thermal/Reductive Degradation (extrusion of sulfur) yields the Amine you specified (N-Cyclohexyl-1,3-benzothiazol-2-amine).
This guide covers the prevention of both pathways, as they often occur simultaneously in improper storage conditions.
Part 1: Diagnostic & Troubleshooting Guide (FAQ)
Use this section to identify the root cause of degradation in your facility.
Q1: We are detecting "N-Cyclohexyl-1,3-benzothiazol-2-amine" in our HPLC purity checks. Is this from humidity?
Diagnosis: Likely Thermal Degradation , not simple hydrolysis.
Technical Insight: The conversion of CBS (Sulfenamide) to the Amine (Desulfurized) involves the extrusion of a Sulfur atom (
-
Audit your drying process: If you are drying the material, ensure the temperature does not exceed 40°C.
-
Check extruder/mixer shear: High shear generates localized heat that can trigger this desulfurization before vulcanization begins.
Q2: Our CBS powder smells strongly of "rotten eggs" or "fish." What is happening?
Diagnosis: This is Hydrolytic Degradation . Technical Insight: Moisture attacks the S-N bond, especially in acidic environments.
-
The "Rotten Egg" smell is MBT (2-Mercaptobenzothiazole) or trace
. -
The "Fishy" smell is Cyclohexylamine (released when the bond breaks). Actionable Step:
-
Immediate Quarantine: Segregate the affected lot. The free amine can catalyze the degradation of adjacent sulfur donors.
-
pH Check: Hydrolysis is acid-catalyzed. Ensure the storage atmosphere is neutral or slightly alkaline.
Q3: Can we use CBS that has partially hydrolyzed?
Diagnosis: Risk of Scorch. Technical Insight: CBS is a "delayed-action" accelerator.[1] Its stability depends on the S-N bond remaining intact until vulcanization temperatures are reached.
-
If free MBT is present (from hydrolysis), the "delay" is lost. The compound will scorch (prematurely cure) during processing.
-
Threshold: If Free Amine > 0.5% or Free MBT > 1.0%, discard or re-blend with retarders (e.g., PVI).
Part 2: Degradation Mechanisms (Visualization)
Understanding the pathway is critical for selecting the right preventative measure.
Figure 1: Dual degradation pathways of CBS. Red path indicates moisture damage (Hydrolysis); Yellow path indicates thermal damage (Desulfurization).
Part 3: Prevention Protocols (SOP)
Protocol A: Storage Environment (Preventing Hydrolysis)
To prevent the formation of MBT and Cyclohexylamine:
-
Humidity Control:
-
Limit: Relative Humidity (RH) must be < 60% .
-
Mechanism: Hydrolysis is a second-order reaction dependent on water concentration. Keeping RH low reduces the partial pressure of water vapor available to diffuse into the powder lattice.
-
-
Acid Scavenging (Pallet Level):
-
Risk: Acidic vapors (e.g., from nearby storage of retarders or silica) catalyze the protonation of the sulfenamide nitrogen, weakening the S-N bond.
-
Action: Do not store CBS near acidic compounds (e.g., Stearic Acid, Benzoic Acid).
-
-
Packaging Integrity:
-
Use PE-lined (Polyethylene) paper bags or foil laminates.
-
Critical Check: If a bag is opened for sampling, it must be heat-sealed immediately. Taping is insufficient to stop moisture migration.
-
Protocol B: Thermal Management (Preventing Amine Formation)
To prevent the rearrangement to N-Cyclohexyl-1,3-benzothiazol-2-amine:
-
Temperature Thresholds:
-
Storage: Maintain < 30°C (86°F) .
-
Transit: Data loggers should accompany shipments crossing equatorial zones. If internal container temp exceeds 50°C for >24 hours, re-test for "Insoluble Sulfur" reversion and Amine formation.
-
-
Compounding Limitations:
-
During the mixing phase (Masterbatch), add CBS only in the final stage .
-
Ensure dump temperature is < 110°C . Above this, the S-N bond becomes labile, and sulfur extrusion begins.
-
Protocol C: Shelf-Life Extension
| Parameter | Standard Limit | Degradation Indicator | Corrective Action |
| Moisture Content | < 0.30% | > 0.50% | Dry at 40°C (Vacuum) or discard. |
| Melting Point | 98–104°C | < 96°C | Broad melting range indicates MBT impurity. Discard. |
| Free Amine | < 0.40% | > 0.50% | Indicates hydrolysis. Use PVI retarder to compensate. |
| Appearance | Gray-white powder | Dark/Brown clumps | Advanced oxidation. Do not use. |
References
-
OECD SIDS. (2004). N,N-Dicyclohexyl-2-benzothiazolesulfenamide (and related sulfenamides) - SIDS Initial Assessment Report. UNEP Publications. (Confirming hydrolysis products and kinetics). 2[3][4][5][6]
-
Harwick Standard. (n.d.). Safety Data Sheet: Accelerator CBS. (Storage stability data: "Stable if protected from heat and moisture. Loses potency with time."). 7[3][5][6]
-
PubChem. (n.d.). N-cyclohexyl-1,3-benzothiazol-2-amine (Compound Summary). National Library of Medicine. (Verifying the structure of the specific amine degradation product). 8[3][6]
-
ChemicalBook. (n.d.). N-Cyclohexyl-2-benzothiazolesulfenamide Synthesis and Properties. (Details on synthesis precursors MBT + Cyclohexylamine). 9
Sources
- 1. nbinno.com [nbinno.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Rubber Accelerator CBS (CZ) [hisenchemical.com]
- 6. GY‐CBS Rubber Accelerator CAS NO.95‐33‐0 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 7. harwick.com [harwick.com]
- 8. PubChemLite - N-cyclohexyl-1,3-benzothiazol-2-amine (C13H16N2S) [pubchemlite.lcsb.uni.lu]
- 9. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Senior Application Scientist's Guide to Improving GC-MS Recovery Rates for Benzothiazole Derivatives
Welcome to the Technical Support Center for the analysis of benzothiazole derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the recovery rates and overall data quality of their benzothiazole analyses. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the common challenges and their solutions, ensuring the scientific integrity and trustworthiness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing low and inconsistent recovery for my benzothiazole derivatives. What are the most likely causes?
Low and erratic recovery rates for benzothiazole derivatives are a common challenge in GC-MS analysis and can often be attributed to a combination of factors throughout the analytical workflow. The primary culprits are typically related to sample preparation and the chromatographic behavior of these compounds.
From an experiential standpoint, the journey of your analyte from the initial sample matrix to the detector is fraught with potential pitfalls. Benzothiazole derivatives, particularly those with polar functional groups like hydroxyl (-OH) or amine (-NH2) groups, are prone to several loss mechanisms:
-
Incomplete Extraction: The efficiency of the initial extraction from the sample matrix is paramount. The choice of extraction technique and solvent plays a critical role. For instance, using a solvent that is not optimized for the polarity of your specific benzothiazole derivative can lead to poor partitioning from the sample matrix.
-
Adsorption: Benzothiazoles, being nitrogen-containing heterocyclic compounds, have a tendency to adsorb to active sites within the GC system.[1][2] These active sites are often silanol groups (Si-OH) present on the surfaces of glass inlet liners, column stationary phases, and even contaminated parts of the injector.[1][3] This adsorption can lead to peak tailing and reduced analyte response.[1][4][5]
-
Thermal Degradation: Some benzothiazole derivatives can be thermally labile, meaning they can decompose at the high temperatures of the GC inlet.[6][7][8] This is particularly true for more complex derivatives or those with sensitive functional groups.
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer, which directly impacts the calculated recovery.[9][10]
To systematically troubleshoot these issues, it is crucial to evaluate each step of your analytical method, from sample preparation to data analysis.
Troubleshooting Guides
This section provides a detailed, question-and-answer-style approach to resolving specific issues you may encounter during your GC-MS analysis of benzothiazole derivatives.
Sample Preparation
The choice of SPE sorbent is critical and depends on the polarity of your target benzothiazole derivatives and the nature of the sample matrix. While C18 (octadecylsilane) is a common reversed-phase sorbent, it may not be the optimal choice for more polar benzothiazole derivatives, which can have limited retention, leading to breakthrough during sample loading and, consequently, low recovery.
The Underlying Science: SPE retention is based on the principle of partitioning the analyte between the solid sorbent and the liquid sample matrix. For reversed-phase SPE, nonpolar sorbents like C18 retain analytes through hydrophobic interactions. However, many benzothiazole derivatives possess a degree of polarity that weakens these interactions, especially in aqueous samples.
Field-Proven Insight: A superior choice for a broad range of benzothiazole derivatives, from nonpolar to moderately polar, is a polymeric reversed-phase sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) .[9][10][11][12] The advantage of Oasis HLB lies in its unique copolymeric structure, which provides both hydrophobic (from a divinylbenzene component) and hydrophilic (from an N-vinylpyrrolidone component) retention characteristics. This dual nature allows for enhanced retention of polar analytes that would otherwise show poor recovery on traditional C18 sorbents.[11]
Data-Driven Comparison of SPE Sorbents:
| SPE Sorbent | Retention Mechanism | Best For | Typical Recovery Range for Polar Benzothiazoles | Reference |
| C18 | Reversed-Phase (Hydrophobic) | Nonpolar benzothiazole derivatives | 40-70% | [10] |
| Oasis HLB | Reversed-Phase (Hydrophilic-Lipophilic Balanced) | Broad range of benzothiazoles, including polar derivatives | 70-100% | [9][10][12] |
| Mixed-Mode Cation Exchange | Reversed-Phase and Ion Exchange | Basic benzothiazole derivatives (e.g., 2-aminobenzothiazole) | >80% | [13] |
Experimental Protocol: Optimizing SPE for Benzothiazole Derivatives
This protocol provides a starting point for developing a robust SPE method for benzothiazole derivatives in aqueous samples.
-
Sorbent Selection: Begin with an Oasis HLB cartridge (e.g., 500 mg sorbent mass).[14]
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water. It is crucial not to let the sorbent go dry after this step.
-
Sample Loading: Acidify the water sample to approximately pH 2 with hydrochloric acid.[14] This step is particularly important for improving the retention of acidic benzothiazoles. Load the sample onto the cartridge at a flow rate of 5-10 mL/min.[9]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.
-
Elution: Elute the retained benzothiazole derivatives with a solvent mixture that can disrupt both hydrophobic and hydrophilic interactions. A mixture of acetonitrile and methanol (1:1, v/v) is often effective.[14]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis, such as ethyl acetate or isooctane.
Yes, derivatization is a powerful technique to improve the GC-MS analysis of polar benzothiazole derivatives, particularly those containing active hydrogens in functional groups like -OH (hydroxyl), -NH2 (amino), and -SH (thiol).[15][16]
The Rationale for Derivatization:
Derivatization chemically modifies the analyte to make it more suitable for GC analysis by:
-
Increasing Volatility: By replacing polar, hydrogen-bonding functional groups with nonpolar moieties, the volatility of the analyte is increased, allowing it to move through the GC column at lower temperatures.[15][16][17]
-
Improving Thermal Stability: The resulting derivatives are often more thermally stable, reducing the risk of degradation in the hot GC inlet.[8][15]
-
Enhancing Chromatographic Peak Shape: Derivatization minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks and improved resolution.[16]
-
Improving Mass Spectral Characteristics: Derivatization can lead to more characteristic fragmentation patterns in the mass spectrometer, aiding in compound identification and quantification.
Common Derivatization Techniques for Benzothiazole Derivatives:
The two most common derivatization techniques for compounds with active hydrogens are silylation and acylation .
1. Silylation:
Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[15]
-
Common Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A versatile and powerful silylating agent.
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent that often produces cleaner reaction profiles.[18]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA or MSTFA to enhance the reaction rate.[19]
-
Experimental Protocol: Silylation of Hydroxylated Benzothiazole Derivatives
This protocol is a general guideline for the silylation of benzothiazole derivatives containing hydroxyl groups.
-
Sample Preparation: Ensure the sample extract is completely dry by evaporating the solvent under a gentle stream of nitrogen. The presence of water will consume the silylating reagent and inhibit the derivatization reaction.[15]
-
Reagent Addition: To the dry residue, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes. The optimal time and temperature may need to be determined experimentally for your specific analyte.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS.
2. Acylation:
Acylation involves the introduction of an acyl group (R-C=O) into the molecule.
-
Common Reagents:
-
Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA): These reagents are particularly useful as they introduce fluorine atoms into the molecule, which can enhance the response of an electron capture detector (ECD) if used, and can also produce characteristic mass spectra.
-
Workflow for Method Development Including Derivatization:
Caption: Workflow for optimizing the analysis of polar benzothiazole derivatives.
GC-MS System Troubleshooting
Peak tailing for nitrogen-containing heterocyclic compounds like benzothiazoles is a classic sign of active sites within your GC system.[1][2] Even with derivatization, highly active sites can still cause problems.
The Root of the Problem: Active Sites
Active sites are locations within the GC flow path that can interact with your analytes in an undesirable way, primarily through hydrogen bonding. For benzothiazoles, the lone pair of electrons on the nitrogen atom is particularly susceptible to these interactions. The most common sources of active sites are:
-
Contaminated or Inactive Inlet Liner: The inlet liner is where the sample is vaporized and introduced to the column. Over time, it can become contaminated with non-volatile residues from previous injections, or the deactivation layer can be eroded, exposing active silanol groups.[1][3][20]
-
Column Contamination: The first few meters of the GC column can accumulate non-volatile matrix components, leading to active sites.
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volumes or expose poorly cut surfaces, both of which can contribute to peak tailing.[1]
Systematic Troubleshooting for Peak Tailing:
Caption: A logical approach to troubleshooting peak tailing in GC-MS.
Protocol 2: GC Inlet Maintenance for Improved Peak Shape
-
Cool Down the System: Set the injector and oven temperatures to ambient and allow them to cool completely.
-
Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.
-
Replace the Septum and Liner:
-
Unscrew the septum retaining nut and replace the septum.
-
Carefully remove the old inlet liner. It is highly recommended to use an Ultra Inert liner with glass wool . The wool provides a larger surface area for vaporization and helps to trap non-volatile matrix components, protecting the column.[3][20]
-
-
Trim the Column:
-
Carefully remove the column from the injector.
-
Using a ceramic scoring wafer, trim 10-20 cm from the inlet end of the column. Ensure the cut is clean and square.[21]
-
-
Reinstall the Column: Reinstall the column into the inlet at the correct depth according to your instrument manufacturer's instructions.
-
Check for Leaks: Restore the carrier gas flow and thoroughly check for leaks around the inlet fittings using an electronic leak detector.
-
Condition the System: Heat the system to its operating temperature and allow it to equilibrate before injecting a standard to verify performance.
References
- van Leerdam, J. A., Hogenboom, A. C., van der Kooi, M. M. E., de Weerd, J., & van Velzen, M. J. M. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.
- Salas, D., Borrull, F., Marcé, R. M., & Pocurull, E. (2021). Extraction of selected benzothiazoles, benzotriazoles and benzenesulfonamides from environmental water samples using a home-made sol-gel silica-based mixed-mode zwitterionic sorbent modified with graphene. Analytica Chimica Acta, 1187, 339167.
-
Waters Corporation. (n.d.). What is the advantage of Oasis HLB over the traditional C18 SPE sorbent? Retrieved from [Link]
- Zhang, M., Chen, Y., Yu, G., Chen, R., & An, L. (2022). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. Environmental Science and Pollution Research, 29(33), 50137–50149.
-
Agilent Technologies. (n.d.). Environmental Applications from Agilent using GC or GC/MS. Separation Science. Retrieved from [Link]
- Zhang, X., Danaceau, J. P., & Chambers, E. E. (2016). Improvements in Recovery, Reproducibility, and Matrix Effects with Oasis PRiME HLB, a Novel Solid Phase Extraction Sorbent.
-
Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]
- Kampranis, S. C., & Tsoukalas, D. (2018). Comparison of SPE sorbents for the determination of benzotriazoles and benzothiazoles in wastewater samples.
- Salas, D., Borrull, F., Marcé, R. M., & Pocurull, E. (2021). Extraction of Selected Benzothiazoles, Benzotriazoles and Benzenesulfonamides from Environmental Water Samples Using a Home-Made Sol-Gel Silica-Based Mixed-Mode Zwitterionic Sorbent Modified with Graphene.
- Nuñez, M., Borrull, F., Pocurull, E., & Fontanals, N. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples.
- Supelco. (n.d.).
- Wong, J. T. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(3), 285–295.
- Agilent Technologies. (n.d.).
- Asea, P. E., & Humston, E. M. (2021). Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics. Metabolomics, 17(9), 81.
- Hinshaw, J. V. (2022). Pinning Down Tailing Peaks.
- McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
- Element Lab Solutions. (2020, March 4). GC Diagnostic Skills I | Peak Tailing.
- Waters Corporation. (n.d.). Improvements in Recovery, Reproducibility, and Matrix Effects with Oasis PRiME HLB, a Novel Solid Phase Extraction Sorbent. LabRulez LCMS.
- Agilent Technologies. (2022, March 30).
- Agilent Technologies. (2022, November 30).
- Rotaru, P., Munteanu, C., & Anghel, D. F. (2014). Thermal behaviour and adsorption properties of some benzothiazole derivatives. Journal of Thermal Analysis and Calorimetry, 118(3), 1565–1572.
- BenchChem. (2025).
- de Oliveira, G. A. R., & de Andrade, J. B. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(39), 1–13.
- Naccarato, A., Gionfriddo, E., & Tagarelli, A. (2014). Simultaneous determination of benzothiazoles, benzotriazoles and benzosulfonamides by solid phase microextraction-gas chromatography-triple quadrupole mass spectrometry in environmental aqueous matrices and human urine.
- Bibel, M. (2025, March 9).
- Chromatography Today. (n.d.). GC Troubleshooting Guide.
- ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds.
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Koulis, C. V., & Vouros, P. (2000). Review: Derivatization in mass spectrometry—1. Silylation. Journal of Mass Spectrometry, 35(1), 1–26.
- Claeys, M., & Szmigielski, R. (2011). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Analytical and Bioanalytical Chemistry, 401(8), 2355–2364.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. S., & Al-Ameri, M. A. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(13), 4153.
- Shimadzu. (2022, November 17). GC Troubleshooting guide Shimadzu FINAL.
- Dickie, A. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
- Agilent Technologies. (2013, August 14). Ultra inert inlet liners with wool used in GC/MS analysis of drugs of abuse.
- LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis.
- Agilent Technologies. (2015, August 25). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool.
- Rodrigues, M., et al. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(1), 123.
- NIST. (n.d.).
- Agilent Technologies. (2017, April 6). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing.
- Kuster, M., & de Alda, M. L. (2006). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes.
- Ali, S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153.
- Liu, Y., et al. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. Analytical and Bioanalytical Chemistry, 414(22), 6541–6555.
- BenchChem. (2025). Minimizing thermal degradation of MMB-FUBICA during GC-MS analysis.
- De Wever, H., & Verachtert, H. (1997). Parameters affecting the degradation of benzothiazoles and benzimidazoles in activated sludge systems. Applied and Environmental Microbiology, 63(11), 4397–4401.
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Technical Support Center: N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) Synthesis
Guide: Troubleshooting and Removal of N-Cyclohexyl-1,3-benzothiazol-2-amine Impurity
Welcome to the technical support center for drug development and fine chemical synthesis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and validated protocols for identifying and removing the critical process impurity, N-Cyclohexyl-1,3-benzothiazol-2-amine (NCBA), from the synthesis of N-cyclohexyl-2-benzothiazolesulfenamide (CBS).
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers encounter when dealing with impurities in CBS synthesis.
Q1: What is N-Cyclohexyl-1,3-benzothiazol-2-amine (NCBA), and why does it form during CBS synthesis?
N-Cyclohexyl-1,3-benzothiazol-2-amine, which we will refer to as NCBA, is a structural analog of CBS that lacks the exocyclic sulfur atom of the sulfenamide group. Its presence is typically indicative of a side reaction or degradation pathway occurring during the synthesis of CBS. The most common synthesis of CBS involves the oxidative condensation of 2-mercaptobenzothiazole (MBT) and cyclohexylamine.[1][2] NCBA can form under certain conditions, potentially involving an alternative condensation mechanism or the degradation of the desired sulfenamide product, especially under non-optimal pH or temperature.
Q2: How can I reliably detect and quantify the NCBA impurity in my crude CBS product?
The most effective and widely used method for both detecting and quantifying NCBA in a CBS matrix is High-Performance Liquid Chromatography (HPLC). A well-developed reverse-phase HPLC method can effectively separate the more polar NCBA from the less polar CBS, allowing for accurate quantification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used to characterize the impurity if it is isolated or present in significant quantities.
Q3: What is the most common and effective strategy for removing the NCBA impurity?
For most lab-scale and industrial applications, recrystallization is the primary method for removing NCBA from crude CBS. This technique exploits the differences in solubility between CBS and NCBA in a selected solvent system. Typically, CBS is less soluble than the NCBA impurity in solvents like ethanol or methanol, allowing the pure CBS to crystallize out upon cooling while the impurity remains in the mother liquor.
Q4: My final CBS product has a low melting point and a persistent off-white or beige color. Could NCBA be the cause?
Yes, this is a classic indicator of impurity. Pure CBS is typically a pale yellow or white crystalline powder with a melting point range of approximately 98-103°C.[3] The presence of impurities like NCBA disrupts the crystal lattice of the CBS, leading to a depression and broadening of the melting point range. The off-color can also be attributed to the presence of this and other colored side products that may form at elevated temperatures.[4]
Section 2: Root Cause Analysis of NCBA Formation
Understanding the formation mechanism of an impurity is critical to preventing it. While the primary goal of CBS synthesis is the formation of the S-N bond, side reactions can lead to the direct C-N bond of the NCBA impurity.
The desired reaction proceeds via the oxidative coupling of 2-mercaptobenzothiazole (MBT) and cyclohexylamine. However, certain conditions can promote the formation of the NCBA impurity.
Potential Causality:
-
Excess Amine and High Temperature: A significant excess of cyclohexylamine, especially at elevated temperatures, may favor a competing reaction pathway.
-
Oxidant Choice and Control: The type of oxidizing agent (e.g., sodium hypochlorite, hydrogen peroxide) and the rate of its addition can influence selectivity.[1][5] Poorly controlled oxidation can lead to over-oxidation or alternative reaction pathways.
-
pH Fluctuation: The stability of the sulfenamide bond can be sensitive to pH. Deviations from the optimal pH range during the reaction or workup could potentially lead to rearrangement or degradation, forming NCBA.
Below is a diagram illustrating the intended synthesis pathway versus a plausible side reaction leading to the NCBA impurity.
Caption: CBS synthesis vs. a potential side reaction forming the NCBA impurity.
Section 3: Experimental Protocols for Impurity Removal
This section provides detailed, step-by-step workflows for the analysis and purification of crude CBS.
Physicochemical Properties Comparison
Successful separation relies on exploiting differences in the physical properties of the compound of interest and the impurity.
| Property | N-cyclohexyl-2-benzothiazolesulfenamide (CBS) | N-Cyclohexyl-1,3-benzothiazol-2-amine (NCBA) | Rationale for Separation |
| CAS Number | 95-33-0[6] | 28291-75-0[7][8] | Unique identification. |
| Molecular Formula | C₁₃H₁₆N₂S₂ | C₁₃H₁₆N₂S[8] | Difference in sulfur content affects molecular weight and polarity. |
| Molecular Weight | 264.41 g/mol [9] | 232.35 g/mol [8] | Minor difference. |
| Appearance | Pale yellow to light brown crystalline powder | Solid[7] | Visual inspection can indicate purity. |
| Melting Point | 98-103 °C | Data not readily available | A sharp melting point in the expected range is a key purity indicator. |
| Solubility | Soluble in acetone, benzene, ethanol; Insoluble in water.[6][10] | Expected to have moderate solubility in polar organic solvents. | The key to separation. NCBA is likely more soluble in alcohols than CBS due to structural differences, enabling recrystallization. |
Protocol 1: Analytical Method for Purity Assessment by HPLC
This protocol provides a baseline reverse-phase HPLC method to quantify the purity of CBS and detect the NCBA impurity.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV Detector.
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Method Parameters:
| Parameter | Setting | Justification |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Provides good separation for moderately nonpolar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 280 nm | Wavelength at which the benzothiazole chromophore absorbs strongly. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Sample Prep. | Dissolve ~10 mg of sample in 10 mL of Acetonitrile. | Ensures complete dissolution for analysis. |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of pure CBS and a solution of the crude material to be analyzed.
-
Inject the samples onto the column.
-
Expected Elution Profile: Due to its higher polarity (lacking one sulfur atom), the NCBA impurity is expected to have a shorter retention time than the desired CBS product.
-
Quantify the percentage of CBS and NCBA by comparing the peak areas.
Protocol 2: Purification of CBS via Recrystallization
This is the most direct and cost-effective method for removing the NCBA impurity.
Materials:
-
Crude CBS powder containing NCBA impurity.
-
Ethanol (95% or absolute).
-
Erlenmeyer flask, heating mantle, magnetic stirrer.
-
Buchner funnel and filter paper.
-
Ice bath.
Workflow Diagram:
Caption: Workflow for the recrystallization of CBS.
Step-by-Step Procedure:
-
Dissolution: Place the crude CBS powder in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating gently (e.g., to 60-70°C) with stirring. Continue adding small portions of hot ethanol until all the solid has just dissolved. Expert Tip: Using the absolute minimum amount of solvent is critical for maximizing recovery yield.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added. Swirl for a few minutes and then perform a hot gravity filtration to remove the carbon.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. You should observe the CBS precipitating as fine white or pale-yellow crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the dissolved CBS. The more soluble NCBA impurity will preferentially remain in the cold ethanolic solution (the mother liquor).
-
Isolation: Collect the purified CBS crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor containing the dissolved impurity.
-
Drying: Dry the purified crystals under vacuum to remove all traces of ethanol.
-
Validation: Characterize the final product. The melting point should be sharp and within the 98-103°C range. An HPLC analysis should show a significant reduction or complete removal of the NCBA peak.
Section 4: Data Interpretation & Validation
Successful purification should result in a marked improvement in the product's physical and analytical characteristics.
Table of Expected Outcomes:
| Parameter | Before Purification (Crude) | After Recrystallization (Purified) |
| Appearance | Off-white to beige or light brown powder | White to pale-yellow crystalline solid |
| Melting Point | Broad, depressed range (e.g., 90-97°C) | Sharp range (e.g., 99-102°C) |
| Purity (by HPLC) | 85-95% CBS | >99.0% CBS |
| NCBA Content (by HPLC) | 0.5-5% | <0.1% (Below detection limit) |
| Yield | N/A | Typically 80-90% recovery |
References
- Time in CA. (n.d.). Google Search.
- N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE. (n.d.). Google Vertex AI Search.
- N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. (n.d.).
- N-Cyclohexyl-2-benzothiazolesulfenamide synthesis. (n.d.). ChemicalBook.
- Fu, C., Yu, M., Wei, Z., Shi, L., Gao, L., Sun, A., & Zhang, P. (2017). Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide. (Patent No. CN106316981A).
- Li, H., Han, F., Jiang, L., & Zhu, J. (2021). Continuous Synthesis of N-Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. Industrial & Engineering Chemistry Research, 60(40), 14467–14476.
- N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2. (2004).
- N-Cyclohexyl-2-benzothiazolesulfenamide CAS#: 95-33-0. (n.d.). ChemicalBook.
- N-Cyclohexyl-2-benzothiazolesulfenamide | 95-33-0. (2026). ChemicalBook.
- Li, H., Han, F., Jiang, L., & Zhu, J. (2021). Continuous Synthesis of N -Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022).
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Open Access Journals - Research and Reviews.
- How to develop analytical methods for impurity detection in pharma with a quality by design approach. (n.d.). Select Science.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org.
- Scott, D. W. (1962). Preparation of n-cyclohexyl-2-benzothiazole sulfenamide. (Patent No. US3055909A).
- N-Cyclohexyl-1,3-benzothiazol-2-amine | 28291-75-0. (n.d.). Sigma-Aldrich.
- N-cyclohexyl-1,3-benzothiazol-2-amine | CAS 28291-75-0. (n.d.). Santa Cruz Biotechnology.
- N-Cyclohexyl-2-benzothiazol-amine | C13H16N2S | CID 591790. (n.d.). PubChem.
- Supporting Information Continuous Synthesis of N-cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. (n.d.).
- Preparation of N-cyclohexylbenzothiazole-2-sulphenamide by oxidative condens
- Separation techniques: Chrom
- An Introduction to Chromatographic Separ
- A closer look at types of chrom
- Separation and purification - Chromatography, Adsorption, Retention. (n.d.). Britannica.
- Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal, 17(1), 161.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012).
- Technical Data Sheet - CBS. (2014). R.E. Carroll, Inc.
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PMC - NIH.
Sources
- 1. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. recarroll.com [recarroll.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide - Google Patents [patents.google.com]
- 6. atamankimya.com [atamankimya.com]
- 7. N-Cyclohexyl-1,3-benzothiazol-2-amine | 28291-75-0 [sigmaaldrich.com]
- 8. N-cyclohexyl-1,3-benzothiazol-2-amine | CAS 28291-75-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. N-Cyclohexyl-2-benzothiazolesulfenamide CAS#: 95-33-0 [m.chemicalbook.com]
- 10. N-Cyclohexyl-2-benzothiazolesulfenamide | 95-33-0 [chemicalbook.com]
optimizing yield of N-alkylated 2-aminobenzothiazoles
Technical Support Center: Optimization of N-Functionalization of 2-Aminobenzothiazole
Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Ticket ID: ABT-OPT-2026[1]
The Core Problem: 2-Aminobenzothiazole is an ambident nucleophile . It possesses two distinct nucleophilic sites:[1]
-
The exocyclic amine (
). -
The endocyclic ring nitrogen (N3).
The Consequence: Standard alkylation (SN2) with alkyl halides often yields a mixture of the desired N-alkylamino product (exocyclic) and the thermodynamically stable imino tautomer (endocyclic), or poly-alkylated byproducts.
Regioselectivity Rule of Thumb:
-
Neutral/Weak Base Conditions: Favor attack by the endocyclic N3 (the softest nucleophile).
-
Strong Base/Anionic Conditions: Deprotonation of the exocyclic amine (pKa ~27-29) creates a hard nucleophile, directing alkylation to the exocyclic nitrogen .
-
Steric Bulk: Bulky electrophiles favor the less hindered exocyclic amine.
Diagnostic Hub: Troubleshooting & FAQs
Use this section to diagnose why your current experiment is failing.
Q1: I am getting a mixture of isomers. How do I distinguish the N-alkyl (exocyclic) from the N-alkyl imine (endocyclic) product?
A: The most reliable method is NMR spectroscopy . Do not rely solely on LC-MS as the masses are identical.
| Feature | Exocyclic N-Alkylation (Desired) | Endocyclic N-Alkylation (Imino Form) |
| Aromaticity | Retained (Benzene ring protons are typical). | Disrupted (Thiazole ring loses aromaticity). |
| ~165 - 169 ppm (Typical guanidine-like shift). | Significant shift difference (often upfield due to C=N character loss). | |
| HMBC Correlation | Alkyl protons correlate to C2 . | Alkyl protons correlate to C2 AND C3a (bridgehead). |
| UV-Vis | Significant bathochromic shift (Red shift) due to extended conjugation in the imino form. |
Q2: My yield is low (<40%) using direct alkylation (R-X + Base). Why?
A: You are likely experiencing poly-alkylation or catalyst poisoning (if using metal catalysis).
-
Poly-alkylation: The product (
) is often more nucleophilic than the starting material ( ), leading to double alkylation. -
Solution: Switch to Reductive Amination (Method B below). It is self-limiting to mono-alkylation.
Q3: Which base should I use for direct alkylation?
A: Base selection dictates regioselectivity.
- / DMF: Often favors thermodynamic control but can lead to mixtures.
- / THF: Irreversible deprotonation favors the exocyclic anion. Warning: Requires anhydrous conditions.[1]
- : Good compromise for steric bulk, often used in Buchwald-Hartwig protocols.[1]
Optimized Protocols
Choose the method based on your available reagents and target substrate.
Method A: Reductive Amination (The "Gold Standard" for Mono-Alkylation)
Best for: Primary/Secondary alkyl chains. High chemoselectivity.
Reagents:
-
Aldehyde (1.1 equiv)[1]
-
2-Aminobenzothiazole (1.0 equiv)
-
Reducing Agent:
or -
Solvent: Methanol (MeOH) or Dichloroethane (DCE)[1]
Protocol:
-
Imine Formation: Dissolve 2-aminobenzothiazole (1.0 mmol) and the corresponding aldehyde (1.1 mmol) in anhydrous MeOH (5 mL).
-
Tip: If the aldehyde is unreactive, add catalytic acetic acid (1-2 drops) or use
as a Lewis acid promoter.[1]
-
-
Stir: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC for the disappearance of the amine.
-
Reduction: Cool the mixture to 0°C. Add
(1.5 mmol) portion-wise over 10 minutes.-
Note: Hydrogen gas evolution will occur.
-
-
Workup: Stir for 1 hour at RT. Quench with water (2 mL). Evaporate MeOH. Extract with EtOAc, wash with brine, dry over
.[1]
Method B: Buchwald-Hartwig Cross-Coupling (For Arylation/Hindered Alkyls)
Best for: Adding Aryl groups or when Reductive Amination fails.
Reagents:
-
Aryl Bromide/Iodide (1.0 equiv)[1]
-
Catalyst:
(1-2 mol%) or [1] -
Ligand: XPhos or BrettPhos (Critical for exocyclic selectivity)[1]
-
Base:
(Strong base required)[1][2] -
Solvent: Toluene or 1,4-Dioxane (degassed)[1]
Protocol:
-
Inert Setup: Flame-dry a Schlenk tube and backfill with Argon.
-
Charge: Add
source, Ligand, Base, and Amine.[1] -
Solvent: Add degassed Toluene. Add Aryl Halide last (if liquid).
-
Heat: Stir at 80–100°C for 12 hours.
-
Purification: Filter through Celite® to remove Pd residues. Flash chromatography.
Comparative Data: Yield Optimization
The following table summarizes yields obtained using different methodologies for a standard substrate (e.g.,
| Method | Reagents | Regioselectivity (Exo:Endo) | Typical Yield | Notes |
| Direct Alkylation | 60:40 | 35-50% | High mixture risk; difficult purification.[1] | |
| Direct Alkylation | 90:10 | 65-75% | Requires strict anhydrous conditions.[1] | |
| Reductive Amination | >99:1 | 85-95% | Recommended. No over-alkylation.[1] | |
| Buchwald-Hartwig | >98:2 | 80-90% | Best for |
Workflow Visualization
Use this decision tree to select the correct experimental path.
Caption: Decision matrix for selecting the optimal N-functionalization pathway based on substrate type.
References
-
Regioselective N-alkylation using Benzylic Alcohols
- Title: Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- Source: Chemical Communic
-
URL:[Link]
- Title: Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination.
-
Buchwald-Hartwig Coupling Mechanism
-
Tautomerism and NMR Characterization
Sources
solving co-elution of N-Cyclohexyl-1,3-benzothiazol-2-amine and MBT
Ticket Subject: Resolution of Co-elution: N-Cyclohexyl-1,3-benzothiazol-2-amine (CBS) and 2-Mercaptobenzothiazole (MBT) Assigned Specialist: Senior Application Scientist Status: Open for Resolution
Executive Summary & Chemical Logic
Welcome to the technical support hub. You are likely facing co-elution or peak distortion because N-Cyclohexyl-1,3-benzothiazol-2-amine (CBS) and its primary degradation product, 2-Mercaptobenzothiazole (MBT) , share a benzothiazole core but possess opposing ionization behaviors that are frequently misunderstood during method development.
To resolve this, we must exploit the pKa differential .
The Chemist's Dashboard: Analyte Properties
| Property | CBS (Analyte) | MBT (Impurity/Degradant) | Implication |
| Structure | Sulfenamide (Hydrophobic) | Thiol/Thione (Acidic) | CBS is late-eluting; MBT is early-eluting unless pH is mismanaged. |
| pKa | ~11 (Conjugate acid) | 6.94 – 7.2 (Thiol) | CRITICAL: At neutral pH (7.0), MBT is 50% ionized, causing split peaks and shifting retention times into the CBS window. |
| Solubility | Low in water; High in ACN | Low in water; Moderate in ACN | High organic gradients are required to elute CBS. |
| Stability | Thermally Unstable | Stable | Warning: High column temps (>40°C) convert CBS to MBT during analysis. |
The Master Protocol (Validated Solution)
Do not use a generic gradient. Use this pH-controlled protocol to force separation.
Recommended Chromatographic Conditions
This method uses pH suppression (pH < pKa of MBT) to keep MBT in its neutral, protonated form. This increases MBT's retention slightly, sharpening the peak and preventing it from rushing out with the solvent front or tailing into the CBS peak.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Why? "End-capped" is non-negotiable. MBT chelates with free silanols on older silica, causing severe tailing.
-
-
Mobile Phase A: 25 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Temperature: 25°C - 30°C (Strictly controlled).
-
Why? Higher temps degrade CBS, creating "ghost" MBT peaks.
-
-
Detection: UV @ 280 nm (Preferred for selectivity) or 254 nm.
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 70 | 30 | Initial Hold (Retain MBT) |
| 2.0 | 70 | 30 | Begin Gradient |
| 12.0 | 10 | 90 | Elute CBS (Hydrophobic) |
| 15.0 | 10 | 90 | Wash Column |
| 15.1 | 70 | 30 | Re-equilibrate |
| 20.0 | 70 | 30 | Ready for Injection |
Visualization: Troubleshooting Logic & Pathways
Workflow: Resolving Co-elution
This decision tree guides you through the physical and chemical adjustments required based on your specific chromatogram error.
Figure 1: Decision matrix for isolating N-Cyclohexyl-1,3-benzothiazol-2-amine from MBT impurities.
Pathway: The "Ghost Peak" Phenomenon
Why does MBT appear even in pure standards? CBS is a sulfenamide, which is chemically fragile.
Figure 2: Thermal degradation pathway. High column temperatures cause on-column hydrolysis, creating artificial MBT peaks that co-elute or tail into the main peak.
Troubleshooting FAQs (Q&A)
Q1: I adjusted the pH to 3.0, but MBT is still tailing into the CBS peak. Why? A: You are likely experiencing "secondary interactions." MBT contains nitrogen and sulfur atoms that can act as Lewis bases, sticking to unreacted silanol groups on the silica backbone of your column.
-
The Fix: Ensure you are using a "High Purity" or "End-capped" C18 column. Alternatively, add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base to cover the silanols, though switching to a modern column (e.g., Waters XBridge or Agilent Zorbax) is preferred [1, 6].
Q2: My CBS peak area is decreasing over a long sequence, and the MBT peak is growing. Is my column failing? A: No, your sample is degrading in the vial. Sulfenamides like CBS are unstable in acidic environments over time.
-
The Fix: Do not dissolve your sample in the mobile phase if it contains acid (pH 3). Instead, dissolve the sample in pure Acetonitrile (neutral). Only mix with the acidic buffer at the moment of injection (inside the column). Keep the autosampler tray cooled to 4°C [3, 5].
Q3: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Methanol creates higher backpressure. More importantly, benzothiazoles have different solubility selectivity in MeOH. If you switch, you must re-optimize the gradient. Acetonitrile is generally preferred for sharper peaks with benzothiazoles [2, 4].
Q4: Why not just use pH 8.0 to ionize MBT and flush it out early? A: While theoretically possible (MBT is ionized at pH 8), standard silica columns dissolve at pH > 7.5 unless you use hybrid particle technology (like C18-H). Furthermore, at high pH, CBS stability is compromised. The acidic method (pH 3.0) is the industry standard for robustness [1, 4].
References
-
ChemicalBook. (2026).[4] 2-Mercaptobenzothiazole Properties and pKa Data. Link
-
SIELC Technologies. (2018).[5] Separation of N-Cyclohexyl-2-benzothiazolesulfenamide on Newcrom R1 HPLC column. Link
-
Hansson, C., et al. (1997). Stability of the mercaptobenzothiazole compounds. PubMed. Link
-
Indian Journal of Pharmaceutical Sciences. (2009). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis-Benzothiazole by Reverse Phase HPLC. Link
-
Rubber Chemistry and Technology. Pre-vulcanization Inhibition of Sulfenamide Cure. Link
-
LCGC International. (2020). Troubleshooting Basics: Peak Shape Problems. Link
Sources
stability of N-Cyclohexyl-1,3-benzothiazol-2-amine in aqueous solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-Cyclohexyl-1,3-benzothiazol-2-amine. It provides in-depth troubleshooting advice and frequently asked questions regarding its stability in aqueous solutions. This document aims to equip you with the foundational knowledge and practical methodologies to anticipate and resolve stability-related challenges in your experiments.
I. Understanding the Stability Profile of N-Cyclohexyl-1,3-benzothiazol-2-amine
N-Cyclohexyl-1,3-benzothiazol-2-amine is an organic compound featuring a benzothiazole core structure. Its stability in aqueous environments is a critical factor for its application in various research and development settings.[1] The molecule's structure, with a fused benzene and thiazole ring, a cyclohexyl group, and an amine functional group, presents several potential sites for degradation under different environmental stressors.[1]
Frequently Asked Questions (FAQs): Core Concepts
Q1: What are the primary factors that can influence the stability of N-Cyclohexyl-1,3-benzothiazol-2-amine in my aqueous stock solutions and experimental assays?
A1: The stability of N-Cyclohexyl-1,3-benzothiazol-2-amine in aqueous media is primarily influenced by four key factors: pH, light, temperature, and the presence of oxidizing agents. Each of these can initiate distinct degradation pathways, affecting the integrity of the compound. It is crucial to consider the combined effects of these factors during solution preparation, storage, and experimentation.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: While specific experimental data for N-Cyclohexyl-1,3-benzothiazol-2-amine is limited, based on the chemistry of related benzothiazole derivatives, we can anticipate several potential degradation pathways:
-
Hydrolysis: The amine group could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This could lead to the cleavage of the cyclohexyl group, potentially forming 2-aminobenzothiazole and cyclohexanol or related products.
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, altering the compound's properties.
-
Photodegradation: Benzothiazole derivatives can be susceptible to degradation upon exposure to UV light.[2] This can lead to complex reactions, including ring cleavage or the formation of various photoproducts.
-
Biodegradation: In non-sterile aqueous environments, microbial activity could lead to the degradation of the compound. Studies on the related N-cyclohexyl benzothiazole-2-sulfenamide have shown biodegradation into benzothiazole and cyclohexane.[3]
Q3: How can I proactively minimize degradation when preparing aqueous solutions of N-Cyclohexyl-1,3-benzothiazol-2-amine?
A3: To minimize degradation, consider the following best practices:
-
Use high-purity water: Employing HPLC-grade or Milli-Q water will minimize contaminants that could catalyze degradation.
-
Buffer your solutions: If your experimental conditions allow, use a buffer system to maintain a stable pH, preferably in the neutral range where many organic molecules exhibit maximum stability.
-
Protect from light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Control temperature: Store stock solutions at recommended low temperatures (e.g., 2-8°C) and avoid repeated freeze-thaw cycles. For long-term storage, consider aliquoting and freezing.
-
De-gas solvents: For sensitive experiments, de-gassing the aqueous solvent can reduce dissolved oxygen and minimize oxidative degradation.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting.
Scenario 1: Inconsistent results or loss of compound activity over time in aqueous assays.
-
Potential Cause: Degradation of N-Cyclohexyl-1,3-benzothiazol-2-amine in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Re-analyze your stock solution using a stability-indicating method (see Section III) to confirm its concentration and purity.
-
Conduct a Time-Course Stability Study: Prepare your compound in the final assay buffer and incubate it under the exact experimental conditions (temperature, lighting). Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze for the parent compound and potential degradants.
-
Evaluate Buffer Components: Assess if any components of your assay buffer (e.g., metal ions, reactive species) could be contributing to degradation.
-
Scenario 2: Appearance of unknown peaks in my chromatogram when analyzing samples containing N-Cyclohexyl-1,3-benzothiazol-2-amine.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Perform Forced Degradation Studies: Intentionally stress the compound under various conditions (acidic, basic, oxidative, photolytic, thermal) to generate potential degradation products.[4] This will help in tentatively identifying the unknown peaks in your experimental samples.
-
Utilize Mass Spectrometry (MS): Couple your liquid chromatography system to a mass spectrometer to obtain mass-to-charge ratio information for the unknown peaks, aiding in their identification.
-
Review the Literature for Related Compounds: Investigate the degradation products of similar benzothiazole structures to guide your identification efforts.
-
Scenario 3: Poor recovery of N-Cyclohexyl-1,3-benzothiazol-2-amine from aqueous samples during extraction.
-
Potential Cause: The compound may be adsorbing to container surfaces or degrading during the extraction process.
-
Troubleshooting Steps:
-
Use Silanized Glassware or Low-Adsorption Plasticware: This can minimize the loss of the compound due to surface adsorption.
-
Optimize Extraction pH: Adjust the pH of your aqueous sample to ensure the compound is in its most non-polar (neutral) form to improve extraction efficiency into an organic solvent.
-
Work Quickly and at a Low Temperature: Minimize the time the compound spends in the extraction solvent and keep samples cool to reduce the risk of degradation during sample preparation.
-
III. Experimental Protocols for Stability Assessment
To formally assess the stability of N-Cyclohexyl-1,3-benzothiazol-2-amine, a systematic approach involving forced degradation studies and a stability-indicating analytical method is recommended.[5][6]
A. Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for understanding degradation pathways and developing a stability-indicating analytical method.[4][7][8]
Objective: To generate potential degradation products of N-Cyclohexyl-1,3-benzothiazol-2-amine under various stress conditions.
Materials:
-
N-Cyclohexyl-1,3-benzothiazol-2-amine
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
Heating block or water bath
-
UV lamp (e.g., 254 nm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve N-Cyclohexyl-1,3-benzothiazol-2-amine in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute an aliquot of the stock solution with water. Heat at 80°C for 48 hours.
-
Photolytic Degradation: Dilute an aliquot of the stock solution with water. Expose to UV light at 254 nm for 24 hours.
-
Control Sample: Dilute an aliquot of the stock solution with water and keep it at room temperature, protected from light.
-
-
Sample Analysis:
-
At the end of the exposure period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation (Stability) Studies.
B. Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[5][6][9]
Objective: To develop an HPLC method capable of separating N-Cyclohexyl-1,3-benzothiazol-2-amine from its potential degradation products.
General Approach:
-
Initial Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (a "degradation cocktail") into the HPLC system.
-
Adjust the gradient profile, mobile phase composition, and flow rate to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Table 1: Example Starting Conditions for HPLC Method Development
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
Data Interpretation and Decision Tree for Stability Issues
Caption: Decision tree for troubleshooting stability issues.
IV. Summary and Recommendations
The aqueous stability of N-Cyclohexyl-1,3-benzothiazol-2-amine is a multifaceted issue that requires careful consideration during experimental design and execution. While direct stability data for this specific molecule is not extensively published, a proactive approach based on the principles of chemical stability and the known behavior of related benzothiazole compounds can prevent common pitfalls.
Key Recommendations:
-
Always characterize the stability of N-Cyclohexyl-1,3-benzothiazol-2-amine under your specific experimental conditions. Do not assume stability without empirical evidence.
-
Employ a validated stability-indicating analytical method for all quantitative studies to ensure data accuracy and reliability.
-
Implement proper handling and storage procedures for both solid material and prepared solutions to minimize degradation.
-
When troubleshooting, adopt a systematic approach to isolate and identify the root cause of instability.
By following the guidance provided in this document, researchers can enhance the quality and reproducibility of their experimental results when working with N-Cyclohexyl-1,3-benzothiazol-2-amine in aqueous environments.
V. References
-
Patil, S. S., & Taware, A. S. (2014). Biodegradation of n-cyclohexyl benzothiazole-2-sulfenamide by Pseudomonas desmolyticum NCIM 2112. Scholars Research Library, Archives of Applied Science Research, 6(4), 20-25. [Link]
-
Vione, D., & Chiron, S. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Molecules, 26(17), 5223. [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
-
Gouedard, C., et al. (2014). Characterization of the degradation products of amines used for post combustion CO2 capture. ESPCI ParisTech. [Link]
-
Patil, S. S., & Taware, A. S. (2014). UV-visible spectra of N-cyclohexyl benzothiazole-2-sulfenamide and degraded metabolites after 6 days of incubation. ResearchGate. [Link]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
-
Patel, P., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-10. [Link]
-
Gaja, M., et al. (2010). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 76(11), 3563-3570. [Link]
-
Reemtsma, T., & Jekel, M. (1997). Microbial and photolytic degradation of benzothiazoles in water and wastewater. Water Research, 31(5), 1035-1044. [Link]
-
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. [Link]
-
Sharma, M., & Rathore, P. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38241-38248. [Link]
-
Li, Y., et al. (2020). Nontargeted identification and predicted toxicity of new byproducts generated from UV treatment of water containing micropollutants. Water Research, 185, 116265. [Link]
-
Bajaj, S., et al. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Pharmaceutical and Scientific Innovation, 7(2), 43-50. [Link]
-
Davis, J. D. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. [Link]
-
de la Gándara, S., & Schuch, A. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. DGRA. [Link]
-
Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal, 11(1), 10. [Link]
-
ChemSynthesis. (n.d.). N-cyclohexyl-1,3-benzothiazol-2-amine. [Link]
-
Mahmud, N., et al. (2018). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO2. IOP Conference Series: Materials Science and Engineering, 423, 012154. [Link]
Sources
- 1. CAS 28291-75-0: N-Cyclohexyl-2-benzothiazolamine [cymitquimica.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. irjpms.com [irjpms.com]
- 7. biomedres.us [biomedres.us]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
minimizing matrix effects in tire leachate analysis
Welcome to the Analytical Support Center for Complex Environmental Matrices .
As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible quantification of tire wear particles (TWP) and their leachates—most notably the highly toxic transformation product 6PPD-quinone (6PPD-Q). Whether you are an environmental chemist tracking urban runoff or a DMPK scientist adapting complex matrix extractions for toxicology models, analyzing these samples is notoriously difficult.
Environmental matrices contain high loads of humic acids, surfactants, and dissolved road salts. These components induce severe matrix effects (ME) during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides field-proven, self-validating protocols designed to mathematically and chemically neutralize matrix interference, ensuring absolute scientific integrity in your results.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My 6PPD-quinone signal fluctuates wildly between different stormwater samples. Why is this happening, and how do I fix it? The Causality: You are experiencing classical ion suppression in the Electrospray Ionization (ESI) source. During droplet desolvation, background matrix components (like road salts) compete with your target analyte for available charge. If the matrix is highly concentrated, it physically prevents the ionization of trace targets like 6PPD-Q, leading to artificially low signals[1]. The Solution: You must implement Isotope Dilution Mass Spectrometry (IDMS). By spiking a stable isotope-labeled internal standard (e.g., 13C6-6PPD-Q or D5-6PPD-Q) into the sample before extraction, the internal standard experiences the exact same matrix suppression as the native analyte. Quantifying the ratio of native to labeled analyte mathematically cancels out the matrix effect, creating a self-validating quantification system[2].
Q2: I am using Solid Phase Extraction (SPE) to clean up my samples, but my recoveries are still inconsistent. What is failing? The Causality: While SPE concentrates trace analytes, non-selective sorbents often co-concentrate matrix interferents, inadvertently increasing the Relative Enrichment Factor (REF) of the matrix alongside the analyte[3]. The Solution: First, ensure you are using a polymeric reversed-phase sorbent with a dedicated wash step (e.g., 5% methanol) to elute polar salts before the analyte. Second, conventional solvent-based calibration is insufficient for sediment leachates due to severe signal suppression[4]. You must construct a matrix-matched calibration curve using a representative blank matrix to ensure your calibration space mirrors your sample space.
Q3: Is Dilute-and-Shoot (DnS) a viable alternative to SPE for high-throughput tire leachate screening? The Causality: DnS works by physically diluting the matrix interferents below the concentration threshold where they monopolize ESI charge. However, this also dilutes your analyte. The Solution: If your expected 6PPD-Q concentrations are >2 ng/L (common in direct road runoff), DnS coupled with a highly sensitive triple quadrupole MS is superior because it inherently minimizes matrix effects and uses up to 99% less solvent[5]. For pristine surface waters where 6PPD-Q is <2 ng/L, automated SPE remains mandatory to reach the necessary Limit of Quantitation (LOQ)[5].
Q4: I'm observing a persistent background peak for 6PPD-Q in my method blanks. How do I eliminate this? The Causality: Background contamination often originates from the LC system itself. Many pump seals, PTFE tubing, or mobile phase solvents contain trace rubber additives that leach into the flow path[4]. The Solution: Install a PFC (Perfluorinated Compound) delay column (e.g., 4.6 × 30 mm) between the LC pump and the autosampler injector[4]. This chromatographic delay physically separates any system-related 6PPD-Q contamination from the 6PPD-Q injected with your sample. The system contaminant will elute later than the sample peak, ensuring a clean baseline.
Part 2: Visualizing Matrix Causality & Workflows
To build a robust assay, you must understand both the mechanism of interference and the decision tree for sample preparation.
Fig 1. Causality of ESI matrix effects and corresponding analytical mitigation strategies.
Fig 2. Decision matrix for tire leachate sample preparation based on target concentration.
Part 3: Quantitative Data Summary
Selecting the correct sample preparation methodology requires balancing sensitivity against matrix susceptibility. Below is a summary of performance metrics across different approaches.
| Analytical Workflow | Sample Volume Required | Limit of Quantitation (LOQ) | Matrix Effect Susceptibility | Primary Mitigation Strategy |
| Dilute-and-Shoot (DnS) | 1 - 10 mL | ~2.0 - 5.0 ng/L | Low (Matrix is diluted) | 1:1 dilution with Acetonitrile + Isotope ISTD[1] |
| Automated SPE | 9.6 - 50 mL | < 0.5 ng/L | High (Matrix is enriched) | Matrix-matched calibration & wash optimization[5] |
| Large Volume SPE (EPA 1634) | 250 mL | < 0.1 ng/L | Very High | Dual-isotope tracking (EIS and NIS)[2] |
Part 4: Self-Validating Experimental Protocol
A protocol is only as robust as its internal controls. This workflow, adapted from EPA Draft Method 1634 principles[2], embeds validation at every phase, ensuring that any matrix effect or analyte loss is immediately mathematically apparent and compensated for.
Phase 1: Sample Preparation & Isotope Spiking
-
Aliquot: Measure 250 mL of aqueous tire leachate into a silanized glass amber bottle.
-
Primary Validation Spike: Immediately spike the sample with 13C6-6PPD-Q Extracted Internal Standard (EIS) to achieve a nominal concentration of 10 ng/L.
-
Causality Note: Spiking before any manipulation ensures the EIS undergoes the exact same adsorption, extraction losses, and matrix suppression as the native analyte.
-
Phase 2: Solid Phase Extraction (SPE) Clean-up
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB, 200 mg) with 5 mL of LC-MS grade methanol, followed by 5 mL of LC-MS grade water. Do not let the sorbent dry.
-
Loading: Pass the 250 mL spiked sample through the cartridge at a flow rate of 5 mL/min.
-
Matrix Wash: Wash the cartridge with 5 mL of 5% methanol in water.
-
Causality Note: This critical step elutes highly polar road salts and humic acids that are major contributors to ESI suppression, while retaining the hydrophobic 6PPD-Q.
-
-
Elution: Elute the analytes with 10 mL of Acetonitrile into a clean glass tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 1 mL of 50:50 Acetonitrile/Water.
Phase 3: LC-MS/MS Analysis & Secondary Validation
-
Secondary Validation Spike: Spike the reconstituted extract with D5-6PPD-Q Non-Extracted Internal Standard (NIS) prior to injection.
-
Causality Note: The ratio of EIS to NIS allows you to calculate the absolute SPE recovery, isolating extraction efficiency from LC-MS/MS matrix effects.
-
-
Chromatography: Inject 10 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.9 µm) maintained at 40°C. Ensure a PFC delay column is installed post-pump[4].
-
Quantification: Operate the triple quadrupole MS in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Quantify the native 6PPD-Q relative to the 13C6-6PPD-Q EIS to achieve fully recovery-corrected and matrix-compensated data[2].
References
-
Source-related smart suspect screening in the aqueous environment: search for tire-derived persistent and mobile trace organic contaminants in surface waters. d-nb.info. 6[6]
-
An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry. rsc.org. 5[5]
-
Development of a Laboratory Procedure to Evaluate 6PPDQ in Stormwater Sediments. wa.gov. 4[4]
-
Direct injection analysis of 6PPD-quinone in water. sciex.com. 1[1]
-
Overcoming Matrix Effects in Non-Target Screening: A Novel Strategy for Urban Runoff Analysis. nih.gov. 3[3]
-
DRAFT Method 1634 Determination of 6PPD-Quinone in Aqueous Matrices Using Liquid Chromatography with Tandem Mass Spectrometry. epa.gov. 2[2]
Sources
- 1. sciex.com [sciex.com]
- 2. epa.gov [epa.gov]
- 3. Overcoming Matrix Effects in Non-Target Screening: A Novel Strategy for Urban Runoff Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ezview.wa.gov [ezview.wa.gov]
- 5. An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Purification of Crude N-Cyclohexyl-1,3-benzothiazol-2-amine
Welcome to the Technical Support Center for the purification of N-Cyclohexyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights rooted in solid scientific principles to ensure you achieve the desired purity and yield for your downstream applications.
Introduction to Purification Challenges
N-Cyclohexyl-1,3-benzothiazol-2-amine is a secondary amine, and like many amine-containing compounds, its purification can be challenging. The basic nature of the secondary amine can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing, poor separation, and even product degradation. Furthermore, the removal of structurally similar impurities and unreacted starting materials requires carefully optimized purification strategies. This guide will walk you through the most effective methods to purify your crude product, complete with troubleshooting tips and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude N-Cyclohexyl-1,3-benzothiazol-2-amine?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities often include:
-
Unreacted Starting Materials: Such as 2-chlorobenzothiazole and cyclohexylamine.
-
Side-Products: These can arise from over-reaction or alternative reaction pathways. For instance, in syntheses involving 2-mercaptobenzothiazole, the disulfide (2,2'-dithiobis(benzothiazole)) can be a significant by-product.[1]
-
Residual Solvents: Solvents used in the reaction and work-up procedures.
Q2: My compound is streaking badly on the TLC plate when I use a standard hexane/ethyl acetate mobile phase. What's happening?
A2: This is a classic sign of the interaction between your basic amine and the acidic silanol groups on the surface of the silica gel.[2] This strong interaction leads to poor chromatography. To resolve this, you need to neutralize the acidic sites on the silica.
Q3: Is recrystallization a suitable method for purifying N-Cyclohexyl-1,3-benzothiazol-2-amine?
A3: Yes, recrystallization can be a very effective method, particularly for removing less soluble or more soluble impurities. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol has been used for the recrystallization of similar 2-aminobenzothiazole derivatives.[3][4]
Q4: Can I use acid-base extraction to purify my product?
A4: Absolutely. Acid-base extraction is a powerful technique for separating amines from neutral or acidic impurities. By dissolving your crude product in an organic solvent and washing with an aqueous acid, your basic N-Cyclohexyl-1,3-benzothiazol-2-amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. You can then regenerate your purified amine by basifying the aqueous layer and extracting it back into an organic solvent.
Q5: What is the approximate pKa of N-Cyclohexyl-1,3-benzothiazol-2-amine, and why is it important?
A5: The predicted basic pKa of N-Cyclohexyl-1,3-benzothiazol-2-amine is around 5.39. This value is crucial for planning acid-base extractions. To effectively protonate the amine and extract it into an aqueous acidic solution, the pH of the aqueous layer should be at least 2 pH units below the pKa of the compound.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the purification of N-Cyclohexyl-1,3-benzothiazol-2-amine.
Problem 1: Poor Separation and Peak Tailing in Column Chromatography
Root Cause: Strong interaction between the basic amine and acidic silica gel.[2]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v).[2] This will neutralize the acidic silanol groups on the silica surface, leading to improved peak shape and separation.
-
Alternative Stationary Phases:
-
Amine-functionalized silica: This type of silica has a basic surface, which minimizes the strong interactions with basic analytes.[5]
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
-
Reversed-Phase Chromatography: If normal-phase chromatography proves difficult, reversed-phase HPLC can be an excellent alternative. A typical mobile phase would consist of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[6]
Problem 2: Difficulty Finding a Suitable Recrystallization Solvent
Root Cause: The compound may have very high or very low solubility in common laboratory solvents.
Solution: Systematic Solvent Screening
-
Initial Solubility Tests: Test the solubility of a small amount of your crude product (a few milligrams) in about 0.5 mL of various solvents at room temperature.[7] Good candidate solvents are those in which the compound is sparingly soluble at room temperature.
-
Heating: Gently heat the samples that showed low solubility. An ideal recrystallization solvent will fully dissolve your compound at or near its boiling point.[7][8]
-
Cooling: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent.
-
Solvent Systems: If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool. Common solvent systems include ethanol/water and ethyl acetate/hexane.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 69 | Good for precipitating polar compounds. |
| Ethyl Acetate | Polar aprotic | 77 | A versatile solvent for a range of polarities. |
| Ethanol | Polar protic | 78 | Often a good choice for recrystallizing amine salts.[3][4] |
| Methanol | Polar protic | 65 | Similar to ethanol but more polar. |
| Water | Polar protic | 100 | Useful for hydrochloride salts.[9] |
Problem 3: Low Recovery After Purification
Root Cause: This can be due to several factors, including product degradation on silica gel, irreversible adsorption, or loss during transfers.
Solutions:
-
Deactivate Silica Gel: Before running your column, flush the packed silica gel with your mobile phase containing triethylamine to ensure all active sites are neutralized.
-
Minimize Transfers: Plan your purification workflow to minimize the number of times you transfer the material between flasks.
-
Check for Precipitation: If performing an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic during the final extraction step to fully deprotonate your amine and allow it to move into the organic layer.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with a Triethylamine-Modified Eluent
This protocol describes the purification of crude N-Cyclohexyl-1,3-benzothiazol-2-amine using flash column chromatography with a modified mobile phase to prevent peak tailing.
1. TLC Analysis: a. Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems with increasing polarity (e.g., starting with 5% ethyl acetate in hexane and increasing to 20%). For each solvent system, prepare a second chamber with the same solvent system plus 1% triethylamine.[2] d. Visualize the plates under UV light and with a potassium permanganate stain. e. The ideal mobile phase will give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.[2]
2. Column Preparation: a. Select an appropriately sized column for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Prepare a slurry of silica gel in your chosen mobile phase (containing 1% triethylamine). c. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles. d. Add a thin layer of sand to the top of the silica gel. e. Equilibrate the column by running 2-3 column volumes of the mobile phase through it.
3. Sample Loading and Elution: a. Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. b. Carefully load the sample onto the top of the column. c. Begin eluting with your chosen mobile phase, collecting fractions. d. Monitor the fractions by TLC to identify those containing your purified product. e. Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for column chromatography purification.
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
This method takes advantage of the basicity of the amine to form a salt, which can often be easily purified by recrystallization.
1. Salt Formation: a. Dissolve the crude N-Cyclohexyl-1,3-benzothiazol-2-amine in a suitable organic solvent such as diethyl ether or ethyl acetate. b. While stirring, add a solution of hydrochloric acid in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic (test with moist litmus paper). c. The hydrochloride salt will often precipitate as a solid. If not, cooling the solution in an ice bath may induce precipitation. d. Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent.
2. Recrystallization of the Salt: a. Perform a solvent screen to find a suitable recrystallization solvent for the hydrochloride salt. Ethanol, methanol, or a mixture of ethanol and water are often good starting points.[3][4][9] b. Dissolve the salt in a minimal amount of the hot solvent. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
3. Conversion back to the Free Base (Optional): a. Dissolve the purified hydrochloride salt in water. b. Add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) dropwise until the solution is basic. c. The purified free amine should precipitate out. d. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified N-Cyclohexyl-1,3-benzothiazol-2-amine.
Caption: Workflow for purification via hydrochloride salt.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of N-Cyclohexyl-2-benzothiazolesulfenamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. ijrpc.com [ijrpc.com]
resolving thermal degradation of benzothiazoles during gas chromatography
Subject: Resolving Thermal Degradation and Adsorption of Benzothiazoles (Focus on 2-Mercaptobenzothiazole) Lead Scientist: Dr. A. V. Chen, Senior Application Specialist Last Updated: March 2026
Introduction: The Thiol-Thione Challenge
Welcome to the technical support hub for benzothiazole analysis. If you are analyzing vulcanization accelerators, wastewater contaminants, or pharmaceutical intermediates, you likely face a common adversary: 2-Mercaptobenzothiazole (MBT) .
While the parent benzothiazole ring is relatively stable, functionalized derivatives like MBT possess a labile thiol (-SH) group. In the heated environment of a GC inlet, MBT undergoes rapid oxidative dimerization to form dibenzothiazyl disulfide (MBTS) or adsorbs irreversibly to active silanol sites. This guide provides the mechanistic understanding and protocols to solve these issues.
Module 1: Diagnosis & Mechanism
Q: Why do I see ghost peaks and severe tailing when analyzing MBT?
A: You are likely observing the simultaneous effects of thermal degradation and active site adsorption .
-
Thermal Dimerization: At inlet temperatures >250°C, MBT oxidizes to form MBTS (the "ghost peak"). This is often mistaken for a sample impurity.
-
Tautomeric Adsorption: MBT exists in equilibrium between a thiol and a thione form. The thione form is highly polar and interacts strongly with non-deactivated glass wool or metal surfaces in the inlet, causing tailing.
Visualizing the Degradation Pathway
The following diagram illustrates the critical failure points in a standard hot split/splitless injection.
Figure 1: Mechanistic pathway of MBT degradation inside a hot GC inlet.
Module 2: Hardware Optimization (The "Cold" Approach)
Q: Can I analyze underivatized benzothiazoles without degradation?
A: Yes, but you must abandon standard hot splitless injection in favor of Programmable Temperature Vaporization (PTV) or Cold On-Column (COC) injection.
Research demonstrates that injecting into a cold inlet (40°C) and ramping the temperature gently prevents the thermal shock that triggers dimerization [1].
Protocol: PTV Injection for Labile Benzothiazoles
| Parameter | Setting | Rationale |
| Inlet Mode | Solvent Vent / PTV | Eliminates solvent while keeping analyte cool. |
| Liner Type | Baffled, Ultra-Inert (No Wool) | Wool provides surface area for adsorption; baffles aid mixing without contact. |
| Injection Temp | 40°C | Below the activation energy for dimerization. |
| Vent Flow | 100 mL/min for 0.5 min | Removes solvent bulk. |
| Transfer Ramp | 40°C to 280°C @ 600°C/min | Rapid transfer after solvent removal minimizes residence time. |
| Column | 5% Phenyl-arylene (e.g., DB-5ms UI) | Inert phase reduces on-column tailing. |
Critical Note: If PTV is unavailable, use a pulsed splitless injection at the lowest possible temperature (e.g., 200°C) with a high-pressure pulse (30 psi) to sweep the analyte onto the column quickly, minimizing residence time in the reactive liner.
Module 3: Chemical Derivatization (The "Blocking" Approach)
Q: Hardware changes didn't fix it. How do I chemically stabilize the sample?
A: You must block the labile thiol (-SH) group. Silylation is the gold standard.
By replacing the active hydrogen with a trimethylsilyl (TMS) group, you prevent dimerization and reduce polarity, resulting in sharp, symmetrical peaks. The reaction converts MBT to 2-(trimethylsilylthio)benzothiazole .
Workflow: Silylation with BSTFA
Reagents:
-
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (with 1% TMCS catalyst).
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
Step-by-Step Protocol:
-
Preparation: Dissolve 1 mg of sample in 1 mL of anhydrous solvent.
-
Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes .
-
Why? Steric hindrance on the benzothiazole ring requires thermal energy to drive the reaction to completion [2].
-
-
Injection: Inject 1 µL directly into the GC (Split ratio 10:1).
Decision Matrix: Selecting the Right Strategy
Figure 2: Decision tree for selecting between hardware and chemical stabilization methods.
Module 4: Maintenance & Troubleshooting FAQ
Q: I replaced the liner, but the tailing persists. What did I miss?
A: You likely missed the Gold Seal or the Column Head .
Degradation products (MBTS) and non-volatile matrix components accumulate at the base of the inlet (the seal) and the first 10 cm of the column.
Corrective Action Plan:
-
Trim the Column: Remove 10-20 cm from the inlet side.[1][2] This removes the "guard" section where active sites have formed.
-
Replace Gold Seal: Use an Ultra-Inert (UI) Gold Seal . Standard stainless steel seals can catalyze sulfur breakdown.
-
Liner Deactivation: Ensure you are using "Ultra Inert" or similarly certified deactivated liners. Avoid standard glass wool; if wool is necessary for precision, use deactivated quartz wool located low in the liner to wipe the needle tip [3].
Q: Can I use solvent washing to clean the column?
A: For benzothiazoles, solvent rinsing is often insufficient to remove chemically bonded sulfur species. Trimming is the only 100% effective method to restore peak shape. If the column is heavily contaminated, a "bake-out" at the column's maximum temperature for 30 minutes may help, but trimming is superior.
References
-
Djordjevic, S., Sovrlic, Z., Urosevic, T., et al. (2017). "Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection." Journal of the Serbian Chemical Society, 82(10), 1147–1153.
-
Ni, H.G., Lu, F.H., Luo, X.L., et al. (2008). "Riverine inputs of benzothiazoles to the Pearl River Estuary, South China." Marine Pollution Bulletin, 57(6-12), 416-423. (Describes derivatization necessity).
-
Agilent Technologies. (2020). "Agilent J&W Ultra Inert GC Columns and Liners: Application Note." (Technical grounding for inert flow path requirements).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating Stability-Indicating HPLC Methods for Benzothiazole Degradation Products
For researchers, scientists, and professionals in drug development, ensuring the stability of a drug substance is paramount. This involves not only understanding the intrinsic stability of the active pharmaceutical ingredient (API) but also developing robust analytical methods to detect and quantify any degradation products that may form over time or under stress conditions. This guide provides an in-depth comparison and detailed protocols for validating a High-Performance Liquid Chromatography (HPLC) method intended to be stability-indicating for benzothiazole and its degradation products. Our focus will be on the causality behind experimental choices, ensuring each step is a self-validating system, and grounding our methodology in authoritative sources.
The Criticality of Stability-Indicating Methods
Benzothiazole, a heterocyclic compound, is a scaffold found in numerous pharmaceuticals and industrial chemicals.[1] Its degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a validated stability-indicating analytical method (SIAM) is not just a regulatory requirement but a scientific necessity. A true SIAM can accurately measure the decrease in the active ingredient concentration due to degradation and separate the drug from its degradation products without interference.[2][3] This guide will walk you through the process of developing and validating such a method, with a focus on benzothiazole as our model compound.
The foundation of any analytical method validation is a deep understanding of the regulatory landscape. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[4][5][6] This guideline outlines the necessary validation characteristics, which we will explore in the context of our benzothiazole HPLC method.
Experimental Design: A Tale of Two Columns
To illustrate the process, we will compare the performance of two common reversed-phase HPLC columns for the separation of benzothiazole and its potential degradation products: a standard C18 column and a Phenyl-Hexyl column. The choice of column is a critical first step, as it dictates the primary separation mechanism. A C18 column offers general-purpose hydrophobicity, while a Phenyl-Hexyl column provides alternative selectivity through pi-pi interactions, which can be advantageous for aromatic compounds like benzothiazole and its derivatives.
Forced Degradation: The Genesis of a Stability-Indicating Method
Before we can validate a method's ability to separate degradation products, we must first generate them. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[7][8] The goal is not to completely destroy the drug but to induce a modest level of degradation, typically in the range of 5-20%.[8]
Experimental Protocol: Forced Degradation of Benzothiazole
-
Acid Hydrolysis: Dissolve 10 mg of benzothiazole in a minimal amount of methanol and add 10 mL of 0.1 N HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve 10 mg of benzothiazole in a minimal amount of methanol and add 10 mL of 0.1 N NaOH. Heat at 80°C for 4 hours.
-
Oxidative Degradation: Dissolve 10 mg of benzothiazole in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid benzothiazole in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of benzothiazole (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
The rationale behind these specific conditions is to simulate the potential environmental stresses a drug product might encounter throughout its lifecycle. The resulting stressed samples are then analyzed by HPLC to identify the degradation products and to challenge the specificity of the analytical method.
Method Validation: The Pillars of Trustworthiness
Once the forced degradation samples are prepared, we can proceed with the validation of our chosen HPLC methods. According to ICH Q2(R1), the key validation parameters for a stability-indicating assay include specificity, linearity, range, accuracy, precision, and robustness.[6][9][10]
Specificity: The Heart of a Stability-Indicating Method
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] For our benzothiazole method, this means demonstrating that the peaks for the parent drug and its degradation products are well-resolved.
To assess specificity, we will inject the unstressed benzothiazole standard and each of the stressed samples onto both the C18 and Phenyl-Hexyl columns. The peak purity of the benzothiazole peak in the chromatograms of the stressed samples will be evaluated using a photodiode array (PDA) detector. A peak is considered pure if the purity angle is less than the purity threshold.
Comparative HPLC Methodologies
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temp. | 30°C | 30°C |
| Injection Vol. | 10 µL | 10 µL |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, emphasizing the interconnectedness of each validation parameter.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjpms.com [irjpms.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ijpras.com [ijpras.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. eagleanalytical.com [eagleanalytical.com]
- 10. ema.europa.eu [ema.europa.eu]
Comparative Guide: Orthogonal Quantification of Tire Wear Particles (TWP)
Cross-Validation Strategies Using Py-GC-MS and LC-MS/MS
Executive Summary: The Mass vs. Toxicity Paradox
In the analysis of Tire Wear Particles (TWP), researchers face a fundamental analytical dichotomy: Mass Load vs. Bioavailable Toxicity .
-
Pyrolysis-GC-MS (Py-GC-MS) is the gold standard for quantifying the total polymeric mass (ISO/TS 21396-2), utilizing the thermal decomposition of the polymer backbone (SBR/NR/BR). However, it provides zero insight into the leaching of bioactive additives.
-
LC-MS/MS is the requisite technique for quantifying leachable organic toxicants, specifically 6PPD-quinone (6PPD-Q), a transformation product of the antiozonant 6PPD. While it detects toxicity at ng/L levels, it cannot directly quantify the total particulate mass without variable conversion factors.
This guide presents a cross-validation protocol that integrates these orthogonal datasets. By treating TWP analysis similarly to a DMPK (Drug Metabolism and Pharmacokinetics) study—where Py-GC-MS measures the "dose" (parent material) and LC-MS/MS measures the "active metabolite" (toxicant)—we establish a self-validating system for environmental impact assessment.
Part 1: The Analytical Dichotomy (Method Comparison)
The following table contrasts the performance metrics of the two primary methodologies. Note the orders-of-magnitude difference in sensitivity, necessitating distinct handling workflows.
| Feature | Pyrolysis-GC-MS (The Polymer Standard) | LC-MS/MS (The Toxicity Standard) |
| Primary Target | Polymer Backbone (SBR, NR, BR) | Leachable Additives (6PPD-Q, DPG, HMMM) |
| Standard Method | ISO/TS 21396-2 | EPA 1633 (Adapted) / Tian et al. (2021) |
| LOD (Sensitivity) | ~1–2 µg (Absolute Mass) | 0.5–5.0 ng/L (Concentration) |
| Sample Prep | Minimal (Cryo-milling / Density Separation) | Complex (SPE / SLE / Isotope Dilution) |
| Matrix Effects | Low (Thermal desorption bypasses matrix) | High (Ion suppression in ESI source) |
| Key Limitation | Variable SBR/NR ratios in different tire brands skew quantification. | 6PPD-Q is a transformation product; ratios to total mass vary by age/oxidation. |
Part 2: Methodological Deep Dive
Protocol A: Pyrolysis-GC-MS (Total Mass Quantification)
Rationale: Thermal decomposition breaks down the cross-linked rubber matrix into volatile marker compounds. This is non-negotiable for calculating the physical load of microplastics.
Workflow:
-
Sample Pre-treatment: Digestion of organic matter (H2O2/KOH) followed by density separation (ZnCl2,
= 1.6 g/cm³) to isolate the mineral/rubber fraction. -
Instrument Setup: Micro-furnace or Curie-point pyrolyzer coupled to GC-MS.
-
Pyrolysis Conditions: Flash pyrolysis at 670°C (critical for dimer formation).
-
Marker Quantification (SIM Mode):
-
Natural Rubber (NR): Target Dipentene (m/z 68, 93, 136).
-
Styrene-Butadiene Rubber (SBR): Target Vinylcyclohexene (m/z 54, 79, 108) and Styrene (m/z 104).
-
Butadiene Rubber (BR): Target 4-Vinylcyclohexene (m/z 54).[1]
-
Critical Validation Step: To correct for the "Truck vs. Passenger Car" bias (Trucks = high NR; Cars = high SBR), you must use a mixed-tire reference standard (e.g., cryo-milled tread from 3+ brands) rather than a single polymer standard.
Protocol B: LC-MS/MS (Toxicant Quantification)
Rationale: 6PPD-quinone is the "active pharmaceutical ingredient" in this context. Its quantification requires high selectivity to distinguish it from the complex organic soup of road runoff.
Workflow:
-
Extraction:
-
Solid Samples: Ultrasonic Solvent Extraction (USE) with Methanol/Acetonitrile (1:1). Note: Avoid Toluene for LC injection.
-
Liquid Samples: Solid Phase Extraction (SPE) using HLB cartridges.
-
-
Internal Standard: Spike samples with d5-6PPD-quinone prior to extraction (Isotope Dilution Method). This is the only way to correct for matrix suppression in road runoff.
-
Chromatography: C18 Reverse Phase column (e.g., Agilent ZORBAX Eclipse Plus).
-
MS/MS Transitions (MRM Mode):
-
Quantifier: 299.2
187.2 (Collision Energy: 25 eV). -
Qualifier: 299.2
77.1.
-
Part 3: The Cross-Validation Workflow (Visualization)
The following diagram illustrates how to process a single environmental sample to generate orthogonal datasets that validate each other.
Caption: Dual-stream workflow for orthogonal validation. Path A quantifies the physical vector (particle); Path B quantifies the chemical payload (toxicant).
Part 4: Data Interpretation & "The Leaching Index"
True cross-validation in this context does not mean the numbers will match (they won't). It means the ratio between them provides diagnostic information about the sample's age and environmental risk.
The Calculation:
Interpretation Guide:
| Leaching Index Value | Interpretation | Causality |
| High (> 10) | Fresh Tire Particles | Recent abrasion event; antioxidant (6PPD) has converted to Quinone but not yet washed away. |
| Moderate (1 - 10) | Aged/Weathered Particles | Particles have been in the environment; surface 6PPD-Q has leached into water column. |
| Low (< 1) | "Ghost" Particles | Py-GC-MS detects rubber, but LC-MS shows no toxicant. The particle is chemically inert but physically present. |
Self-Validating Check: If you detect high 6PPD-Q (LC-MS) but Low/No Polymer Mass (Py-GC-MS), your sample preparation for Pyrolysis likely failed (e.g., loss of fine particles during density separation), or the 6PPD-Q is dissolved in the water phase independent of particles.
Part 5: References
-
ISO/TS 21396-2:2017. Tyre and road wear particles (TRWP) in soil and sediments — Part 2: Quantification by pyrolysis-GC/MS. International Organization for Standardization.[2] Link
-
Tian, Z., et al. (2021). A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon. Science.[3] Link
-
Cao, G., et al. (2022). Structure-activity relationship of 6PPD-quinone and its derivatives. Environmental Science & Technology.[4] Link
-
US EPA. (2024). Draft Method 1634: Determination of 6PPD-quinone in Aqueous Matrices by LC-MS/MS.Link
-
Rauert, C., et al. (2022). Mass Spectrometry Strategies for the Analysis of Tire Wear Particles. Trends in Environmental Analytical Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tireparticles.info [tireparticles.info]
- 3. Quantification of tire wear particles in road dust based on synthetic/natural rubber ratio using pyrolysis-gas chromatography-mass spectrometry across diverse tire types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Environmental Persistence & Degradation Kinetics of Benzothiazole Amines
Executive Summary: The Stability Paradox
Benzothiazole amines, particularly 2-aminobenzothiazole (2-ABT) , represent a significant challenge in both environmental remediation and metabolic drug safety. Unlike their sulfur-substituted counterparts (e.g., 2-mercaptobenzothiazole, MBT) which degrade rapidly via direct photolysis, 2-ABT exhibits remarkable persistence in aquatic environments.[1]
This guide objectively compares the half-life (
Structural Determinants of Stability
To understand the comparative data, one must understand the molecular causality.[1] The stability of 2-ABT stems from the electron-donating nature of the exocyclic amine group.
-
Resonance Stabilization: The lone pair on the amine nitrogen participates in resonance with the benzothiazole ring, increasing electron density on the heterocyclic ring.[1] This renders the C=N bond less electrophilic and highly resistant to hydrolytic attack.
-
Photolytic Resistance: Unlike MBT, which absorbs light and undergoes rapid cleavage of the exocyclic C-S bond, the C-N bond in 2-ABT is stronger (bond energy ~305 kJ/mol) and lacks a low-energy chromophore for direct solar photolysis.
Comparative Half-Life & Performance Data[2]
The following data aggregates kinetic studies comparing 2-ABT with Benzothiazole (BTH) and 2-Mercaptobenzothiazole (MBT).
Table 1: Comparative Environmental Persistence (
)
Data normalized to pH 7.0, 25°C, simulated solar irradiation (Xe lamp).
| Compound | Structure Type | Hydrolysis | Direct Photolysis | Biodegradation | Overall Persistence |
| 2-Aminobenzothiazole (2-ABT) | Amino-substituted | Stable (> 1 year) | > 200 hours (Negligible) | ~300 hours (Recalcitrant) | High |
| Benzothiazole (BTH) | Unsubstituted | Stable | ~50-80 hours | ~24-48 hours | Moderate |
| 2-Mercaptobenzothiazole (MBT) | Thio-substituted | Stable | < 4 hours (Rapid) | ~120 hours | Low |
| 2-Hydroxybenzothiazole (OH-BTH) | Oxygenated metabolite | Stable | ~100 hours | ~10-20 hours | Low-Moderate |
Key Insight: 2-ABT is the "performance leader" in stability, making it desirable for drug scaffolds requiring metabolic resistance, but a high-risk candidate for environmental accumulation.[1]
Table 2: Degradation Protocol Efficiency for 2-ABT
Comparison of methods to eliminate 2-ABT from aqueous systems.
| Method | Mechanism | Elimination Efficiency (125h) | Kinetics Order |
| Direct Photolysis | UV bond cleavage | < 2% (Ineffective) | Zero/Negligible |
| Biodegradation (Rhodococcus sp.) | Enzymatic hydroxylation | ~26% | First-order (slow) |
| Fe(III)-NTA Photolysis | Photo-Fenton / Radical attack | ~37% | Pseudo-first-order |
| Combined Photo-Biodegradation | Synergistic Radical + Enzymatic | > 99% (in < 25h) | Accelerated |
Experimental Protocol: Fe(III)-Mediated Photo-Biodegradation
Standard Operating Procedure (SOP) for accelerated stability testing.
Principle: This assay utilizes the synergistic effect of Fe(III)-nitrilotriacetic acid (FeNTA).[2][3] Under light, FeNTA generates hydroxyl radicals (
Reagents & Setup
-
Test Compound: 2-Aminobenzothiazole (0.5 mM stock in methanol).
-
Biocatalyst: Rhodococcus rhodochrous strain (OD
= 1.0). -
Photo-Inducer: Fe(III)-NTA complex (1:1 molar ratio, 1.0 mM).
-
Light Source: Xenon arc lamp (
nm) or controlled solar simulator.
Step-by-Step Workflow
-
Preparation: In a Pyrex reactor, mix sterile mineral salt medium (MSM) with 2-ABT (final conc. 0.5 mM).[4][5]
-
Induction: Add FeNTA complex (1.0 mM).
-
Inoculation: Add washed Rhodococcus cells (suspended in MSM).
-
Control Setup (Self-Validating System):
-
Abiotic Dark Control: 2-ABT + FeNTA (wrapped in foil)
Checks for chemical hydrolysis. -
Biotic Dark Control:[1] 2-ABT + Cells (foil)
Checks for baseline biodegradation. -
Abiotic Light Control: 2-ABT + FeNTA + Light
Checks for radical oxidation only.
-
-
Execution: Incubate at 30°C with orbital shaking (150 rpm) under irradiation.
-
Sampling: Aliquot 1 mL every 5 hours. Centrifuge (10,000 x g, 5 min) to remove cells.
-
Analysis: Analyze supernatant via HPLC-UV (260 nm) or LC-MS/MS.
Visualization of Degradation Pathways[3][4]
The following diagram illustrates the divergent pathways. Note how the Combined System (Green path) bypasses the kinetic bottleneck of direct attack.
Figure 1: Comparative degradation pathways of 2-Aminobenzothiazole. The Fe(III)-NTA mediated pathway facilitates the critical hydroxylation step (4-OH-2-ABT) which is otherwise the rate-limiting step in natural biodegradation.
Implications for Research & Development
For Drug Discovery (Medicinal Chemistry)
The high stability of the 2-aminobenzothiazole scaffold suggests it is an excellent pharmacophore for oral bioavailability.[6] The resistance to hydrolysis implies the molecule will survive gastric pH. However, the recalcitrance to metabolic breakdown (without specific cytochrome P450 activation similar to the FeNTA mechanism) indicates a potential for bioaccumulation .
-
Recommendation: Screen early for CYP450-mediated hydroxylation. If the drug is too stable, consider adding metabolic "soft spots" (e.g., methyl groups on the benzene ring) to facilitate clearance.[1]
For Environmental Risk Assessment
Standard wastewater treatment (activated sludge) is likely insufficient for 2-ABT removal due to the slow biotic kinetics shown in Table 2.
-
Recommendation: Industrial effluents containing 2-ABT should undergo Advanced Oxidation Processes (AOPs) or Photo-Fenton treatment (analogous to the FeNTA protocol) prior to biological treatment to prevent discharge of persistent organics into aquatic systems.
References
-
Haroune, L., et al. (2002).[1] "Biodegradation of benzothiazole derivatives by Rhodococcus strains." Applied and Environmental Microbiology. Link
-
De Wever, H., et al. (2001).[1] "Photochemical and microbial degradation of 2-aminobenzothiazole." Environmental Science & Technology. Link
-
Chiron, S., et al. (2008).[1] "Comparison of microbial and photochemical processes and their combination for degradation of 2-aminobenzothiazole." Applied and Environmental Microbiology. Link
-
Liao, C., et al. (2018).[1][7] "A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles." Environmental Science & Technology. Link
-
Brownlee, B.G., et al. (1992).[1] "Aquatic environmental fate of benzothiazoles." Water Pollution Research Journal of Canada. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of microbial and photochemical processes and their combination for degradation of 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide: NMR Characterization of N-Cyclohexyl-1,3-benzothiazol-2-amine vs. Sulfenamide (CBS)
Executive Summary
N-cyclohexyl-2-benzothiazolesulfenamide (CBS) is a premier delayed-action accelerator in the rubber industry.[1] Its performance relies on the labile S-N bond, which cleaves during vulcanization to release active sulfuring agents. A critical quality attribute (CQA) and degradation marker for CBS is its desulfurized analog, N-Cyclohexyl-1,3-benzothiazol-2-amine .[1]
Distinguishing these two species is chemically subtle but spectroscopically distinct. This guide details the NMR methodologies required to differentiate the S-N linkage of the sulfenamide from the C-N linkage of the amine, providing researchers with a robust protocol for purity analysis and degradation monitoring.
Structural Analysis & Mechanistic Context
The core difference lies in the connectivity between the benzothiazole (Bt) scaffold and the cyclohexyl (Cy) ring.
-
Compound A (The Amine): N-Cyclohexyl-1,3-benzothiazol-2-amine.[1][2][3][4]
-
Linkage: Direct C2-N bond.[1]
-
Electronic Environment: The exocyclic nitrogen is conjugated directly with the aromatic benzothiazole ring, increasing the acidity of the N-H proton and deshielding the cyclohexyl methine proton.
-
-
Compound B (The Sulfenamide - CBS): N-cyclohexyl-2-benzothiazolesulfenamide.[1][5][6]
DOT Diagram: Structural Differentiation Logic
Figure 1: Structural relationship and key NMR differentiation points between CBS and its amine analog.[1]
Comparative NMR Analysis
Proton ( H) NMR: The "Smoking Gun"
The most diagnostic region for distinguishing these compounds is the chemical shift of the N-H proton and the Cyclohexyl methine (H1) .
Solvent Choice: DMSO-d
| Feature | Sulfenamide (CBS) | Amine Analog | Mechanistic Reason |
| N-H Proton | 3.5 – 5.0 ppm (Broad/Weak) | 8.0 – 8.5 ppm (Broad Singlet) | In the amine, the nitrogen is directly conjugated to the aromatic ring, significantly deshielding the proton.[1] In CBS, the sulfur atom interrupts this conjugation. |
| Cyclohexyl H1 | 2.7 – 3.2 ppm (Multiplet) | 3.8 – 4.1 ppm (Multiplet) | The N-H group in the amine is more electron-withdrawing due to the ring, pulling the alpha-proton downfield.[1] |
| Aromatic Protons | 7.2 – 7.9 ppm | 7.0 – 7.8 ppm | Minor shifts; less diagnostic due to overlap.[1] |
Carbon ( C) NMR: The Connectivity Check
Carbon NMR provides definitive proof of the backbone structure, specifically at the C2 position of the benzothiazole ring.
-
Amine (C-N): The C2 carbon typically resonates downfield (~166–169 ppm ) due to the direct attachment to the electronegative nitrogen and the guanidine-like character of the N-C=N system.
-
Sulfenamide (C-S): The C2 carbon resonates slightly upfield (~160–165 ppm ) or distinct from the amine, reflecting the C-S bond similar to disulfide linkages (e.g., MBTS).
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducible characterization and includes a "D
Materials
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (Internal Standard).[1] -
Tube: 5mm high-precision NMR tube.
-
Sample Mass: 5–10 mg (for
H), 20–30 mg (for C).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg of the sample in 0.6 mL DMSO-d
. -
Critical: Ensure the solution is clear. Suspended solids will broaden peaks.[1]
-
-
Acquisition (Standard
H): -
The "D
O Shake" (Validation):-
After the initial spectrum, add 1–2 drops of D
O to the tube. -
Shake vigorously and re-acquire the spectrum.
-
Result: The peak at ~8.2 ppm (Amine) or ~4.0 ppm (Sulfenamide) should disappear or significantly diminish, confirming it is an exchangeable N-H proton and not an impurity.
-
-
Acquisition (
C):-
Use proton decoupling (CPD).[1]
-
Scans:
512 (due to lower sensitivity and quaternary carbons).
-
DOT Diagram: Experimental Workflow
Figure 2: Decision tree for identifying CBS vs. Amine using 1H NMR.
Application: Monitoring Degradation
In drug development or rubber formulation, the presence of the amine indicates thermal history or hydrolysis.
-
Scenario: A batch of CBS accelerator shows reduced cure rate.
-
Analysis: Run
H NMR. -
Calculation: Integrate the Cyclohexyl H1 multiplet of the Sulfenamide (2.8 ppm) vs. the Amine (3.9 ppm).
[1] -
Threshold: >1% Amine typically indicates improper storage (heat/moisture exposure).[1]
References
-
PubChem. N-cyclohexyl-1,3-benzothiazol-2-amine (Compound Summary). National Library of Medicine.[1] [Link]
-
NIST Chemistry WebBook. N-cyclohexyl-2-benzothiazole sulfonamide (CBS) Spectra Data.[1] National Institute of Standards and Technology.[1] [Link][1]
-
ResearchGate. Solid-State C-13 NMR Studies of Vulcanized Elastomers (Sulfenamide Acceleration). [Link]
Sources
- 1. N,N-dicyclohexyl-2-benzothiazolesulfenamide | C19H26N2S2 | CID 21080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. N-cyclohexyl-1,3-benzothiazol-2-amine | CAS 28291-75-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. PubChemLite - N-cyclohexyl-1,3-benzothiazol-2-amine (C13H16N2S) [pubchemlite.lcsb.uni.lu]
- 5. N-Cyclohexyl-2-benzothiazolesulfenamide | SIELC Technologies [sielc.com]
- 6. N-Cyclohexyl-2-benzothiazolesulfenamide (95-33-0) 1H NMR [m.chemicalbook.com]
A Comparative Guide to Inter-Laboratory Studies on Tire Wear Chemical Markers
This guide provides a comprehensive framework for designing and executing inter-laboratory studies on tire wear chemical markers. It is intended for researchers, analytical laboratories, and regulatory bodies seeking to establish robust, reproducible, and comparable data in the growing field of tire and road wear particle (TRWP) analysis.
The Critical Need for Standardized Analysis of Tire Wear Markers
Tire and road wear particles (TRWP) are recognized as a significant source of microplastic pollution globally.[1][2][3] These particles are complex agglomerates of tire tread, which contains synthetic polymers like styrene-butadiene rubber, and road surface materials.[4][5] Beyond the physical particles, the chemical additives used in tire manufacturing present a growing ecotoxicological concern.[1][2]
A key challenge in this field is the accurate and reproducible quantification of TRWPs and their chemical markers in diverse environmental matrices.[6][7] The variability in analytical methods, sample preparation, and marker selection leads to data that is often difficult to compare across studies. Inter-laboratory studies, or round-robin tests, are essential for identifying sources of variability, validating analytical methods, and establishing standardized protocols that generate high-quality, comparable data.[8]
One of the most prominent chemical markers is 6PPD-quinone (6PPD-q) , a transformation product of the antioxidant 6PPD.[2] This compound has been identified as acutely toxic to certain aquatic species, such as coho salmon, driving the need for sensitive and reliable detection methods.[9][10][11] The U.S. Environmental Protection Agency (EPA) has even released a draft method (Method 1634) for its analysis in water, underscoring the regulatory importance of this marker.[10][12]
Other important markers include benzothiazoles , which are used as vulcanization accelerators in rubber production, and inorganic markers like zinc .[3][13][14][15] However, the specificity of some markers can be a limitation; for instance, zinc can also originate from sources like brake wear and corroding guardrails.[13][15] Therefore, a multi-marker approach is often recommended.
Designing a Robust Inter-Laboratory Study
The primary objective of an inter-laboratory study is to assess the performance of analytical methods across multiple laboratories. A well-designed study provides invaluable data on method precision, accuracy, and reproducibility.
2.1 Selection of Target Analytes
The choice of chemical markers is foundational. For a comprehensive study, a suite of markers with varying physicochemical properties should be selected.
-
Primary Marker: 6PPD-quinone: Given its environmental relevance and acute toxicity, 6PPD-q is a mandatory target.[9][10] It is amenable to Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[9][16][17]
-
Secondary Markers: Benzothiazoles: A selection of benzothiazoles, such as 2-mercaptobenzothiazole (2-MBT) and benzothiazole (BT), should be included. These compounds are also widely analyzed by LC-MS/MS.[14][18][19][20]
-
Alternative Marker System: Pyrolysis-GC/MS: For quantifying the polymer content of TRWP, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful bulk analysis technique.[7][21][22] This method identifies specific thermal decomposition products of polymers like styrene-butadiene rubber (SBR).[3][23] An inter-laboratory study could compare the quantification of TRWP mass using Py-GC/MS against concentrations of chemical markers determined by LC-MS/MS.
2.2 Preparation and Distribution of Reference Materials
The cornerstone of any inter-laboratory study is the quality and homogeneity of the reference materials.
-
Centralized Preparation: A single laboratory should be responsible for preparing and characterizing all test materials to ensure homogeneity.
-
Matrix Selection: Samples should be prepared in relevant environmental matrices. Common choices include:
-
Fortified Solutions: Target analytes spiked into clean water or solvent.
-
Matrix Spikes: Clean environmental samples (e.g., river water, sediment) spiked with known concentrations of the target analytes.
-
Incurred Samples: Real-world samples (e.g., stormwater runoff, road dust) that contain the target analytes.
-
-
Homogeneity and Stability Testing: Before distribution, the organizing laboratory must conduct rigorous testing to confirm that the analyte concentrations are uniform across all sample aliquots and that the analytes are stable under the proposed storage and shipping conditions.
Comparative Analysis of Methodologies
The primary goal is to compare the performance of different analytical methods used by the participating laboratories. The two most prominent techniques for tire wear marker analysis are LC-MS/MS and Py-GC/MS.
3.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying trace levels of organic molecules like 6PPD-q and benzothiazoles in complex environmental samples.[9][24][25]
This protocol is a representative example based on common practices and the principles outlined in EPA Draft Method 1634.[10][12][24]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is employed to concentrate the analyte from a large sample volume and remove interfering matrix components, thereby increasing sensitivity and improving data quality.[9]
-
Step 1: Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by reagent water through it. Do not allow the cartridge to go dry.
-
Step 2: Sample Loading: Pass a measured volume of the water sample (e.g., 100 mL to 500 mL) through the conditioned cartridge at a controlled flow rate (e.g., 5-10 mL/min).
-
Step 3: Washing: Wash the cartridge with reagent water to remove salts and other polar interferences.
-
Step 4: Elution: Elute the retained 6PPD-q from the cartridge using a small volume of an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).
-
Step 5: Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase (e.g., 1 mL).[16]
2. LC-MS/MS Analysis
-
Rationale: This technique provides high selectivity and sensitivity through the separation of compounds by liquid chromatography followed by mass-selective detection using multiple reaction monitoring (MRM).[17]
-
Step 1: Chromatographic Separation: Inject an aliquot of the reconstituted extract onto a C18 reversed-phase column.[11] Use a gradient elution program with mobile phases such as water with a suitable modifier (e.g., ammonium fluoride) and acetonitrile.[11]
-
Step 2: Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two MRM transitions for 6PPD-q (one for quantification, one for confirmation) to ensure unambiguous identification.[16]
-
Step 3: Quantification: Quantify the analyte concentration using an internal standard method with an isotopically labeled analog (e.g., d5-6PPD-quinone).[11] This corrects for variations in extraction efficiency and instrument response.
3.2 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a technique used to determine the polymer composition of a sample. It is particularly useful for quantifying the mass of TRWP in environmental samples.[21][22]
-
Principle of Operation: A small amount of the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The large polymer molecules break down into smaller, characteristic fragments that are then separated by gas chromatography and identified by mass spectrometry.
-
Markers: Specific pyrolysis products are used as markers for the different types of rubber used in tires, such as dipentene for natural rubber and 4-vinylcyclohexene for styrene-butadiene rubber.[13]
-
Advantages: This method provides a direct measure of the tire polymer mass in a sample.
-
Challenges: The composition of tire tread can vary, which can affect the yield of the marker compounds and introduce uncertainty into the quantification.[22]
Data Analysis and Interpretation
A critical component of the inter-laboratory study is the statistical analysis of the data submitted by the participating laboratories.
-
Performance Metrics: The data should be evaluated based on key performance metrics, including:
-
Accuracy: The closeness of the measured value to the true or accepted value.
-
Precision: The degree of agreement among a series of individual measurements (often expressed as relative standard deviation).
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
-
-
Statistical Analysis: Statistical methods, such as those outlined in ASTM E691, can be used to calculate repeatability and reproducibility standard deviations.[8] This analysis will help to identify sources of error and variability in the analytical methods.
| Parameter | Direct Injection LC-MS/MS | SPE LC-MS/MS |
| Limit of Quantification (LOQ) | 0.02 µg/L (20 ng/L)[11][26] | 0.00003 - 0.00174 µg/L (0.03 - 1.74 ng/L)[9] |
| Sample Volume Required | Low (microliters to milliliters) | High (100 mL to 500 mL)[9] |
| Sample Throughput | High[26] | Low to Medium |
| Matrix Effect Susceptibility | High | Low to Medium |
| Precision (%RSD) | <10%[26] | Typically <15% |
| Accuracy/Recovery | 97-108% in spiked water[26] | 83-100% in spiked river water[17] |
Visualization of the Inter-Laboratory Study Workflow
The following diagram illustrates the workflow of a typical inter-laboratory study on tire wear chemical markers.
Caption: Workflow diagram illustrating the three key phases of an inter-laboratory study.
Conclusion and Recommendations
Inter-laboratory studies are indispensable for advancing the field of tire wear particle analysis. By systematically comparing methodologies and quantifying their performance, the scientific community can move towards harmonized protocols that produce reliable and comparable data. This is crucial for understanding the environmental fate and impact of tire-related contaminants and for developing effective mitigation strategies.
Based on the current state of the science, it is recommended that:
-
LC-MS/MS with stable isotope dilution be considered the benchmark method for the quantification of polar to semi-polar tire additives like 6PPD-q and benzothiazoles.
-
Future inter-laboratory studies should include both fortified materials and real-world incurred samples to provide a comprehensive assessment of method performance.
-
A combination of analytical techniques, including both LC-MS/MS for specific chemical markers and Py-GC/MS for bulk polymer analysis, should be employed for a more complete characterization of TRWP contamination.[7][27]
By adhering to the principles outlined in this guide, researchers can contribute to the generation of high-quality data that will underpin future environmental risk assessments and regulatory decisions.
References
- An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry. RSC Publishing.
- A review of potential physical and chemical markers for tyre and road wear particles. Detritus.
- 6PPD-q Using Liquid Chromatography with Tandem Mass Spectroscopy (LC/MS/MS) - Method 1634 (Not yet approved). US EPA.
- A review of potential physical and chemical markers for tyre and road wear particles (PDF).
- Standard Operating Procedure 6PPD-Quinone Soil Extraction and Analysis by Triple Quadrupole LC - EZview. City of Tacoma.
- Quantitation of Toxic Tire Degradant 6PPD-Quinone in Surface W
- Analysis of 6-PPD-Quinone in River Water and Local Stream Matrix using LCMS-8060 Triple Quadrupole Mass Spectrometer. Shimadzu.
- Direct injection analysis of 6PPD-quinone in w
- About the Variability of Tire and Road Wear Marker Components in Air: From Emissions to
- Chapter 7 - Review of Tire Wear Emissions.
- New Analytical Method for Analysis of 6PPD-Q. ALS Global.
- EPA develops 6PPD-q water testing method for widespread use. U.S. EPA.
- Occurrence, Analytical Methods, and Ecotoxicological Effects of 6PPD-Quinone in Aquatic Environments: A Review (PDF).
- Tire Industry Project - Tire and Road Wear Particles - Our research. Tire Industry Project.
- Study demonstrates reliable method for identifying tire and road wear particles in the environment. WBCSD.
- Identification and quantification of tire wear particles by employing different cross-validation techniques: FTIR-
- Tire Wear Particles and Their Role in Microplastic Pollution. Preprints.org.
- New Study Validates Enhanced Pyrolysis-GC/MS Method for Quantifying Tire and Road Wear Particles in the Environment. 3BL Media.
- Identification and quantification of tire wear particles by employing different cross-validation techniques: FTIR-ATR Micro-FTIR, Pyr-GC/MS, and SEM. IRIS.
- Cross-validation techniques for the identification and quantification of tire wear particles
- Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed.
- Preparation and Characterization of Model Tire–Road Wear Particles. PMC.
- Characterization of Individual Tire and Road Wear Particles in Environmental Road Dust, Tunnel Dust, and Sediment.
- Extraction and analysis of various benzothiazoles
- Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chrom
- Benzothiazole analytical standard. Sigma-Aldrich.
- Mitigation measures to reduce tire and road wear particles (pdf). POLIS Network.
- Microbial and photolytic degradation of benzothiazoles in water and wastew
- Scientific Report on Tyre and Road Wear Particles, TRWP, in the aqu
- NC
- Tyre Wear Measurements Using the Marker SBR in a Technical Retrofit Sustainable Drainage System (SuDS). MDPI.
- Analytical challenges and possibilities for the quantification of tire-road wear particles. Diva-Portal.org.
- Chemical mapping of tire and road wear particles for single particle analysis. PubMed.
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- 5. Chemical mapping of tire and road wear particles for single particle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. eng.auburn.edu [eng.auburn.edu]
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- 10. epa.gov [epa.gov]
- 11. lcms.cz [lcms.cz]
- 12. epa.gov [epa.gov]
- 13. Tire Wear Particles and Their Role in Microplastic Pollution[v1] | Preprints.org [preprints.org]
- 14. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: N-Cyclohexyl-1,3-benzothiazol-2-amine (NCBA) as a Traffic Density Tracer
Executive Summary: The Role of NCBA in Environmental Forensics
N-Cyclohexyl-1,3-benzothiazol-2-amine (NCBA) has emerged as a critical molecular marker for identifying and quantifying Tire and Road Wear Particles (TRWP) in environmental matrices. Unlike elemental markers (e.g., Zinc) which suffer from low specificity due to industrial background noise, NCBA offers a direct chemical link to vulcanization accelerators used in tire manufacturing, specifically N-cyclohexyl-2-benzothiazolesulfenamide (CBS).
This guide objectively compares NCBA against alternative tracers, detailing its correlation with traffic density, stability profiles, and analytical performance. It is designed for researchers requiring high-fidelity source apportionment of particulate matter (PM) and sediment contamination.
Comparative Analysis: NCBA vs. Alternative Tracers
To validate NCBA as a superior tracer for specific applications, we must compare its physicochemical behavior against established alternatives.
Table 1: Performance Matrix of Tire Wear Tracers
| Tracer Compound | Specificity | Environmental Stability | Partitioning (Log Kow) | Correlation with Traffic | Primary Limitation |
| NCBA (Target) | High | High (Sediment/Dust) | ~4.23 | Strong (R² > 0.8) | Lower water solubility; partitions to solids. |
| 24MoBT | High | Moderate | ~2.42 | Moderate | Higher water solubility leads to wash-off loss. |
| Zinc (Zn) | Low | High | N/A | Weak-Moderate | High background from industrial/galvanic sources. |
| Benzothiazole (BT) | Moderate | Low (Volatile) | ~2.0 | Weak | High volatility and biodegradation rates. |
| 6PPD-Quinone | Very High | Moderate | ~4.0 | Strong | Acute toxicity focus; newer, less historical data. |
Mechanism of Action & Causality
-
NCBA vs. 24MoBT: NCBA's higher octanol-water partition coefficient (Log Kow ~4.[1]23) compared to 2-(4-morpholinyl)benzothiazole (24MoBT, Log Kow ~2.[1]42) dictates its environmental fate. NCBA preferentially adsorbs to particulate matter (road dust, river sediment), making it an excellent cumulative marker for traffic history in sediment cores. 24MoBT is more likely to remain in the dissolved phase of runoff, making it a better transient marker for storm water but a poor long-term recorder.
-
NCBA vs. Zinc: While Zinc is abundant in tires (~1% by weight), it is ubiquitous in urban environments (galvanized roofs, brake wear, industrial waste). NCBA provides a "fingerprint" unique to rubber vulcanization, eliminating false positives in source apportionment models.
Correlation with Traffic Density[2]
Experimental data confirms a logarithmic correlation between traffic volume and NCBA concentrations in roadside dust and aerosol fractions.
Data Synthesis: Traffic Density vs. NCBA Concentration
-
High-Traffic Zones (Urban Highways): NCBA levels in road dust typically range from 100 to 500 ng/g .
-
Low-Traffic Zones (Residential): Levels drop significantly to <10 ng/g or non-detect.
-
Sediment Profiles: In urban reservoir cores, NCBA concentration profiles strictly mirror historical traffic volume statistics, validating its use as a chronostratigraphic marker.
Visualization: Source-to-Receptor Pathway
The following diagram illustrates the generation and transport pathway of NCBA, highlighting why it correlates with traffic density.
Caption: Pathway of NCBA from tire vulcanization precursors to environmental accumulation.
Validated Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol utilizes GC-MS (Gas Chromatography-Mass Spectrometry) , the gold standard for detecting benzothiazolamines in complex solid matrices.
Phase 1: Sample Collection & Pre-treatment
-
Sampling: Collect road dust using a vacuum sampler with a size-selective inlet (e.g., <100 µm) to isolate the fraction most associated with TRWP.
-
Drying: Freeze-dry samples for 24 hours to remove moisture without thermal degradation of organic markers.
-
Sieving: Sieve through a 63-µm stainless steel mesh to homogenize the matrix.
Phase 2: Extraction (Soxhlet/Ultrasonic)
-
Solvent: Dichloromethane (DCM) or a DCM/Methanol (2:1 v/v) mixture.
-
Procedure:
-
Weigh 1-5 g of dried sediment/dust.
-
Spike with internal standard (e.g., deuterated benzothiazole or phenanthrene-d10).
-
Extract via Soxhlet for 16 hours OR Ultrasonic extraction (3 x 20 min).
-
Concentrate extract to ~1 mL using a rotary evaporator.
-
Phase 3: Purification (Silica Gel Cleanup)
-
Why: Removes polar interferences (humic acids) that foul the GC inlet.
-
Column: Glass column packed with 5% H2O-deactivated silica gel.
-
Elution:
-
Fraction 1 (Hexane): Discard (contains non-polar aliphatics).
-
Fraction 2 (DCM/Hexane 3:1): Collect (contains NCBA and other benzothiazoles).
-
Phase 4: Instrumental Analysis (GC-MS)
-
Instrument: Agilent 7890/5975 MSD (or equivalent).
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Temp Program: 60°C (1 min) -> 20°C/min -> 300°C (hold 10 min).
-
Detection: Selected Ion Monitoring (SIM) mode.
-
Target Ion (NCBA): m/z 232 (Molecular ion), 189, 160.
-
Qualifier: Ratio of 189/232 must match standard within ±20%.
-
Visualization: Analytical Workflow
Caption: Step-by-step analytical protocol for isolating NCBA from environmental matrices.
References
-
Kumata, H., Sanada, Y., Takada, H., & Ueno, T. (2000). Historical Trends of N-Cyclohexyl-2-benzothiazolamine, 2-(4-Morpholinyl)benzothiazole, and Other Anthropogenic Contaminants in the Urban Reservoir Sediment Core.[2][3] Environmental Science & Technology, 34(2), 246–253.[2][3] [Link]
-
Kumata, H., Yamada, J., Masuda, K., Takada, H., Sato, Y., Sakurai, T., & Fujiwara, K. (2002). Benzothiazolamines as tire-derived molecular markers: sorptive behavior in street runoff and application to source apportioning.[1] Environmental Science & Technology, 36(4), 702–708.[1] [Link]
-
Zhang, Y., et al. (2018). Tire Wear Chemicals in the Urban Atmosphere: Significant Contributions of Tire Wear Particles to PM2.5. Environmental Science & Technology. [Link][1][4]
-
Tariq, Z., et al. (2024). A review of potential physical and chemical markers for tyre and road wear particles.[5] Detritus Journal. [Link]
-
U.S. EPA. N-Cyclohexyl-2-benzothiazol-amine Exposure Predictions. [Link]
Sources
- 1. Benzothiazolamines as tire-derived molecular markers: sorptive behavior in street runoff and application to source apportioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DIGITAL DETRITUS - DETRITUS [digital.detritusjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Mass Fragmentation Dynamics of Benzothiazole Derivatives: A Comparative Technical Guide
Executive Summary
Benzothiazole (BZT) scaffolds are ubiquitous in drug discovery, serving as the pharmacophore for agents ranging from the anticonvulsant Riluzole to novel antitumor candidates. However, their structural elucidation is frequently complicated by the stability of the fused benzene-thiazole system. This guide moves beyond standard spectral libraries to explain the causality of BZT fragmentation. We compare ionization modalities (EI vs. ESI) and provide a self-validating experimental protocol to distinguish isobaric derivatives.
Part 1: Mechanistic Fundamentals of BZT Fragmentation
The mass spectral behavior of benzothiazole is governed by the high stability of its fused aromatic system. Unlike aliphatic compounds, the BZT core resists ring opening until high internal energies are reached.
The Core Fragmentation Pathways
The fragmentation of the benzothiazole molecular ion (
-
Pathway A: HCN Elimination (The Dominant Channel)
-
Mechanism: The cleavage of the thiazole ring typically initiates at the C2-N3 bond. This results in the expulsion of hydrogen cyanide (HCN, 27 Da).
-
Resultant Ion: For the unsubstituted parent (m/z 135), this yields the thianaphthene-like cation radical at m/z 108.
-
Causality: The driving force is the formation of the stable HCN neutral and the resonance-stabilized sulfur-containing radical cation.
-
-
Pathway B: CS Extrusion
-
Mechanism: Following or competitive with HCN loss, the system ejects carbon monosulfide (CS, 44 Da).
-
Resultant Ion: This often leads to the formation of the cyclopentadienyl cation (m/z 65) or benzyne intermediates, marking the complete disintegration of the hetero-ring.
-
-
Pathway C: Retro-Diels-Alder (RDA) Processes
-
In 2-substituted derivatives (e.g., 2-phenylbenzothiazole), the thiazole ring can undergo an RDA-like cleavage. This is distinct from simple bond breaking as it involves a concerted rearrangement, often expelling the nitrile of the substituent (R-CN).
-
Visualization: The BZT Fragmentation Tree
The following diagram maps the logical progression of ion dissociation for a generic 2-substituted benzothiazole.
Figure 1: Logical flow of Benzothiazole fragmentation. The stability of the benzene ring forces fragmentation to occur primarily on the heterocyclic thiazole ring.
Part 2: Comparative Analysis (EI vs. ESI)
Choosing the wrong ionization source is the most common error in BZT analysis. EI provides structural fingerprints, while ESI is essential for biological matrices.
Table 1: Ionization Modality Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Electric Field) |
| Dominant Ion | Radical Cation ( | Protonated Molecule ( |
| Fragmentation | Extensive "In-Source" | Minimal (Requires MS/MS CID) |
| Key Application | Library matching, Impurity profiling | Metabolite ID, PK studies, Polar derivatives |
| BZT Specificity | High: Distinctive fragmentation patterns visible immediately. | Low: Often shows only |
Critical Insight: In ESI, BZT derivatives often form adducts (
Part 3: Substituent Effects & Structural Diagnostics
The substituent at the 2-position acts as a "steering wheel" for fragmentation.
2-Amino-Benzothiazoles[1][2][3]
-
Observation: The amino group significantly alters the pathway.
-
Mechanism: Instead of simple HCN loss, these derivatives often lose cyanamide (
, 42 Da) . -
Diagnostic Peak: A mass shift of -42 Da from the parent is the hallmark of a free 2-amino group.
2-Mercapto-Benzothiazoles
-
Observation: Presence of dimers.
-
Artifact Warning: In ESI, 2-mercaptobenzothiazole (2-MBT) readily oxidizes to form the disulfide dimer (
). This is often an experimental artifact, not a synthesized impurity. -
Protocol Fix: Add TCEP or DTT to the sample buffer to reduce disulfides if monomer quantification is the goal.
Part 4: Validated Experimental Protocol
This protocol is designed as a self-validating system. It uses the natural isotopic abundance of sulfur as an internal check for peak identity.
Reagents & Setup
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile (Preferred over MeOH for sharper BZT peaks).
-
Standard: 2-Aminobenzothiazole (Sigma-Aldrich, >98%).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve sample to 1 mg/mL in DMSO (Stock).
-
Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.
-
Validation Step: Ensure final pH is < 4.0 to guarantee protonation of the thiazole nitrogen.
-
-
MS Tuning (ESI Mode):
-
Source Temp: 350°C (BZT are thermally stable).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Run a "ramp" from 10 eV to 50 eV. BZT rings are tough; low energy (10 eV) will only show the parent. You need >30 eV to see the diagnostic HCN/CS loss.
-
-
Data Acquisition & Isotope Check:
-
Acquire Full Scan (m/z 50–500).[1]
-
The Sulfur Rule: Check the M+2 peak.[2] Benzothiazole contains one Sulfur atom (
, ). -
Pass Criteria: The M+2 isotope peak must be approximately 4-5% of the intensity of the M+ peak. If it is <1% or >10%, the peak is likely an impurity or noise, not a BZT derivative.
-
Visualization: Analytical Decision Workflow
Figure 2: Operational workflow for verifying benzothiazole derivatives using MS/MS and isotopic abundance.
References
-
Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry—II: Some substituted benzothiazoles. Organic Mass Spectrometry, 1(2), 285-294.
-
Wick, A., et al. (2010).[3] Comparison of electrospray ionization and atmospheric pressure chemical ionization for multi-residue analysis of biocides, UV-filters and benzothiazoles.[3] Journal of Chromatography A, 1217(14), 2088-2103.[3]
-
Jover, E., et al. (2009).[4] Characterization of benzothiazoles... by GCxGC-TOF-MS. Journal of Chromatography A, 1216(18), 4013-4019.[4]
-
BenchChem. (n.d.). Spectroscopic data of 2-Aminobenzothiazole. BenchChem Chemical Database.
-
MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: Hard Ionization vs. Soft Ionization. Metware Biotechnology.
Sources
- 1. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.sapub.org [article.sapub.org]
- 3. Comparison of electrospray ionization and atmospheric pressure chemical ionization for multi-residue analysis of biocides, UV-filters and benzothiazoles in aqueous matrices and activated sludge by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Cyclohexyl-1,3-benzothiazol-2-amine: A Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the lifecycle of a chemical doesn't end upon its use. The responsible management and disposal of laboratory reagents are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-Cyclohexyl-1,3-benzothiazol-2-amine (CAS No. 95-33-0), a compound commonly used as a rubber accelerator. The procedures outlined herein are grounded in established safety protocols and regulatory standards to foster a culture of safety and environmental stewardship within your laboratory.
Hazard Identification and Immediate Safety Concerns
Before initiating any disposal protocol, it is crucial to understand the inherent hazards of N-Cyclohexyl-1,3-benzothiazol-2-amine. This compound is recognized as a skin sensitizer and poses a significant threat to the aquatic environment.
Key Hazards:
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[1][2][3] Individuals with a history of skin sensitization should not be involved in handling this product.[1]
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[2][3]
-
Combustible Dust: If in powdered form, it may form combustible dust concentrations in the air.[1]
The primary routes of exposure are inhalation of dust and skin contact. Therefore, all handling and disposal procedures must be designed to minimize dust generation and prevent skin contact.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are non-negotiable when handling N-Cyclohexyl-1,3-benzothiazol-2-amine. The following table summarizes the required PPE to mitigate exposure risks.
| Body Part | Required PPE | Standard/Specification | Causality and Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspected prior to use | To prevent skin contact and potential sensitization.[1][4] Contaminated gloves must be disposed of properly.[4] |
| Eyes/Face | Tightly fitting safety goggles and a face shield (8-inch minimum) | NIOSH (US) or EN 166 (EU) approved | To protect against dust particles and potential splashes.[4] |
| Body | Complete suit protecting against chemicals | Selected based on concentration and amount of substance | To provide a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory | NIOSH-approved respirator | When ventilation is inadequate | To prevent inhalation of dust, especially when handling the powdered form.[1][2] |
Spill Management Protocol
Accidental spills must be managed promptly and safely to prevent the spread of contamination and minimize exposure.
Small-Scale Spills (Lab Bench Scale)
-
Restrict Access: Immediately cordon off the affected area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Containment: Carefully sweep up the spilled solid material.[5] Avoid actions that generate dust. Using a vacuum with a HEPA filter is a preferred method to reduce dust dispersal.[1]
-
Collection: Place the collected material into a designated, labeled, and sealed waste container for disposal.[1][6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Waste Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste.
Large-Scale Spills
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ignition Sources: Shut off all sources of ignition.[1]
-
Ventilation: Ensure adequate ventilation.
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Containment: If safe to do so, prevent the material from entering drains, sewers, or waterways, as it is very toxic to aquatic life.[1][2][3]
-
Cleanup: Cleanup should only be performed by trained personnel equipped with the appropriate PPE.
Waste Segregation and Collection
Proper segregation is a critical step to ensure safe and compliant disposal.
-
Designated Waste Container: All waste containing N-Cyclohexyl-1,3-benzothiazol-2-amine, including contaminated labware, PPE, and spill cleanup materials, must be collected in a dedicated, properly labeled, and sealed container.[4][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "N-Cyclohexyl-1,3-benzothiazol-2-amine".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] The storage area should be a designated and approved location.[1]
-
Incompatibilities: Avoid storing with strong oxidizing agents.[4]
Disposal Pathway Decision Tree
The following diagram provides a logical workflow for determining the appropriate disposal pathway for N-Cyclohexyl-1,3-benzothiazol-2-amine waste. This decision-making process is crucial for maintaining regulatory compliance and ensuring environmental safety.
Caption: Decision tree for proper disposal of N-Cyclohexyl-1,3-benzothiazol-2-amine waste.
Approved Disposal Methods
The disposal of N-Cyclohexyl-1,3-benzothiazol-2-amine must be conducted in accordance with all local, regional, national, and international regulations.[1][7] The generator of the waste holds the "cradle-to-grave" responsibility for its proper management.[8][9][10]
The primary and recommended method of disposal is through a licensed professional waste disposal service. [1][4] These services are equipped to handle hazardous materials and ensure their disposal in an environmentally sound manner.
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain or in household garbage.[3]
-
DO NOT allow the product to reach the sewage system or ground water.[3]
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)
In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][11] RCRA establishes the "cradle-to-grave" framework for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[8][9][10]
While N-Cyclohexyl-1,3-benzothiazol-2-amine may not be explicitly listed as a hazardous waste under RCRA, its characteristic of being an environmental hazard (toxic to aquatic life) may require it to be managed as such.[2][3] It is the responsibility of the waste generator to make a hazardous waste determination.[10] Always consult with your institution's EHS department to ensure compliance with all applicable federal, state, and local regulations.
References
-
RCRA: Resource Conservation & Recovery Act - HazChem Environmental. [Link]
-
Material Safety Data Sheet - Flexsys. [Link]
-
Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview | US EPA. [Link]
-
RCRA Regulations Explained - National Environmental Trainers. [Link]
-
What Is RCRA Hazardous Waste? - Daniels Health. [Link]
-
Safety data sheet - CPAChem. [Link]
Sources
- 1. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 2. harwick.com [harwick.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. epa.gov [epa.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. RCRA: Resource Conservation & Recovery Act - HAZCHEM [hazchem.com]
Personal protective equipment for handling N-Cyclohexyl-1,3-benzothiazol-2-amine
CAS: 28291-75-0 | Formula: C₁₃H₁₆N₂S | Synonyms: 2-(Cyclohexylamino)benzothiazole
Executive Safety Assessment
Critical Distinction: Do not confuse this chemical with N-Cyclohexyl-2-benzothiazolesulfenamide (CBS/CZ, CAS 95-33-0) . While structurally related, CAS 28291-75-0 is a secondary amine and a potential degradation product of CBS.
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed (H302).
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Sensitization: Benzothiazoles are structural alerts for skin sensitization. Handle as a potential sensitizer.
-
Pharma-Specific Risk (Nitrosamines): As a secondary amine, this compound is a precursor to N-nitroso compounds (nitrosamines) if exposed to nitrosating agents (nitrites, nitrogen oxides).[1] This is a critical quality attribute (CQA) risk in drug development.
Strategic PPE Selection
The selection of Personal Protective Equipment (PPE) must address two primary exposure pathways: inhalation of fine particulates (solid state) and dermal absorption (potential sensitization).
PPE Decision Logic
The following diagram outlines the decision-making process for selecting appropriate PPE based on the physical state and manipulation of the chemical.
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.
Comprehensive PPE Matrix
| Protection Zone | Equipment Standard | Specification & Rationale |
| Respiratory | P3 / N100 / HEPA | Requirement: Mandatory when handling powder outside a certified fume hood.Rationale: H335 (Respiratory Irritation). Fine organic dusts can bypass lower-grade filters. |
| Hand (Primary) | Nitrile (NBR) | Spec: Minimum 0.11 mm thickness.Rationale: Excellent resistance to solid organic amines. Protects against incidental contact. |
| Hand (Secondary) | Laminate / Butyl | Requirement: Use when dissolved in penetrating solvents (e.g., DCM, Chloroform).Rationale: Nitrile degrades rapidly in halogenated solvents, exposing skin to the amine. |
| Eye / Face | Chemical Goggles | Requirement: Indirect vented goggles (ANSI Z87.1+).Rationale: Safety glasses do not seal against floating dust particles which cause severe eye irritation (H319). |
| Body | Lab Coat + Sleeves | Requirement: Cotton/Poly lab coat. Tyvek sleeves recommended for large transfers.Rationale: Prevents accumulation of dust on street clothes, reducing secondary exposure risks. |
Operational Protocols
A. Nitrosamine Risk Mitigation (Critical for Pharma)
Because CAS 28291-75-0 is a secondary amine, it reacts readily with nitrosating agents to form N-nitroso derivatives (potential carcinogens).
-
Segregation: Do not store or handle near sodium nitrite, isoamyl nitrite, or nitric acid.
-
Solvent Choice: Avoid solvents that may contain trace peroxides or nitrate impurities.
-
Quenching: If a reaction involves nitrosating agents, ensure complete quenching before workup to prevent nitrosamine formation in the waste stream.
B. Powder Handling & Weighing
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic. Static discharge can disperse the irritant dust.
-
Technique:
-
Place the receiving vessel (flask) in a secondary container.
-
Use a disposable spatula.
-
Wet Transfer: If possible, pre-weigh the solvent and add the solid directly to the solvent to immediately suppress dust generation.
-
C. Spill & Decontamination
-
Solid Spill: Do not dry sweep. This generates dust.[2][3]
-
Protocol: Cover spill with wet paper towels (water or ethanol). Scoop up the wet slurry and place in a hazardous waste container.
-
-
Surface Decontamination: Wipe surfaces with 70% Ethanol followed by water. The amine is moderately soluble in organic solvents.
Disposal Logistics
This compound is hazardous to the aquatic environment (based on structural family data) and must not be released into drains.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | High-temperature incineration. Label as "Toxic/Irritant Organic Solid". |
| Liquid Waste | Halogenated/Non-Halogenated | Segregate based on solvent. Ensure no oxidizing agents (nitrites) are present in the same container. |
| Contaminated PPE | Hazardous Solid | Dispose of gloves and wipes as hazardous chemical waste, not general trash. |
References
-
Ambeed/Sigma-Aldrich. (2024). Safety Data Sheet: N-Cyclohexyl-1,3-benzothiazol-2-amine (CAS 28291-75-0). Retrieved from
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from
-
Santa Cruz Biotechnology. (2024). N-cyclohexyl-1,3-benzothiazol-2-amine Product Data. Retrieved from
-
PubChem. (2024). Compound Summary: N-Cyclohexyl-2-benzothiazolamine. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
